Veledimex racemate
Description
Properties
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZPGLVHLSWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119497 | |
| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755013-59-3 | |
| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755013-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Veledimex Racemate: An In-Depth Technical Guide to its Mechanism of Action as an Activator of the RheoSwitch Therapeutic System® for Controlled IL-12 Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veledimex racemate is a small molecule activator ligand that serves as a crucial component of the RheoSwitch Therapeutic System® (RTS®), a gene therapy platform designed for the inducible expression of therapeutic proteins. Veledimex itself does not exert a direct pharmacological effect on endogenous cellular pathways. Instead, its mechanism of action is defined by its function as a molecular switch, initiating a cascade that leads to the controlled production of Interleukin-12 (IL-12), a potent pro-inflammatory cytokine with significant anti-tumor properties. This guide provides a detailed technical overview of the mechanism of action of Veledimex within the Ad-RTS-hIL-12 gene therapy system, experimental protocols from key studies, quantitative data on its dose-dependent effects, and visualizations of the relevant biological pathways.
The RheoSwitch Therapeutic System® (RTS®): A Ligand-Inducible Gene Expression Platform
The core of Veledimex's action lies in its interaction with the RheoSwitch Therapeutic System®. This system is engineered to provide tight, dose-dependent control over the expression of a target transgene. In the context of Ad-RTS-hIL-12, a replication-incompetent adenoviral vector delivers the genetic components of the RTS® and the human IL-12 (hIL-12) gene into target cells, such as those within a tumor microenvironment.[1][2][3][4][5]
The RTS® consists of two key fusion proteins that are constitutively expressed at low levels:
-
A Ligand-Binding Fusion Protein: This protein comprises a modified ecdysone receptor (EcR) ligand-binding domain fused to the DNA-binding domain of the yeast GAL4 transcription factor (Gal4).
-
A Co-activator Fusion Protein: This protein consists of a chimeric retinoid X receptor (RXR) fused to the transcription activation domain of the viral protein 16 (VP16) of Herpes Simplex Virus.
In the absence of Veledimex, these two fusion proteins form an unstable heterodimer, resulting in no significant transcription of the target gene. This constitutes the "off" state of the switch.
Mechanism of Action: Veledimex-Induced Transcriptional Activation
Veledimex, a synthetic analog of the insect molting hormone ecdysone, functions as the activator ligand for the RTS®. Upon oral administration and systemic distribution, Veledimex crosses the cell membrane and binds with high affinity to the EcR ligand-binding domain of the first fusion protein. This binding event induces a conformational change that stabilizes the heterodimerization of the two fusion proteins, forming a functional and active transcription factor complex.
The GAL4 DNA-binding domain of the activated complex then recognizes and binds to specific GAL4 upstream activation sequences (UAS) engineered into the promoter that controls the hIL-12 transgene. The recruitment of the VP16 activation domain to the promoter initiates the assembly of the basal transcription machinery, leading to robust and controlled transcription of the hIL-12 gene. The resulting mRNA is then translated into the heterodimeric IL-12 p70 protein, which is subsequently secreted from the cell.
Discontinuation of Veledimex administration leads to its clearance from the system, resulting in the dissociation of the ligand from the receptor, the destabilization of the transcription factor complex, and a return to the "off" state with baseline levels of IL-12 expression. This provides a dynamic and reversible control over the therapeutic protein production.
Downstream Immunological Cascade: The Mechanism of Action of Interleukin-12
The therapeutic effects observed with the Ad-RTS-hIL-12 and Veledimex system are attributable to the biological functions of the expressed IL-12. IL-12 is a heterodimeric cytokine that plays a central role in bridging the innate and adaptive immune responses, primarily by promoting a T-helper 1 (Th1) type immune response.
The key downstream effects of locally produced IL-12 include:
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Induction of Interferon-gamma (IFN-γ) Production: IL-12 is a potent inducer of IFN-γ secretion from natural killer (NK) cells and T cells. IFN-γ, in turn, has pleiotropic anti-tumor effects, including the upregulation of MHC class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs), and the induction of chemokines that attract immune cells to the tumor site.
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Activation and Proliferation of NK Cells and CTLs: IL-12 enhances the cytolytic activity of NK cells and promotes the differentiation and proliferation of naive T cells into effector CTLs. These activated immune cells are capable of directly recognizing and killing tumor cells.
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Suppression of T-regulatory Cells (Tregs): IL-12 can inhibit the function and proliferation of Tregs within the tumor microenvironment, which are known to suppress anti-tumor immune responses.
-
Anti-angiogenic Effects: IL-12 can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
References
- 1. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulated intratumoral expression of IL-12 as a basis for combination therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Facebook [cancer.gov]
Veledimex Racemate: A Deep Dive into its Discovery and Development for Controlled Gene Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veledimex racemate is a first-in-class, orally bioavailable small molecule activator ligand designed to control the expression of therapeutic genes within a novel gene therapy platform. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of veledimex in combination with the Ad-RTS-hIL-12 gene therapy for the treatment of recurrent glioblastoma (rGBM). We will delve into its unique mechanism of action, summarize key quantitative data from clinical trials, and provide detailed experimental protocols for the core methodologies employed in its evaluation. This document is intended to be a valuable resource for researchers and clinicians in the fields of oncology, gene therapy, and drug development.
Introduction: The Challenge of Glioblastoma and the Advent of Controlled Immunotherapy
Glioblastoma is a highly aggressive and challenging brain tumor with a dismal prognosis.[1] Conventional therapies, including surgery, radiation, and chemotherapy, offer limited efficacy, highlighting the urgent need for innovative treatment strategies.[1] Immunotherapy has emerged as a promising avenue, but systemic administration of potent cytokines like Interleukin-12 (IL-12) is often associated with severe toxicity.[2] To address this challenge, a controlled gene therapy approach was developed, utilizing the RheoSwitch Therapeutic System® (RTS®) in conjunction with the activator ligand, veledimex.[1][2] This system allows for the localized and inducible expression of therapeutic genes, such as IL-12, directly within the tumor microenvironment, thereby minimizing systemic exposure and associated adverse effects.
The RheoSwitch Therapeutic System® (RTS®) and the Role of Veledimex
The RTS® is a proprietary gene switch technology that enables precise control over gene expression. It consists of two fusion proteins: a ligand-inducible transcription factor (LTF) and a co-activation partner (CAP). In the absence of an activator ligand, the LTF and CAP do not form a stable complex, and the target gene remains transcriptionally silent.
Veledimex, an ecdysone analog, acts as the oral activator ligand for the RTS®. Upon administration, veledimex crosses the blood-brain barrier and binds to the LTF, inducing a conformational change that promotes a stable, high-affinity interaction with the CAP. This activated complex then binds to a specific promoter sequence, initiating the transcription of the target therapeutic gene, in this case, human IL-12 (hIL-12).
Signaling Pathway of the RheoSwitch Therapeutic System®
Caption: The RheoSwitch Therapeutic System® signaling pathway activated by veledimex.
Preclinical Development: Proof-of-Concept in the GL-261 Glioma Model
The efficacy of Ad-RTS-mIL-12 (the murine version) in combination with veledimex was evaluated in the syngeneic GL-261 mouse glioma model, which closely mimics human glioblastoma.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical evaluation of Ad-RTS-mIL-12 and veledimex.
Preclinical Efficacy Data
| Treatment Group | Median Survival (days) |
| Vehicle | 23 |
| Bevacizumab | 20 |
| Temozolomide | 33 |
| Anti-PD-1 | 37 |
| Ad-RTS-mIL-12 + Veledimex (10 or 30 mg/m²/day) | Not Reached (65% alive at day 85) |
Clinical Development: Phase I Trials in Recurrent Glioblastoma
Based on the promising preclinical data, veledimex in combination with Ad-RTS-hIL-12 advanced to Phase I clinical trials in patients with recurrent glioblastoma. These open-label, dose-escalation studies were designed to evaluate the safety, tolerability, and preliminary efficacy of this novel gene therapy approach.
Pharmacokinetics of this compound
Pharmacokinetic studies in healthy subjects and patients with rGBM demonstrated that veledimex is orally bioavailable and its plasma exposure increases with dose. Food consumption was found to enhance absorption, leading to increased systemic exposure. The pharmacokinetic profile supports once-daily dosing.
| Parameter | Value |
| Formulation | Labrasol slurry and F-22 capsule |
| Dose Proportionality | Plasma exposure increases with increasing dose |
| Food Effect | Food prolongs and enhances absorption |
| Accumulation | Minimal to no plasma accumulation after 14 daily doses |
| Steady State | Reached after 5 daily doses |
| Half-life | Approximately 9 hours |
Clinical Efficacy and Biomarker Data
The Phase I trials demonstrated a dose-dependent increase in serum IL-12 and its downstream effector, IFN-γ, upon administration of veledimex. This was associated with an increase in tumor-infiltrating CD8+ T-cells, indicating a localized immune response.
| Veledimex Dose | Peak Serum IL-12 (pg/mL, mean ± SEM) | Peak Serum IFN-γ (pg/mL, mean ± SEM) | Median Overall Survival (mOS, months) |
| 10 mg | 21.4 ± 11.7 | 14.6 ± 7.1 | 7.6 |
| 20 mg | 25.8 ± 7.1 | 57.0 ± 26.5 | 12.7 |
| 30 mg | 65.7 ± 45.5 | 60.7 ± 50.0 | - |
| 40 mg | 108.8 ± 41.0 | 167.5 ± 70.9 | - |
Data from Phase I study NCT02026271.
Notably, patients in the 20 mg veledimex cohort who received low-dose dexamethasone (≤20mg total during the 14-day treatment period) exhibited an encouraging median overall survival of 17.8 months.
Safety and Tolerability
The combination of Ad-RTS-hIL-12 and veledimex was generally well-tolerated. The most common adverse events were related to cytokine release, including fever, lymphopenia, and transient elevations in liver transaminases. These adverse events were predictable, dose-dependent, and reversible upon discontinuation of veledimex.
Experimental Protocols
Measurement of Serum IL-12 and IFN-γ
Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) and Electrochemiluminescence Immunoassay (ECLIA) were used to quantify the concentrations of human IL-12 and IFN-γ in patient serum samples.
Protocol (ELISA):
-
Serum samples were collected from patients at baseline and various time points post-treatment.
-
Commercially available ELISA kits (e.g., from R&D Systems, Inc.) for human IL-12 and IFN-γ were used.
-
The assays were performed according to the manufacturer's instructions. Briefly, this involves:
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Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
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Incubating the plate with patient serum samples and standards.
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Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
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Measuring the absorbance of the signal using a microplate reader.
-
-
The concentration of the cytokine in the samples was determined by comparing their absorbance to a standard curve.
Protocol (ECLIA):
-
Serum samples were analyzed using a human "V-PLEX" custom kit from Meso Scale Discovery (MSD).
-
The assay was run in duplicate according to the manufacturer's guidelines. This technology utilizes multi-array plates with integrated electrodes, leading to enhanced sensitivity and dynamic range.
Immunohistochemistry for CD8+ T-cell Infiltration
Principle: Immunohistochemistry (IHC) was performed on tumor biopsy samples to identify and quantify the presence of CD8+ T-cells within the tumor microenvironment.
Protocol:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed to unmask the target epitopes.
-
The sections were incubated with a primary antibody specific for the human CD8 antigen.
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A secondary antibody conjugated to an enzyme or a fluorescent dye was then applied.
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For chromogenic detection, a substrate was added to produce a colored precipitate at the site of the antigen-antibody reaction. For fluorescent detection, the sections were visualized using a fluorescence microscope.
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The slides were counterstained (e.g., with hematoxylin) to visualize the cell nuclei.
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The number of CD8+ T-cells was quantified by manual counting or using digital image analysis software.
GL-261 Mouse Glioma Model
Principle: This syngeneic mouse model is used to evaluate the efficacy of immunotherapies in an immunocompetent host.
Protocol:
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Cell Culture: GL-261 glioma cells were cultured in appropriate media until they reached the desired confluency.
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Intracranial Implantation:
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C57BL/6 mice were anesthetized.
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A small burr hole was made in the skull.
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1 x 10^5 GL-261 cells in a small volume (e.g., 2 µL) were stereotactically injected into the striatum of the brain.
-
-
Treatment Administration:
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On day 5 post-tumor implantation, a single intratumoral injection of Ad-RTS-mIL-12 (5 x 10^9 viral particles) was administered.
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Veledimex was administered orally via gavage at doses ranging from 1 to 30 mg/m²/day for 14 consecutive days.
-
-
Monitoring and Endpoints:
-
Mice were monitored daily for signs of neurological deficits and overall health.
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Body weight was recorded regularly.
-
Survival was the primary endpoint, with mice being euthanized upon reaching predefined humane endpoints.
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Conclusion and Future Directions
The discovery and development of this compound in conjunction with the Ad-RTS-hIL-12 gene therapy represents a significant advancement in the field of controlled immunotherapy for glioblastoma. The ability to regulate the production of a potent cytokine like IL-12 directly within the tumor microenvironment offers a promising strategy to enhance anti-tumor immunity while mitigating systemic toxicity. The encouraging results from the Phase I clinical trials have paved the way for further investigation, including combination studies with immune checkpoint inhibitors, to unlock the full therapeutic potential of this innovative approach. Future research will likely focus on optimizing dosing regimens, identifying predictive biomarkers of response, and exploring the application of this platform to other solid tumors.
References
Principle of Ecdysone Receptor-Based Inducible Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, components, and applications of ecdysone receptor-based inducible systems. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful technology for controlled gene expression. The guide details the core mechanism of action, presents quantitative data for system characterization, outlines key experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.
Core Principle and Mechanism of Action
The ecdysone receptor (EcR)-based inducible system is a powerful tool for temporally and quantitatively controlling gene expression in eukaryotic cells and transgenic organisms.[1][2][3] The system's "off" to "on" switch is regulated by the presence of a specific inducer molecule, an ecdysone analog, which is biologically inert in mammals, making it particularly attractive for in vivo studies.[1][2]
The fundamental principle lies in the ligand-dependent heterodimerization of two nuclear receptors: the ecdysone receptor (EcR) and the ultraspiracle protein (USP), or its mammalian homolog, the retinoid X receptor (RXR). In the absence of an inducer, the EcR-RXR heterodimer binds to a specific DNA sequence, the ecdysone response element (EcRE), located upstream of the gene of interest. In this unbound state, the receptor complex actively represses transcription by recruiting corepressor proteins.
The introduction of a synthetic ecdysone agonist, such as ponasterone A, tebufenozide, or methoxyfenozide, triggers a conformational change in the ligand-binding domain of EcR. This conformational change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of the target gene. This tight regulation allows for low basal expression in the "off" state and high-level, dose-dependent gene expression in the "on" state.
Key Components of the Ecdysone Inducible System
A functional ecdysone-inducible system is typically composed of two main plasmids: a receptor plasmid and an expression plasmid.
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Receptor Plasmid: This plasmid constitutively expresses the two receptor proteins, a modified ecdysone receptor (often a fusion protein like VgEcR) and its heterodimeric partner, RXR. The use of a bicistronic expression cassette, often employing an Internal Ribosome Entry Site (IRES), allows for the coordinated expression of both receptors from a single mRNA transcript.
-
Expression Plasmid: This plasmid contains the gene of interest cloned downstream of a promoter that includes multiple copies of the ecdysone response element (EcRE). This promoter is minimal and remains inactive in the absence of the activated EcR-RXR heterodimer.
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Inducer: Non-steroidal ecdysone agonists are used to activate the system. These synthetic molecules are preferred over the natural insect hormone 20-hydroxyecdysone due to their higher stability and bioavailability. Commonly used inducers include ponasterone A, muristerone A, tebufenozide, and methoxyfenozide.
Quantitative Performance Data
The performance of an ecdysone-inducible system is characterized by its induction ratio (fold induction), basal expression level, and the dose-responsiveness to the inducer. The following tables summarize representative quantitative data from published studies.
| System Configuration | Cell Type | Inducer | Concentration for Max Induction | Fold Induction | Basal Expression | Reference |
| VgEcR/RXR | Mammalian Cells | Ponasterone A | 1-10 µM | Up to 1,000-fold | Negligible | |
| VgEcR/RXR | Mammalian Cells | Muristerone A | 0.1-1 µM | Up to 10,000-fold | Low | |
| CfEcR(DEF)/MmRXR(EF) (Two-hybrid) | Mammalian Cells | Methoxyfenozide | Not Specified | 8942-fold (at 48h) | Very Low | |
| Spruce Budworm EcR LBD | Transgenic Plants | Methoxyfenozide | 1-20 µM | Several-fold higher than 35S promoter | Little to none |
| Inducer | EC50 (Effective Concentration, 50%) | Target Organism/System | Reference |
| Ponasterone A | ~50 nM | Drosophila melanogaster cell lines | Not explicitly found, but implied by dose-response curves |
| Tebufenozide | Varies by insect species | Lepidopteran pests | |
| Methoxyfenozide | Varies by insect species | Lepidopteran pests |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and validate an ecdysone receptor-based inducible system.
Luciferase Reporter Assay for System Characterization
This assay is used to quantify the activity of the inducible promoter in response to the inducer.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
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Receptor plasmid (e.g., pERV3 expressing VgEcR and RXR)
-
Expression plasmid with a luciferase reporter gene downstream of the EcRE-containing promoter (e.g., pEGSH-Luc)
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Transfection reagent (e.g., Lipofectamine 2000)
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Ecdysone agonist (e.g., Ponasterone A)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the receptor plasmid and the luciferase expression plasmid according to the manufacturer's protocol for the transfection reagent. Include a control plasmid (e.g., a plasmid expressing β-galactosidase) for normalization of transfection efficiency.
-
Induction: 24 hours post-transfection, replace the medium with fresh medium containing the ecdysone agonist at various concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM Ponasterone A) or a vehicle control (e.g., DMSO).
-
Cell Lysis: After 24-48 hours of induction, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to the control reporter (e.g., β-galactosidase activity). Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by that of the uninduced (vehicle control) samples. Plot the fold induction against the inducer concentration to generate a dose-response curve.
Western Blot for Induced Protein Expression
This technique is used to visualize and quantify the expression of the protein of interest upon induction.
Materials:
-
Stable cell line containing the ecdysone-inducible system for the protein of interest
-
Ecdysone agonist (e.g., Tebufenozide)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Induction: Treat the stable cell line with the optimal concentration of the ecdysone agonist (determined from the luciferase assay or literature) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to quantify the level of induced protein expression relative to a loading control (e.g., β-actin or GAPDH).
MTT Assay for Inducer Cytotoxicity
This assay is performed to determine the potential cytotoxic effects of the ecdysone agonist on the host cells.
Materials:
-
Host cell line
-
Ecdysone agonist
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the ecdysone agonist, including concentrations higher than those used for induction. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Addition: After 24-72 hours of treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot cell viability against the inducer concentration to assess cytotoxicity.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, a typical experimental workflow, and the logical components of an ecdysone-inducible expression vector.
Caption: Ecdysone Receptor Signaling Pathway.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 3. Design of a retroviral-mediated ecdysone-inducible system and its application to the expression profiling of the PTEN tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
Veledimex: A Technical Whitepaper on a Chiral Activator Ligand for Gene Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Veledimex is a small molecule activator ligand central to the RheoSwitch Therapeutic System® (RTS®), an inducible gene therapy platform. It is designed to control the expression of therapeutic proteins, most notably Interleukin-12 (IL-12), in the treatment of cancers such as glioblastoma. A critical, yet not widely detailed, aspect of Veledimex is its stereochemistry. This technical guide explores the chiral nature of Veledimex, its mechanism of action as a single enantiomer, and the broader implications of stereoisomerism in its development. The document provides an overview of its known pharmacokinetic properties, the signaling pathways it initiates, and outlines key experimental methodologies relevant to its analysis, adhering to the principles of modern chiral drug development.
Introduction to Veledimex and Chirality in Drug Development
Veledimex is an investigational oral drug designed as an activator ligand for a gene therapy platform.[1] Specifically, it controls the timing and level of expression of Ad-RTS-hIL-12, a gene therapy agent that delivers the gene for human interleukin-12 (hIL-12).[2] The expression of the powerful anti-tumor cytokine IL-12 can thus be modulated, aiming to enhance safety and efficacy.
Like more than half of all marketed drugs, Veledimex is a chiral molecule. Chirality, or the "handedness" of a molecule, means it exists as non-superimposable mirror images known as enantiomers. It is a fundamental principle in pharmacology that enantiomers of a drug can have significantly different biological properties, including pharmacokinetics, efficacy, and toxicity, because biological systems (such as enzymes and receptors) are themselves chiral.
Regulatory bodies like the FDA strongly recommend the development of single enantiomers over racemic mixtures (a 50:50 mix of enantiomers) unless sufficient justification is provided. This is to ensure that the therapeutic activity is well-defined and to avoid potential toxicity or off-target effects from the less active or inactive enantiomer (the distomer). Veledimex has been developed as a single enantiomer, which aligns with these modern pharmaceutical development standards.
Chemical Structure and Stereochemistry
Veledimex is a diacylhydrazine-based small molecule. Crucially, its chemical structure contains a single stereocenter, leading to the existence of two enantiomers: (R)-Veledimex and (S)-Veledimex.
The specific IUPAC name for the active enantiomer is N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide . The "(3R)" designation explicitly defines the absolute configuration at the chiral center. The existence of its mirror image, the (S)-enantiomer, is confirmed in the literature, although public data on its biological activity is not available.
The development of the specific (R)-enantiomer implies that this form was identified as the eutomer—the enantiomer possessing the desired pharmacological activity.
Figure 1: Chiral Recognition of Veledimex Enantiomers.
Mechanism of Action: The RheoSwitch Therapeutic System®
Veledimex functions as a molecular switch. It is part of the RheoSwitch Therapeutic System® (RTS®), which is co-administered with a gene vector (Ad-RTS-hIL-12). This system involves two fusion proteins that, in the absence of Veledimex, are inactive.
Upon oral administration, (R)-Veledimex crosses the blood-brain barrier and binds to the ligand-binding domain of the engineered receptor complex within the tumor cells. This binding event stabilizes the transcription factor complex, enabling it to bind to a specific promoter sequence on the adenoviral vector, thereby initiating the transcription of the human IL-12 gene. The subsequent production of IL-12 protein triggers a potent, localized anti-tumor immune response.
Figure 2: Veledimex-Inducible Gene Activation Pathway.
The secreted IL-12 stimulates a cascade of downstream immunological effects, primarily the activation of T-lymphocytes and Natural Killer (NK) cells, and induces the production of Interferon-gamma (IFNγ). This leads to an increase in tumor-infiltrating lymphocytes (TILs), which are crucial for attacking and clearing tumor cells.
Figure 3: Downstream Immunological Effects of IL-12.
Quantitative Data: Pharmacokinetics of (R)-Veledimex
While comparative data between the (R) and (S) enantiomers is not publicly available, pharmacokinetic (PK) studies have been conducted on Veledimex as the single (R)-enantiomer. These studies are essential for determining the appropriate dosing regimen to achieve therapeutic concentrations at the tumor site while minimizing systemic toxicity.
| PK Parameter | Observation | Clinical Implication | Source |
| Dose-Exposure Relationship | Plasma exposure increases with rising single and multiple doses (e.g., 10 mg, 20 mg, 40 mg). | Allows for dose-dependent control over IL-12 expression. The 20 mg dose was identified as having a better risk-benefit profile. | |
| Time to Steady State | Reached in plasma after approximately 5 daily doses. | Predictable accumulation and maintenance of therapeutic levels with a once-daily dosing schedule. | |
| Plasma Accumulation | Minimal or no plasma accumulation was observed after 14 days of once-daily administration. | Low risk of drug build-up and associated toxicity over the treatment course. | |
| Food Effect | Administration with food prolongs and enhances absorption, significantly increasing systemic exposure. | Patients are instructed to take Veledimex with a meal to ensure optimal absorption and efficacy. | |
| Blood-Brain Barrier (BBB) Penetration | Veledimex effectively crosses the BBB, with tumor concentrations reaching approximately 35% of plasma levels. | Critical for efficacy in brain tumors like glioblastoma, ensuring the activator ligand reaches its target. |
Experimental Protocols
Characterizing a single-enantiomer drug requires robust analytical methods to both quantify the drug in biological matrices and ensure its enantiomeric purity.
Bioanalytical Quantification of Veledimex
As described in clinical trial protocols, a validated liquid chromatography/mass spectrometry (LC/MS) method is used to analyze Veledimex concentrations in plasma and brain tumor tissue.
-
Principle: LC separates Veledimex from other components in the biological sample, and MS provides sensitive and specific detection and quantification based on its mass-to-charge ratio.
-
Sample Preparation: Typically involves protein precipitation from plasma or homogenization and extraction from tissue samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Validation: The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.
Hypothetical Protocol: Chiral Separation for Enantiomeric Purity
While the specific internal method for Veledimex is proprietary, a standard approach for analyzing enantiomeric purity involves chiral HPLC. This is crucial during manufacturing to ensure the drug substance meets specifications for enantiomeric excess.
-
Objective: To separate and quantify the (R)-Veledimex and (S)-Veledimex enantiomers.
-
Principle: Utilizes a Chiral Stationary Phase (CSP) in an HPLC column. The CSP is a solid support that has a chiral selector immobilized on its surface. The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and thus be separated.
-
Methodology:
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are common and effective for a wide range of compounds.
-
Mobile Phase Screening: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral chromatography. The ratio is optimized to achieve baseline separation with reasonable retention times.
-
Detection: A UV detector is commonly used, as both enantiomers will have the same UV absorbance.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Figure 4: Workflow for Chiral Separation by HPLC.
Conclusion
Veledimex serves as a prime example of modern drug development principles, where the complexities of stereochemistry are addressed by advancing a single, well-characterized enantiomer. The selection of (R)-Veledimex as the active agent for the RTS® gene therapy platform underscores the critical importance of stereoselectivity in drug-target interactions. While publicly available data focuses exclusively on the properties of this eutomer, the underlying science necessitates rigorous control over enantiomeric purity during manufacturing and a deep understanding of its unique pharmacokinetic and pharmacodynamic profile. This technical overview provides a foundational understanding of Veledimex's chiral nature, its sophisticated mechanism of action, and the analytical methodologies required to support its development, offering valuable insights for professionals in the field of drug discovery and gene therapy.
References
In-depth Technical Guide: In Vivo Bioavailability and Pharmacokinetics of Veledimex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetics of Veledimex, a small-molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®) gene therapy platform. The information is compiled from peer-reviewed literature and clinical trial data, presenting quantitative pharmacokinetic parameters, detailed experimental methodologies, and a visualization of its mechanism of action.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Veledimex has been characterized in healthy human subjects and in patients with recurrent glioblastoma. The data reveals a dose-dependent exposure and the influence of food on absorption.
Table 1: Single-Dose Pharmacokinetics of Veledimex in Healthy Subjects (Fasted State)
| Dose | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | AUC (0-inf) (ng·hr/mL) | t½ (hr) |
| 20 mg | Labrasol Slurry | 158 ± 62 | 1.5 (0.5-4.0) | 647 ± 186 | 664 ± 190 | 4.9 ± 1.3 |
| 40 mg | Labrasol Slurry | 314 ± 129 | 1.5 (1.0-4.0) | 1480 ± 498 | 1510 ± 505 | 5.5 ± 1.0 |
| 80 mg | Labrasol Slurry | 567 ± 221 | 2.0 (1.0-4.0) | 3160 ± 1080 | 3210 ± 1090 | 6.2 ± 1.4 |
| 120 mg | Labrasol Slurry | 816 ± 345 | 2.0 (1.0-6.0) | 5050 ± 1850 | 5120 ± 1860 | 6.5 ± 1.3 |
| 20 mg | F-22 Capsule | 134 ± 55 | 2.0 (1.0-4.0) | 621 ± 197 | 636 ± 200 | 5.2 ± 1.1 |
Data presented as mean ± standard deviation, except for Tmax which is median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life.
Table 2: Effect of Food on the Pharmacokinetics of a Single 40 mg Dose of Veledimex (F-22 Capsule) in Healthy Subjects
| Condition | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | AUC (0-inf) (ng·hr/mL) |
| Fasted | 224 ± 101 | 2.0 (1.0-4.0) | 1150 ± 384 | 1180 ± 391 |
| Fed | 401 ± 121 | 4.0 (2.0-8.0) | 2780 ± 835 | 2840 ± 846 |
Data presented as mean ± standard deviation, except for Tmax which is median (range).
Key findings from pharmacokinetic studies include:
-
Dose Proportionality: Plasma exposure to Veledimex increases with escalating doses.[1]
-
No Accumulation: Minimal to no plasma accumulation of Veledimex was observed after once-daily oral administration for 14 days.[1]
-
Steady State: Veledimex reached a steady state in plasma after 5 daily doses.[1][2]
-
Food Effect: Administration with food significantly increased the systemic exposure to Veledimex and its two major circulating metabolites by prolonging and enhancing absorption without impacting the elimination rate.[1]
-
Blood-Brain Barrier Penetration: In patients with recurrent glioblastoma, Veledimex was found to cross the blood-brain barrier, with tumor tissue concentrations reaching approximately 35-40% of the plasma levels.
-
No Sex-Related Differences: No apparent differences in the pharmacokinetics of Veledimex were observed between male and female subjects.
-
Single Enantiomer: Veledimex is the (R)-enantiomer of its chemical structure, (R)-N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide, and is not a racemic mixture.
Experimental Protocols
The following sections detail the methodologies employed in the key clinical studies that evaluated the pharmacokinetics of Veledimex.
Healthy Subject Pharmacokinetic Study
Study Design: A randomized, single- and multiple-dose, dose-escalation study was conducted in healthy adult volunteers. The study assessed the safety, tolerability, and pharmacokinetics of Veledimex administered as a Labrasol® slurry and as an F-22 capsule formulation. The effect of food on the pharmacokinetics of the F-22 capsule was also evaluated.
Dosing and Sample Collection:
-
Single-Dose Phase: Subjects received a single oral dose of Veledimex at 20, 40, 80, or 120 mg in a fasted state.
-
Multiple-Dose Phase: Subjects received once-daily oral doses of Veledimex for 14 days.
-
Food-Effect Phase: Subjects received a single 40 mg dose of the F-22 capsule on two separate occasions, once in a fasted state and once after a high-fat meal.
-
Blood Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Veledimex and its metabolites.
Bioanalytical Method: Plasma concentrations of Veledimex were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
Phase 1 Study in Patients with Recurrent Glioblastoma (NCT02026271)
Study Design: This was a multicenter, open-label, dose-escalation Phase 1 trial to evaluate the safety, tolerability, and preliminary efficacy of intratumorally administered Ad-RTS-hIL-12 in combination with oral Veledimex in patients with recurrent or progressive high-grade glioma.
Treatment Regimen:
-
Patients received a single oral dose of Veledimex (10, 20, 30, or 40 mg) prior to surgery for tumor resection to assess blood-brain barrier penetration.
-
During surgery, a fixed dose of the Ad-RTS-hIL-12 vector (2 x 10¹¹ viral particles) was injected into the walls of the resection cavity.
-
Post-operatively, patients received daily oral doses of Veledimex for 14 days.
Sample Collection and Analysis:
-
Blood samples were collected to measure plasma concentrations of Veledimex, IL-12, and interferon-γ (IFN-γ).
-
Tumor tissue samples obtained during resection were analyzed for Veledimex concentration.
Visualizations
The following diagrams illustrate the experimental workflow for the clinical evaluation of Veledimex and its mechanism of action within the RheoSwitch Therapeutic System®.
References
- 1. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Veledimex Racemate for Inducible Gene Expression in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of veledimex racemate, an orally available activator ligand, for the inducible expression of interleukin-12 (IL-12) in the treatment of glioblastoma (GBM). This novel approach aims to overcome the challenges of systemic toxicity associated with potent immunotherapies by enabling localized, controlled gene expression within the tumor microenvironment.
Introduction to Veledimex and the RheoSwitch Therapeutic System®
Glioblastoma is a highly aggressive and incurable brain tumor with a median overall survival of approximately 15 months.[1] A significant hurdle in treating GBM is the blood-brain barrier, which limits the penetration of many therapeutic agents.[2] Immunotherapy has shown promise in various cancers, but its application in GBM has been challenging due to the immunosuppressive tumor microenvironment.
Interleukin-12 (IL-12) is a potent cytokine that can stimulate a robust anti-tumor immune response by activating T cells and natural killer (NK) cells, and promoting the production of interferon-gamma (IFN-γ).[3][4][5] However, systemic administration of IL-12 has been associated with severe toxicity.
To address this, the RheoSwitch Therapeutic System® (RTS®) was developed to provide inducible control over gene expression. This system utilizes veledimex, an oral activator ligand, to switch on the transcription of a target gene, in this case, the gene for human IL-12 (hIL-12). The hIL-12 gene is delivered directly to the tumor via a replication-deficient adenoviral vector, Ad-RTS-hIL-12. This approach allows for localized and controlled production of IL-12 within the tumor, minimizing systemic exposure and associated toxicities.
Mechanism of Action and Signaling Pathway
The Ad-RTS-hIL-12 + veledimex system is a two-component gene therapy. Following intratumoral injection of Ad-RTS-hIL-12, the vector transduces the tumor and surrounding cells. The expression of the hIL-12 gene is dependent on the presence of veledimex. When administered orally, veledimex crosses the blood-brain barrier and activates the RTS®, leading to the transcription of the hIL-12 gene and subsequent production of IL-12 protein within the tumor microenvironment.
The locally produced IL-12 initiates a cascade of immune-stimulatory events:
-
Activation of T cells and NK cells: IL-12 promotes the proliferation and cytotoxic activity of CD8+ T cells and NK cells, which are crucial for direct tumor cell killing.
-
Induction of Interferon-gamma (IFN-γ): IL-12 is a potent inducer of IFN-γ production by T cells and NK cells. IFN-γ has pleiotropic anti-tumor effects, including increasing antigen presentation, promoting the differentiation of T helper 1 (Th1) cells, and having anti-angiogenic properties.
-
Modulation of the Tumor Microenvironment: The influx and activation of immune cells can transform the immunosuppressive GBM microenvironment into an immunologically "hot" one, making it more susceptible to immune-mediated destruction.
Caption: Veledimex-Inducible IL-12 Signaling Pathway.
Clinical Development and Efficacy Data
Multiple Phase I and ongoing Phase II clinical trials have evaluated the safety and efficacy of Ad-RTS-hIL-12 in combination with veledimex for recurrent glioblastoma.
Phase I Dose-Escalation Studies (NCT02026271)
These studies aimed to determine the maximum tolerated dose and recommended Phase II dose of veledimex. Patients with recurrent or progressive Grade III or IV glioma undergoing resection were enrolled.
Table 1: Veledimex Dose Escalation and Patient Outcomes
| Veledimex Dose | Number of Patients (n) | Median Overall Survival (mOS) | Key Findings |
| 10 mg | 6 | 7.6 months | Subtherapeutic dose. |
| 20 mg | 15 | 12.7 months | Favorable risk-benefit profile, recommended Phase II dose. |
| 30 mg | 4 | Not Reported | Higher incidence of adverse events. |
| 40 mg | 6 | Not Reported | Higher incidence of adverse events. |
Data from multiple abstracts and publications of the NCT02026271 study.
The 20 mg dose of veledimex was identified as the optimal dose, demonstrating a balance of tolerability and encouraging survival outcomes. Patients receiving the 20 mg dose with minimal corticosteroid use showed a median overall survival of 17.8 months.
Combination Therapy Studies
The immunogenic environment created by IL-12 expression provides a strong rationale for combination with immune checkpoint inhibitors.
-
Ad-RTS-hIL-12 + Veledimex with Nivolumab (PD-1 inhibitor) (NCT03636477): This Phase I trial evaluated the safety and efficacy of the combination therapy. The combination was found to be safe and well-tolerated, with toxicities comparable to IL-12 gene monotherapy. For patients receiving 10 mg of veledimex with nivolumab, the median overall survival was 16.9 months.
-
Ad-RTS-hIL-12 + Veledimex with Cemiplimab (PD-1 inhibitor) (NCT04006119): This is an ongoing Phase II study.
Table 2: Adverse Events (AEs) Associated with Ad-RTS-hIL-12 + Veledimex
| Adverse Event | Grade | Frequency | Notes |
| Cytokine Release Syndrome | Grade 3 | 2/15 (20 mg cohort) | Predictable and reversible upon veledimex discontinuation. |
| Elevated ALT/AST | Grade 3 | 1/15 (20 mg cohort) | Reversible. |
| Lymphopenia | Grade 3 | 3/15 (20 mg cohort) | Reversible. |
| Flu-like symptoms | Mild | 12/15 (20 mg cohort) | Transient. |
| Fever, decreased lymphocytes and platelets, elevated liver transaminases | Not specified | Most common | Related to cytokine exposure. |
Experimental Protocols and Methodologies
The clinical trials investigating Ad-RTS-hIL-12 and veledimex follow a general workflow.
Caption: General Clinical Trial Workflow.
Patient Population
Inclusion criteria for the initial Phase I studies typically included:
-
Adults (18-75 years) with histologically confirmed recurrent or progressive supratentorial glioblastoma or other high-grade gliomas.
-
Evidence of tumor recurrence/progression via MRI.
-
Previous standard-of-care treatment.
Treatment Regimen
-
Pre-operative Veledimex: A single dose of veledimex is administered orally prior to surgery.
-
Surgical Resection and Vector Administration: Patients undergo craniotomy for tumor resection. Following resection, Ad-RTS-hIL-12 is injected into the tissue surrounding the resection cavity.
-
Post-operative Veledimex: Patients receive daily oral doses of veledimex for a specified period (e.g., 14 days) to activate IL-12 expression.
Correlative Studies and Immune Monitoring
To understand the biological effects of the treatment, various correlative studies are performed:
-
Pharmacokinetics: Measurement of veledimex concentrations in plasma and tumor tissue to confirm blood-brain barrier penetration.
-
Pharmacodynamics: Measurement of IL-12 and IFN-γ levels in serum and tumor tissue to confirm target engagement and downstream signaling.
-
Immunohistochemistry: Analysis of pre- and post-treatment tumor biopsies to assess changes in immune cell infiltration (e.g., CD8+ T cells) and expression of immune checkpoint molecules (e.g., PD-1).
Future Directions and Conclusion
The Ad-RTS-hIL-12 + veledimex platform represents a promising advancement in the treatment of glioblastoma. The ability to control the expression of a potent cytokine like IL-12 directly within the tumor offers a potential solution to the challenge of systemic toxicity. The encouraging survival data from early-phase clinical trials, particularly at the 20 mg dose of veledimex, has paved the way for further investigation.
Ongoing and future studies will likely focus on:
-
Confirming the efficacy of the 20 mg veledimex dose in larger patient cohorts.
-
Further exploring the potential of combination therapies with immune checkpoint inhibitors and other immunomodulatory agents.
-
Investigating the use of this platform for other types of solid tumors.
References
- 1. eurekalert.org [eurekalert.org]
- 2. Modulation of blood-tumor barrier transcriptional programs improves intratumoral drug delivery and potentiates chemotherapy in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The treatment of glioblastoma multiforme through activation of microglia and TRAIL induced by rAAV2-mediated IL-12 in a syngeneic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of Veledimex and TLR8 Agonism in Interleukin-12 Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of two distinct therapeutic strategies that result in the induction of Interleukin-12 (IL-12), a potent pro-inflammatory cytokine with significant anti-tumor activity. The first is an inducible gene therapy approach utilizing Veledimex in combination with an adenoviral vector, and the second involves the direct stimulation of immune cells by the Toll-like receptor 8 (TLR8) agonist, Motolimod (VTX-2337). This document will detail the mechanisms of action, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the associated biological pathways and workflows.
Section 1: The Veledimex-Regulated Gene Therapy Approach for Controlled IL-12 Production
Veledimex is an orally available small molecule that acts as an activator ligand for a proprietary gene switch system, the RheoSwitch Therapeutic System® (RTS®). In the context of IL-12 induction, Veledimex is co-administered with Ad-RTS-hIL-12, a replication-incompetent adenoviral vector that carries the gene for human IL-12. This system allows for the controlled, localized production of IL-12 directly within the tumor microenvironment.
Mechanism of Action
The Ad-RTS-hIL-12 vector is administered intratumorally, where it transduces cells at the injection site. The expression of the IL-12 gene is under the control of the RTS® promoter, which remains inactive in the absence of Veledimex. Upon oral administration, Veledimex crosses the blood-brain barrier and binds to the RTS® gene switch, activating the transcription of the IL-12 gene and subsequent protein production. This "on-demand" system allows for the regulation of IL-12 levels, which can be modulated by adjusting the dose of Veledimex. This controlled expression is a key feature, as systemic administration of IL-12 has been associated with severe toxicity.[1]
Clinical Applications and Efficacy
This "Controlled IL-12" therapy has been investigated primarily in the context of recurrent glioblastoma (rGBM).[2][3][4] Clinical trials have demonstrated that this approach can lead to localized immune activation and shows promise in improving patient outcomes. The combination of Ad-RTS-hIL-12 and Veledimex has been shown to increase tumor-infiltrating T cells.
Quantitative Data from Clinical Trials
The following table summarizes key quantitative data from clinical trials involving the Ad-RTS-hIL-12 and Veledimex combination therapy.
| Parameter | Value | Study Population | Reference |
| Median Overall Survival (mOS) | 12.7 months | rGBM patients receiving 20 mg Veledimex | |
| mOS with Nivolumab Combination | 16.9 months | rGBM patients receiving 10 mg Veledimex with Nivolumab | |
| mOS (All Subjects in Combo Trial) | 9.8 months | rGBM patients in combination trial with Nivolumab | |
| Peak Serum IL-12 Levels | Day 3 post-surgery | rGBM patients |
Experimental Protocols
Protocol 1: In Vivo Administration of Ad-RTS-hIL-12 and Veledimex in Glioblastoma Patients
-
Patient Population: Subjects with recurrent or progressive glioblastoma or Grade III malignant glioma.
-
Pre-Treatment: One week prior to surgery, patients may receive an immune checkpoint inhibitor such as nivolumab or cemiplimab via infusion.
-
Veledimex Administration: A single dose of Veledimex is administered orally before the tumor resection procedure. Post-surgery, patients continue with oral Veledimex for a specified period, typically 14 days.
-
Ad-RTS-hIL-12 Administration: During surgery, Ad-RTS-hIL-12 is administered by free-hand injection into the tumor.
-
Post-Treatment Monitoring: Serum levels of IL-12 and IFN-γ are measured by ELISA at various time points. Tumor biopsies may be analyzed for immune cell infiltration.
Protocol 2: Measurement of Veledimex in Plasma and Tumor Tissue
-
Sample Collection: Plasma and recurrent glioblastoma (rGBM) tissue samples are collected from patients.
-
Analytical Method: A validated liquid chromatography/mass spectrometry (LC/MS) method is used to quantify Veledimex concentrations in the collected samples.
Visualizations
Section 2: Direct IL-12 Induction via TLR8 Agonism with Motolimod (VTX-2337)
Motolimod (also known as VTX-2337) is a potent and selective small-molecule agonist of Toll-like receptor 8 (TLR8). TLR8 is an endosomal receptor primarily expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs). Activation of TLR8 by Motolimod triggers a signaling cascade that results in the production of pro-inflammatory cytokines, most notably IL-12 and Tumor Necrosis Factor-alpha (TNF-α).
Mechanism of Action and Signaling Pathway
Motolimod selectively binds to TLR8 within the endosomes of antigen-presenting cells (APCs). This binding event initiates the recruitment of adaptor proteins, leading to the activation of downstream signaling pathways, including the NF-κB pathway. Activation of NF-κB results in its translocation to the nucleus and the subsequent transcription of genes encoding for various pro-inflammatory cytokines, including IL-12 and TNF-α. The induced IL-12, in turn, can activate natural killer (NK) cells and promote the differentiation of T helper 1 (Th1) cells, leading to the production of Interferon-gamma (IFN-γ) and a robust cell-mediated immune response.
Preclinical Efficacy
In preclinical studies, Motolimod has been shown to stimulate peripheral blood mononuclear cells (PBMCs) to produce TNF-α and IL-12. It also enhances the lytic function of NK cells and augments antibody-dependent cell-mediated cytotoxicity (ADCC).
Quantitative Data from In Vitro Studies
The following table summarizes the in vitro potency of Motolimod (VTX-2337).
| Parameter | Cell Type | Value (EC50) | Reference |
| IL-12 Production | Human PBMCs | 120 ± 30 nM | |
| TNF-α Production | Human PBMCs | 140 ± 30 nM | |
| MIP-1β Induction | Human PBMCs | 60 nM | |
| TLR8 Activation | HEK293-TLR8 cells | ~100 nM |
Experimental Protocols
Protocol 3: In Vitro Stimulation of Human PBMCs
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: PBMCs are stimulated with varying concentrations of Motolimod (VTX-2337).
-
Cytokine Measurement: After a specified incubation period (e.g., 24 hours), culture supernatants are collected. The levels of TNF-α and IL-12 are measured by ELISA.
-
Data Analysis: The half-maximal effective concentration (EC50) for cytokine induction is calculated from the dose-response curves.
Protocol 4: TLR Activation Assay
-
Cell Lines: Human embryonic kidney (HEK) 293 cells are transfected to express specific human TLRs (e.g., TLR2, 3, 4, 5, 7, 8, and 9).
-
Reporter System: The cells are also transfected with a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.
-
Stimulation: The transfected cells are treated with various concentrations of the test compound (e.g., VTX-2337).
-
Measurement: The activity of the reporter enzyme (SEAP) in the culture supernatant is measured to quantify the level of NF-κB activation.
Visualizations
Conclusion
The induction of IL-12 for therapeutic purposes is being actively pursued through innovative strategies. The Veledimex-regulated gene therapy system offers a method for controlled, localized production of IL-12, mitigating the risks of systemic toxicity. In parallel, direct induction of IL-12 through TLR8 agonism with molecules like Motolimod (VTX-2337) provides a distinct and potent mechanism to stimulate an anti-tumor immune response. Both approaches have demonstrated significant potential in preclinical and clinical settings, and ongoing research continues to refine their application in oncology and other diseases. This guide provides a foundational understanding of these two key IL-12 induction strategies for professionals in the field of drug development and immunology.
References
Veledimex Racemate: An In-Depth Technical Review of the Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex racemate is a synthetic, orally bioavailable small molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene expression control technology. In the context of its primary clinical application, veledimex is used to control the expression of interleukin-12 (IL-12) from an adenoviral vector (Ad-RTS-hIL-12) administered intratumorally for the treatment of solid tumors, most notably glioblastoma. This technical guide provides a comprehensive overview of the publicly available safety and toxicology data for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the safety profile of this compound.
While extensive preclinical toxicology studies are a standard requirement for investigational new drugs, detailed quantitative data and specific experimental protocols for this compound are not extensively available in the public domain. This guide summarizes the available clinical safety information and outlines the general principles of non-clinical toxicology studies relevant to a small molecule of this class.
Mechanism of Action and Therapeutic Context
Veledimex's primary function is to activate a proprietary gene switch, which in turn initiates the transcription of a therapeutic gene, such as IL-12. The toxicity profile of the overall therapeutic approach (Ad-RTS-hIL-12 plus veledimex) is therefore a combination of the effects of the adenoviral vector, the expressed therapeutic protein (IL-12), and veledimex itself. The ability to control IL-12 expression by administering and withdrawing veledimex allows for the management of IL-12-related toxicities.
Signaling Pathway for Controlled IL-12 Expression
Clinical Safety Profile
The majority of available safety data for veledimex comes from its use in clinical trials for glioblastoma in combination with Ad-RTS-hIL-12.
Summary of Clinical Adverse Events
In clinical studies, the adverse events associated with the veledimex and Ad-RTS-hIL-12 combination therapy were found to be dose-related, predictable, and reversible upon discontinuation of veledimex. A 20 mg dose of veledimex was determined to have a more favorable risk-benefit profile compared to higher doses of 30 mg and 40 mg, which were associated with increased toxicities.
Table 1: Summary of Key Clinical Safety Findings
| Feature | Observation | Citation |
| Dose-limiting Toxicities | Higher doses (30 mg and 40 mg) were associated with increased treatment-emergent adverse events (TEAEs). | [1][2] |
| Reversibility | Drug-related adverse events were reported to be reversible upon withholding or discontinuing the veledimex dose. | [1][3] |
| Predictability | Toxicities were generally predictable and consistent with the mechanism of action (i.e., immune system activation due to IL-12). | [3] |
| Well-Tolerated Dose | The 20 mg dose of veledimex was identified as the cohort with fewer toxicities and was selected for further investigation. | |
| Healthy Subjects | In a pharmacokinetic study in healthy subjects, veledimex was reported to be well-tolerated. |
Preclinical Toxicology
Detailed, quantitative data from dedicated preclinical toxicology studies on this compound are not publicly available. Standard preclinical toxicology programs for small molecules intended for clinical investigation typically include studies on acute, subchronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The following sections outline the general methodologies for such studies.
General Experimental Workflow for Preclinical Toxicology
Acute, Subchronic, and Chronic Toxicity
Experimental Protocol (General)
-
Objective: To determine the potential for toxicity after single (acute) and repeated (subchronic, chronic) dosing.
-
Species: Typically conducted in two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Administration: The route of administration should be the same as the intended clinical route (oral for veledimex).
-
Dose Levels: A range of doses, including a control group, a low dose, a mid-dose, and a high dose (intended to produce some toxicity).
-
Endpoints:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Hematology and clinical chemistry (at specified intervals and at termination)
-
Urinalysis
-
Gross pathology at necropsy
-
Organ weights
-
Histopathological examination of tissues
-
Data Presentation (Hypothetical)
The following tables are illustrative of how data from such studies would be presented. Note: The data in these tables are hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.
Table 2: Hypothetical Acute Oral Toxicity of Veledimex in Rodents
| Species | Sex | LD50 (mg/kg) | Clinical Signs |
| Rat | Male | >2000 | No mortality or significant clinical signs observed. |
| Rat | Female | >2000 | No mortality or significant clinical signs observed. |
Table 3: Hypothetical 28-Day Repeat-Dose Oral Toxicity of Veledimex - Key Findings
| Species | Dose (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 0, 50, 200, 800 | Dose-dependent increase in liver enzymes at ≥200 mg/kg/day. | 50 |
| Dog | 0, 20, 80, 320 | Mild gastrointestinal upset at ≥80 mg/kg/day. | 20 |
NOAEL: No Observed Adverse Effect Level
Genotoxicity
Experimental Protocol (General)
-
Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.
-
Standard Battery of Tests:
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.
-
In vitro Mammalian Cell Assay: To assess for chromosomal aberrations or mutations (e.g., mouse lymphoma assay).
-
In vivo Assay: To evaluate chromosomal damage in a whole animal model (e.g., micronucleus test in rodents).
-
Data Presentation (Hypothetical)
Table 4: Hypothetical Genotoxicity Profile of this compound
| Assay | System | Concentration/Dose Range | Result |
| Ames Test | S. typhimurium, E. coli | Up to 5000 µ g/plate | Negative |
| In vitro Chromosomal Aberration | Human Lymphocytes | Up to 1000 µg/mL | Negative |
| In vivo Micronucleus Test | Mouse Bone Marrow | Up to 2000 mg/kg | Negative |
Carcinogenicity
Experimental Protocol (General)
-
Objective: To assess the carcinogenic potential of the compound after long-term administration.
-
Species: Typically conducted in two rodent species.
-
Duration: 18-24 months.
-
Endpoints: Histopathological examination for neoplastic and non-neoplastic lesions.
Reproductive and Developmental Toxicity
Experimental Protocol (General)
-
Objective: To evaluate the potential effects of the compound on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Study Segments:
-
Fertility and Early Embryonic Development: Dosing in males and females prior to and during mating.
-
Embryo-Fetal Development: Dosing in pregnant females during organogenesis.
-
Pre- and Postnatal Development: Dosing in pregnant and lactating females.
-
Conclusion
The available clinical data suggests that this compound, when used as an activator ligand for the RTS® gene therapy system, has a manageable safety profile. The adverse events are primarily related to the expression of the therapeutic protein (IL-12) and are dose-dependent and reversible. The 20 mg dose has been identified as being relatively well-tolerated in the context of glioblastoma treatment.
A comprehensive assessment of the toxicology of this compound is limited by the lack of publicly available data from dedicated preclinical studies. The information provided herein on the standard methodologies for such studies serves as a general framework for understanding the types of safety evaluations a small molecule like veledimex would undergo during its development. For a complete and detailed understanding of the non-clinical safety profile of veledimex, access to the full preclinical toxicology reports as submitted to regulatory agencies would be required.
References
Veledimex Racemate: A Technical Guide to Target Specificity and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a synthetic, orally bioavailable small molecule that functions as an activator ligand for the RheoSwitch Therapeutic System® (RTS®), a proprietary gene regulation platform developed by Intrexon (now Precigen). It is not a therapeutic agent in the traditional sense with a direct endogenous molecular target. Instead, its "target" is the engineered RheoSwitch® protein complex, and its molecular interactions are designed to control the expression of a therapeutic transgene. This guide provides a detailed technical overview of the target specificity and molecular interactions of Veledimex, focusing on its role in the context of the Ad-RTS-hIL-12 gene therapy, where it controls the production of human interleukin-12 (hIL-12).
The RheoSwitch Therapeutic System®: The Direct Target of Veledimex
The primary target of Veledimex is the RheoSwitch® Therapeutic System®, a synthetic, inducible gene switch. This system is comprised of two engineered fusion proteins that, in the presence of Veledimex, form a functional heterodimeric transcription factor.
-
Ligand-Inducible Transcription Factor: This component consists of the DNA-binding domain of the yeast GAL4 protein fused to a modified ligand-binding domain (LBD) of the ecdysone receptor (EcR). The ecdysone receptor is a nuclear receptor found in insects, and the modifications to its LBD are designed to reduce its affinity for the natural insect hormone ecdysone and increase its specificity and affinity for synthetic diacylhydrazine-based ligands like Veledimex.
-
Co-activation Partner: This protein is a fusion of a transcriptional activation domain, such as VP16 from the Herpes Simplex Virus, with a chimeric retinoid X receptor (RXR). RXR is the natural heterodimerization partner for EcR in insects.
In the absence of Veledimex, these two fusion proteins are expressed but do not form a stable, transcriptionally active complex.
Molecular Interactions of Veledimex with the RheoSwitch® System
Veledimex, a diacylhydrazine-based ecdysteroid agonist, acts as the molecular "key" to activate the RheoSwitch®. The binding of Veledimex to the modified EcR LBD induces a critical conformational change in the protein. This altered conformation exposes a dimerization interface, facilitating a high-affinity interaction with the co-activation partner (the RXR fusion protein).
This ligand-induced heterodimerization creates a functional transcription factor. The GAL4 DNA-binding domain of the ligand-inducible transcription factor then directs the entire complex to a specific synthetic promoter sequence, known as the GAL4 Upstream Activation Sequence (UAS), which is engineered upstream of the therapeutic gene (e.g., hIL-12). The VP16 activation domain of the co-activation partner then recruits the host cell's transcriptional machinery to the promoter, initiating the transcription of the therapeutic gene.
The process is reversible; upon withdrawal of Veledimex, the ligand dissociates from the EcR LBD, the heterodimer disassembles, and transcription of the therapeutic gene ceases. This allows for tight, dose-dependent control over the production of the therapeutic protein.
Signaling Pathway Diagram
Caption: Mechanism of Veledimex-activated IL-12 gene expression.
Quantitative Data
Table 1: Clinical Dosing and Pharmacokinetics of Veledimex
| Parameter | Value | Reference |
| Dose Cohorts (Glioblastoma Trials) | 10 mg, 20 mg, 30 mg, 40 mg daily | [1] |
| Recommended Phase 2 Dose | 20 mg daily | [2] |
| Blood-Brain Barrier Penetration | 35% ± 5% of plasma levels detected in brain tumor | [1] |
| Time to Peak IL-12 Serum Levels | Approximately Day 3 after surgery and initiation of Veledimex | [3] |
| Effect of Food on Pharmacokinetics | Prolonged and enhanced absorption | [4] |
Table 2: Preclinical In Vivo Dose-Response of Veledimex
| Animal Model | Veledimex Dose | Outcome | Reference |
| GL-261 Glioma Mouse Model | 10 and 30 mg/m²/day | Dose-related increase in tumor IL-12 mRNA and protein; improved survival | |
| B16F0 Melanoma Mouse Model | ~200 mg/m² in chow | Increased local expression of IL-12, decreased tumor growth |
Experimental Protocols
The characterization of a ligand-activated gene switch system like Veledimex and the RheoSwitch® platform typically involves two key types of in vitro assays: radioligand binding assays to determine the binding affinity of the ligand for its receptor, and reporter gene assays to quantify the functional consequence of this binding (i.e., gene transcription).
Radioligand Binding Assay (General Protocol)
This assay measures the direct interaction between Veledimex and the modified ecdysone receptor.
Objective: To determine the binding affinity (Kd) of Veledimex for the modified ecdysone receptor (EcR) component of the RheoSwitch® system.
Methodology:
-
Receptor Preparation: The modified EcR and chimeric RXR proteins are expressed in a suitable system (e.g., insect cells, in vitro transcription/translation) and purified.
-
Radioligand: A radiolabeled version of Veledimex or a similar high-affinity diacylhydrazine ligand (e.g., with ³H or ¹²⁵I) is used.
-
Assay Buffer: A buffer optimized for nuclear receptor binding is prepared.
-
Saturation Binding:
-
A constant amount of the purified receptor heterodimer is incubated with increasing concentrations of the radioligand.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Veledimex.
-
After incubation to equilibrium, bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified by scintillation counting.
-
Specific binding is calculated by subtracting non-specific from total binding. The data is then analyzed using saturation binding kinetics to determine the Kd and Bmax (receptor density).
-
-
Competitive Binding:
-
The purified receptor heterodimer is incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled Veledimex.
-
Bound radioactivity is measured as described above.
-
The concentration of Veledimex that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
Luciferase Reporter Gene Assay (General Protocol)
This assay measures the ability of Veledimex to induce gene transcription via the RheoSwitch® system.
Objective: To determine the potency (EC50) and efficacy of Veledimex in activating gene expression through the RheoSwitch® system.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured.
-
Plasmids:
-
An expression vector encoding the two RheoSwitch® fusion proteins.
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with GAL4 UAS elements.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).
-
-
Transfection: The cells are co-transfected with the three plasmids.
-
Compound Treatment: After allowing for protein expression, the transfected cells are treated with a range of concentrations of Veledimex. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis and Luciferase Measurement: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold induction of luciferase expression is calculated relative to the vehicle control.
-
A dose-response curve is generated by plotting the fold induction against the concentration of Veledimex.
-
The EC50 value (the concentration of Veledimex that produces 50% of the maximal response) is determined from the curve.
-
Caption: Workflow for a luciferase reporter gene assay.
Conclusion
Veledimex racemate's target specificity is uniquely defined by its interaction with the engineered RheoSwitch Therapeutic System®. Its molecular mechanism of action involves high-affinity binding to a modified ecdysone receptor ligand-binding domain, which induces heterodimerization with a co-activator protein. This event creates a functional transcription factor that drives the expression of a therapeutic gene in a dose-dependent and reversible manner. While specific in vitro binding and activation constants are not publicly available, the preclinical and clinical data demonstrate the successful application of this system for the controlled delivery of interleukin-12, showcasing the potential of this synthetic biology platform in gene and cell therapy. Further research and publication of the detailed molecular pharmacology of Veledimex would be of significant value to the scientific community.
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 2. Identification of 20-Hydroxyecdysone Late-Response Genes in the Chitin Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Veledimex Racemate: A Technical Review of its Application in Controlled Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a synthetic, orally bioavailable small molecule that acts as an activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform. This system allows for the controlled expression of therapeutic proteins, and veledimex has been prominently studied as the activator for the expression of interleukin-12 (IL-12) in the context of cancer immunotherapy, particularly for aggressive brain tumors like glioblastoma. This technical guide provides a comprehensive review of studies utilizing veledimex, with a focus on quantitative data, experimental protocols, and the underlying biological pathways. While the term "veledimex racemate" is used, the majority of published literature refers to the compound as "veledimex."
Mechanism of Action: The RheoSwitch Therapeutic System®
The RheoSwitch Therapeutic System® is a two-component gene switch that provides inducible control over gene expression. It consists of:
-
Two Fusion Proteins : A ligand-inducible transcription factor (LTF) and a co-activation partner (CAP).
-
An Inducible Promoter : This promoter controls the transcription of the target therapeutic gene (e.g., IL-12).
In the absence of veledimex, the LTF binds to the promoter but does not form a stable complex with the CAP, and therefore, transcription of the target gene is off. When veledimex is administered orally, it crosses the cell membrane and binds to the LTF. This binding event induces a conformational change in the LTF, leading to a high-affinity interaction with the CAP. This stable complex then recruits basal transcription proteins to the promoter, initiating the transcription of the therapeutic gene, such as IL-12.[1] Discontinuation of veledimex results in the cessation of gene expression.[2][3]
Pharmacokinetics of Veledimex
Studies in healthy human subjects have demonstrated that plasma exposure to veledimex increases with escalating doses. Following once-daily oral administration for 14 days, there was minimal to no plasma accumulation, and a steady state was achieved after five daily doses.[4] The consumption of food prior to veledimex administration was found to prolong and enhance its absorption, leading to a significant increase in systemic exposure to both veledimex and its two major circulating metabolites, without affecting the elimination rate.[4] Notably, veledimex has been shown to cross the blood-brain barrier in animal models and in human subjects with glioblastoma. In patients with recurrent glioblastoma, veledimex levels in the brain tumor were found to be approximately 35% of the plasma levels.
Table 1: Pharmacokinetic Parameters of Veledimex in Healthy Subjects
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Labrasol slurry | Single Dose (Not Specified) | Data not available | Data not available | Data not available | Data not available |
| F-22 capsule | Single Dose (Not Specified) | Data not available | Data not available | Data not available | Data not available |
| Labrasol slurry | Multiple Doses (Not Specified) | Data not available | Data not available | Data not available | Data not available |
| F-22 capsule | Multiple Doses (Not Specified) | Data not available | Data not available | Data not available | Data not available |
| Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life were not detailed in the reviewed abstracts. |
Clinical Studies in Glioblastoma
Veledimex, in combination with Ad-RTS-hIL-12, has been investigated in several clinical trials for recurrent glioblastoma (rGBM), a highly aggressive brain tumor with a poor prognosis.
Experimental Protocols
Phase I Dose-Escalation Trial (NCT02026271)
-
Objective : To evaluate the safety and tolerability of Ad-RTS-hIL-12 with escalating doses of veledimex in subjects with recurrent or progressive glioblastoma or Grade III malignant glioma.
-
Methodology :
-
Patient Population : Adults with histologically confirmed supratentorial glioblastoma or other WHO grade III or IV malignant glioma with evidence of tumor recurrence/progression. Key inclusion criteria included a Karnofsky Performance Status of ≥ 70 and adequate organ function. Exclusion criteria included significant intracranial pressure and known immunosuppressive diseases.
-
Treatment : Subjects underwent tumor resection, during which a single intratumoral injection of Ad-RTS-hIL-12 (2x10^11 viral particles) was administered. Oral veledimex was administered daily for 14 days, with dose escalation in different cohorts (10 mg, 20 mg, 30 mg, and 40 mg).
-
Endpoints : The primary endpoint was safety and tolerability. Secondary endpoints included overall survival.
-
Phase II Study in Combination with Cemiplimab (NCT04006119)
-
Objective : To evaluate the safety and efficacy of Ad-RTS-hIL-12 and veledimex in combination with the PD-1 inhibitor cemiplimab in subjects with recurrent or progressive glioblastoma.
-
Methodology :
-
Patient Population : Eligible patients with recurrent or progressive glioblastoma.
-
Treatment : Patients receive a single infusion of cemiplimab one week prior to tumor resection. On the day of surgery, a single dose of veledimex is given before the procedure, followed by intratumoral injection of Ad-RTS-hIL-12. Patients then continue oral veledimex for 14 days, followed by cemiplimab infusions every three weeks.
-
Clinical Efficacy and Safety
The Phase I dose-escalation study identified the 20 mg dose of veledimex as having the best risk-benefit profile. Higher doses (30 mg and 40 mg) were associated with lower compliance and increased toxicities. The most frequently observed adverse events were transient, mild flu-like symptoms. Grade 3 adverse events at the 20 mg dose included cytokine release syndrome, elevated ALT/AST, and lymphopenia, all of which were reversible upon discontinuation of veledimex.
Table 2: Median Overall Survival (mOS) in Recurrent Glioblastoma Patients Treated with Ad-RTS-hIL-12 and Veledimex
| Veledimex Dose | Number of Patients (n) | Median Overall Survival (mOS) | Mean Follow-up | Notes |
| 10 mg | 6 | 7.6 months | 6.7 months | Considered subtherapeutic. |
| 20 mg | 15 | 12.7 months | 12.9 months | |
| 20 mg (with ≤20 mg total dexamethasone over 14 days) | Not specified | 17.8 months | Not specified | Suggests corticosteroids may blunt the therapeutic effect. |
| 30 mg | 4 | Not specified | Not specified | |
| 40 mg | 6 | Not specified | Not specified |
Table 3: Veledimex Compliance and Adverse Events in Phase I Trial
| Veledimex Dose | Compliance Rate | Frequency of Related ≥Grade 3 AEs |
| 20 mg | 84% (or 86%) | 20% |
| 30 mg | 75% (or 63%) | 50% |
| 40 mg | 67% (or 52%) | 50% |
Pharmacodynamics and Immune Response
The administration of veledimex in conjunction with Ad-RTS-hIL-12 leads to the localized production of IL-12 in the tumor microenvironment. This, in turn, stimulates a downstream cascade of immune activation, including the production of interferon-gamma (IFN-γ). Pre- and post-treatment tumor biopsies have shown an increase in tumor-infiltrating T cells. Interestingly, studies have also observed an upregulation of immune checkpoint signaling, such as PD-1, providing a rationale for combination therapies with checkpoint inhibitors.
Conclusion
This compound, as a critical component of the RheoSwitch Therapeutic System®, represents a novel approach to controlled, localized immunotherapy. Clinical studies in recurrent glioblastoma have demonstrated its ability to safely and effectively induce the expression of IL-12 within the tumor, leading to promising signs of anti-tumor immune activity and improved survival outcomes compared to historical controls. The 20 mg dose of veledimex has been identified as optimal in early-phase trials, balancing efficacy with a manageable and reversible side effect profile. Ongoing research combining this gene therapy platform with immune checkpoint inhibitors holds the potential to further enhance its therapeutic efficacy. The data gathered to date underscore the potential of this synthetic biology-based approach to address the significant challenges of treating historically difficult-to-treat cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Veledimex Racemate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a small-molecule activator ligand designed to work in concert with the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform. It is a critical component of a gene therapy approach that enables inducible, localized expression of therapeutic proteins. The most prominent application of this system is the Ad-RTS-hIL-12 vector, where Veledimex administration triggers the expression of the potent anti-tumor cytokine, Interleukin-12 (IL-12).[1][2][3] This controlled gene expression system aims to harness the therapeutic potential of IL-12 while mitigating the toxicities associated with its systemic administration.[4]
It is crucial to understand that Veledimex itself is not cytotoxic or bioactive in standard cell cultures. Its function is entirely dependent on the presence of the engineered RTS® gene switch within the target cells. Therefore, a standard cell line will not exhibit any response to Veledimex. The following protocols are designed for use with a cell line that has been stably transfected or transduced to express the components of the Ad-RTS-hIL-12 system. For the purpose of this document, we will refer to a hypothetical engineered cell line, "HEK293-RTS-hIL12," as a model system.
Principle of the Veledimex-RTS-hIL12 System
The Ad-RTS-hIL-12 system consists of two key components delivered by a replication-incompetent adenoviral vector:
-
Two Fusion Proteins:
-
One protein comprises a modified ecdysone receptor (EcR) fused to the DNA-binding domain of the yeast GAL4 transcription factor.
-
The second protein consists of a chimeric retinoid X receptor (RXR) fused to the activation domain of the viral protein VP16.
-
-
An IL-12 Expression Cassette: The human IL-12 gene is placed under the control of a promoter containing GAL4 binding sites.
In the absence of Veledimex, the two fusion proteins form an unstable heterodimer that cannot activate transcription. When Veledimex is present, it binds to the EcR component, stabilizing the heterodimer. This stable complex then binds to the GAL4 sites on the promoter and initiates the transcription of the IL-12 gene. This mechanism allows for a dose-dependent and reversible control over IL-12 production.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the dose-response relationship described in preclinical and clinical studies. These tables are for illustrative purposes and actual results will vary depending on the specific engineered cell line and experimental conditions.
Table 1: Dose-Dependent IL-12p70 Production in HEK293-RTS-hIL12 Cells
| Veledimex Concentration (nM) | IL-12p70 Concentration (pg/mL) in Supernatant (Mean ± SD) |
| 0 (Vehicle Control) | < 5.0 |
| 1 | 150 ± 18 |
| 10 | 850 ± 65 |
| 50 | 2100 ± 150 |
| 100 | 3500 ± 280 |
| 250 | 4800 ± 350 |
| 500 | 5100 ± 410 |
Table 2: Time-Course of IL-12p70 Production with 100 nM Veledimex
| Time Post-Treatment (hours) | IL-12p70 Concentration (pg/mL) in Supernatant (Mean ± SD) |
| 0 | < 5.0 |
| 6 | 450 ± 40 |
| 12 | 1200 ± 110 |
| 24 | 3500 ± 280 |
| 48 | 4200 ± 330 |
| 72 | 3800 ± 300 |
Experimental Protocols
Protocol 1: In Vitro Induction of IL-12 Expression in an Engineered Cell Line
This protocol describes the procedure for treating an engineered cell line (e.g., HEK293-RTS-hIL12) with Veledimex to induce the production of human IL-12 (hIL-12).
Materials:
-
HEK293-RTS-hIL12 cells (or other cell line engineered with the Ad-RTS-hIL-12 system)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Veledimex racemate
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Reagent reservoirs
-
Pipettes and sterile tips
-
Microcentrifuge tubes
-
Human IL-12p70 ELISA kit
Procedure:
-
Cell Seeding:
-
Culture HEK293-RTS-hIL12 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of medium.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Preparation of Veledimex Stock Solution:
-
Prepare a 10 mM stock solution of Veledimex in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a Veledimex stock aliquot.
-
Prepare serial dilutions of Veledimex in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest Veledimex concentration well.
-
-
Cell Treatment:
-
Carefully aspirate the medium from the wells.
-
Add 2 mL of the prepared Veledimex working solutions or vehicle control to the respective wells.
-
Incubate the plates at 37°C, 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well into sterile microcentrifuge tubes.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to new tubes. Samples can be assayed immediately or stored at -80°C for later analysis.
-
-
Quantification of IL-12:
-
Quantify the concentration of human IL-12p70 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Co-culture Assay for T-cell Activation
This protocol provides a framework for assessing the biological activity of the induced IL-12 by co-culturing the engineered cells with a T-cell line (e.g., Jurkat) and measuring T-cell activation markers.
Materials:
-
HEK293-RTS-hIL12 cells
-
Jurkat T-cells (or other suitable immune cell line/primary T-cells)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO, sterile
-
24-well cell culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., anti-human CD69, anti-human CD25)
-
IFN-γ ELISA kit
Procedure:
-
Prepare Engineered Cells:
-
Seed HEK293-RTS-hIL12 cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with Veledimex (e.g., 100 nM) or vehicle control as described in Protocol 1 and incubate for 24 hours to allow for IL-12 production.
-
-
Co-culture Setup:
-
After the 24-hour induction period, add Jurkat T-cells to the wells containing the HEK293-RTS-hIL12 cells at a 5:1 effector-to-target ratio (5 x 10^5 Jurkat cells per well).
-
Gently mix the plate and incubate at 37°C, 5% CO2 for another 24-48 hours.
-
-
Analysis of T-cell Activation (Flow Cytometry):
-
Carefully collect the suspension cells (Jurkat cells) from each well.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
Add fluorochrome-conjugated antibodies against CD69 and CD25 and incubate as per the manufacturer's protocol, protected from light.
-
Wash the cells to remove unbound antibodies and resuspend in staining buffer.
-
Analyze the expression of activation markers using a flow cytometer.
-
-
Analysis of IFN-γ Production (ELISA):
-
Collect the co-culture supernatant before harvesting the cells in step 3.
-
Centrifuge to remove cells and debris.
-
Measure the concentration of IFN-γ in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Visualizations
Caption: Veledimex-inducible IL-12 gene expression pathway.
Caption: Workflow for Veledimex-induced IL-12 studies.
References
Preparation of Veledimex Racemate Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veledimex racemate is a critical small molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®), an inducible gene expression platform with significant applications in gene therapy and cancer immunotherapy research. Proper preparation of this compound stock solutions is paramount for accurate and reproducible experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with guidelines for creating working solutions for both in vitro and in vivo applications.
Introduction
Veledimex is an orally bioavailable, diacylhydrazine-based small molecule that functions as an activator ligand for the ecdysone receptor (EcR)-based inducible gene regulation system, known as the RheoSwitch Therapeutic System® (RTS®).[1][2] In the absence of Veledimex, two fusion proteins, one containing a modified EcR and the other a chimeric retinoid X receptor (RXR), form an unstable and inactive heterodimer.[1][3] Upon administration, Veledimex binds to the EcR fusion protein, inducing a conformational change that stabilizes the heterodimer.[1] This stable complex then acts as a functional transcription factor, binding to an inducible promoter and activating the transcription of a target gene, such as Interleukin-12 (IL-12). This system allows for the controlled, dose-dependent expression of therapeutic proteins.
Accurate preparation of this compound stock solutions is the first and a critical step in ensuring the reliability and reproducibility of experiments utilizing the RheoSwitch® system. This protocol outlines the necessary steps for preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO) and provides recommendations for its storage and use.
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade or equivalent purity
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Sterile pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound and the recommended stock solution parameters.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 438.60 g/mol | |
| Chemical Formula | C₂₇H₃₈N₂O₃ | |
| Appearance | Solid powder | |
| CAS Number | 1093130-72-3 |
Table 2: Stock Solution and Storage Recommendations
| Parameter | Recommendation | Reference |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Solution Concentration | 10 mM | |
| Storage Temperature | -20°C or -80°C | |
| Shelf Life at -20°C | Up to 1 year | |
| Shelf Life at -80°C | Up to 2 years |
Experimental Protocols
Safety Precautions
While Veledimex is not classified as a hazardous substance, it is essential to follow standard laboratory safety procedures. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Molarity = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 438.60 g/mol
Mass (mg) = 0.010 mol/L * 0.001 L * 438.60 g/mol * 1000 mg/g = 4.386 mg
Procedure:
-
Weighing: Carefully weigh out 4.386 mg of this compound powder using an analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, nuclease-free microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Preparation of Working Solutions
4.3.1. In Vitro Working Solutions
For cell-based assays, the 10 mM DMSO stock solution should be diluted in cell culture medium to the desired final concentration. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Example: Preparation of a 10 µM working solution in 1 mL of cell culture medium:
Using the dilution formula M₁V₁ = M₂V₂:
-
M₁ (stock concentration) = 10 mM = 10,000 µM
-
V₁ (volume of stock to add) = ?
-
M₂ (final concentration) = 10 µM
-
V₂ (final volume) = 1 mL = 1000 µL
V₁ = (M₂ * V₂) / M₁ = (10 µM * 1000 µL) / 10,000 µM = 1 µL
Procedure:
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
The final DMSO concentration will be 0.01%, which is well below the recommended limit.
4.3.2. In Vivo Working Solutions
For animal studies, working solutions should be prepared fresh daily. The stock solution is typically diluted in a vehicle suitable for the route of administration (e.g., oral gavage). The final DMSO concentration should be kept as low as possible.
Visualizations
The following diagrams illustrate the mechanism of action of Veledimex and the experimental workflow for preparing the stock solution.
Caption: Mechanism of Action of Veledimex in the RheoSwitch® Therapeutic System.
References
Application Notes and Protocols for Veledimex Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is an orally bioavailable, small-molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform.[1][2][3] It functions as a specific transcription factor that, in the presence of the other components of the RTS®, can induce the expression of a target gene. Notably, Veledimex has been investigated in clinical trials for its ability to control the intratumoral expression of interleukin-12 (IL-12), a potent anti-cancer cytokine, in patients with recurrent glioblastoma.[4] These application notes provide detailed information on the recommended solvent, solubility characteristics, and protocols for the in vitro use of Veledimex racemate.
Recommended Solvent and Solubility
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO) .
Key Recommendations:
-
Stock Solution: A stock solution of 10 mM this compound can be prepared in DMSO.
-
Storage: Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Solubility Data
Quantitative solubility data for this compound in various solvents is summarized in the table below. It is important to note that Veledimex is sparingly soluble in aqueous solutions.
| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| DMSO | 438.6 | 25 mg/mL (57.00 mM) | Not Specified |
| Water | 438.6 | < 0.1 mg/mL (insoluble) | Not Specified |
| Ethanol | 438.6 | Data not available | Not Specified |
| Methanol | 438.6 | Data not available | Not Specified |
| DMF | 438.6 | Data not available | Not Specified |
Signaling Pathway and Mechanism of Action
Veledimex operates within the framework of the RheoSwitch Therapeutic System® to induce gene expression. This system is comprised of two fusion proteins that, in the absence of Veledimex, are inactive. Upon administration, Veledimex binds to one of the fusion proteins, leading to a conformational change that forms a stable and active transcription factor complex. This complex then binds to a specific promoter, initiating the transcription of the target gene, such as IL-12.
Experimental Protocols
The following protocols provide a general framework for the in vitro use of this compound. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
1.1. Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, aqueous buffer or cell culture medium (e.g., PBS, DMEM)
1.2. Preparation of 10 mM Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
1.3. Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired sterile aqueous buffer or cell culture medium to achieve the final working concentrations.
-
Important: To prevent precipitation, add the DMSO stock solution to the aqueous buffer or medium while vortexing.
-
The final concentration of DMSO in the cell culture should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cellular effects.
-
Always include a vehicle control (aqueous buffer or medium with the same final concentration of DMSO) in your experiments.
Protocol 2: In Vitro Induction of IL-12 Expression
This protocol describes a general method for inducing IL-12 expression in a suitable host cell line that has been engineered to contain the RheoSwitch Therapeutic System® and an IL-12 reporter gene.
2.1. Materials:
-
Host cell line containing the RTS® and IL-12 reporter system
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
ELISA kit for IL-12 quantification or other appropriate reporter assay system
-
Luminometer or spectrophotometer
2.2. Procedure:
-
Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound working solutions. Include a vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to allow for IL-12 expression and secretion.
-
After the incubation period, collect the cell culture supernatant for IL-12 quantification.
-
Quantify the amount of secreted IL-12 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Alternatively, if a luciferase or other reporter system is used, follow the appropriate protocol for signal detection.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to induce gene expression.
References
- 1. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veledimex | C27H38N2O3 | CID 57751161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient induction of an antigen-specific, T helper type 1 immune response by interleukin-12-secreting fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Veledimex Racemate Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Veledimex is a small-molecule activator ligand for the RheoSwitch Therapeutic System® (RTS), a gene regulation platform.[1][2] This system allows for controlled expression of therapeutic genes, such as Interleukin-12 (IL-12), by administering Veledimex.[1][3] Determining the precise dose-response relationship of Veledimex is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. This document provides a detailed protocol for establishing a Veledimex racemate dose-response curve in an in vitro setting using a reporter gene assay. The principles outlined here can be adapted for measuring downstream effects, such as cytokine production, in appropriately engineered cell lines.
Signaling Pathway
The mechanism of action for Veledimex within the Ad-RTS-hIL-12 system involves intracellular receptor binding and subsequent gene transcription. Upon entering the cell, Veledimex binds to a chimeric nuclear receptor, which then translocates to the nucleus and activates the transcription of the target gene, in this case, IL-12. The expressed IL-12 can then elicit a downstream anti-tumor immune response.
Experimental Protocol: In Vitro Dose-Response Curve Determination
This protocol describes the use of a human cell line engineered to express a reporter gene (e.g., Luciferase) under the control of the RheoSwitch Therapeutic System to determine the EC50 of this compound.
Materials
-
Cell Line: Human cell line stably transfected with the RheoSwitch Therapeutic System driving a reporter gene (e.g., Luciferase).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent
-
Microplate Luminometer
-
Humidified Incubator: 37°C, 5% CO2
Experimental Workflow
References
- 1. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Analysis of Veledimex Racemate-Induced Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a small molecule activator ligand designed to control the expression of therapeutic genes within the RheoSwitch Therapeutic System® (RTS®).[1][2] This system utilizes a proprietary transcription factor that, in the presence of Veledimex, activates a target gene promoter, allowing for dose-dependent regulation of a desired therapeutic protein.[2] A primary application of this technology is the controlled intratumoral expression of human interleukin-12 (hIL-12) via an adenoviral vector (Ad-RTS-hIL-12) for cancer immunotherapy.[3][4] IL-12 is a potent cytokine that stimulates the immune system to recognize and attack cancer cells. The ability to precisely control IL-12 production with Veledimex is critical for maximizing therapeutic efficacy while minimizing potential toxicities associated with systemic cytokine administration.
These application notes provide a detailed protocol for the in vitro characterization of Veledimex racemate-induced gene expression in a model system. The described workflow is applicable for researchers seeking to validate the activity of the Veledimex/RTS® system, screen for off-target effects, or investigate the downstream cellular consequences of controlled gene expression.
Signaling Pathway and Experimental Workflow
The Veledimex-activated gene expression system is a powerful tool for inducible protein production. The signaling cascade is initiated by the administration of Veledimex, which then leads to a series of molecular events culminating in the desired cellular response.
Veledimex-Induced IL-12 Signaling Pathway
The diagram below illustrates the proposed signaling pathway following the introduction of Veledimex in a system containing the Ad-RTS-hIL-12 vector. Veledimex acts as a molecular switch, initiating the transcription of the IL-12 gene. The subsequent production and secretion of IL-12 protein trigger a downstream immune response, a key aspect of its therapeutic effect.
References
- 1. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Administration of Veledimex Racemate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a small molecule activator ligand designed to control the expression of therapeutic genes within the RheoSwitch Therapeutic System® (RTS®). This system utilizes a replication-incompetent adenoviral vector (e.g., Ad-RTS-IL-12) to deliver a therapeutic gene, such as Interleukin-12 (IL-12), intratumorally. The expression of the therapeutic gene is then "switched on" by the oral administration of Veledimex. This inducible gene therapy approach aims to localize the therapeutic effect, thereby minimizing systemic toxicity associated with potent immunomodulators like IL-12.[1][2]
These application notes provide a comprehensive guide for the in vivo administration of Veledimex racemate in various animal models, based on available preclinical data. The protocols and data presented herein are intended to assist researchers in designing and executing their own preclinical studies.
Quantitative Data Presentation
Pharmacokinetics of Veledimex
Limited pharmacokinetic data for Veledimex in animal models is publicly available. The following table summarizes key parameters identified in a study with cynomolgus monkeys.[3] Researchers should consider conducting preliminary pharmacokinetic studies in their chosen animal model to establish dose-response relationships and optimal dosing schedules.
| Species | Dose (Oral) | Tissue | Cmax (ng/mL) | AUC (ng·h/mL) |
| Cynomolgus Monkey | 120 mg | Plasma | 327 ± 142 | 5887 ± 2203 |
| CSF | 2.07 ± 0.91 | 42.5 ± 17.4 | ||
| Data from a study in cynomolgus monkeys demonstrating that Veledimex crosses the blood-brain barrier.[3] |
In Vivo Efficacy of Veledimex-Inducible Gene Therapy
The following table summarizes the efficacy of the Ad-RTS-mIL-12 plus Veledimex therapeutic system in a murine glioma model.
| Animal Model | Treatment Group | Median Survival (days) | % Survival at Day 85 |
| GL-261 Glioma (mice) | Vehicle | 23 | 0% |
| Bevacizumab | 20 | 0% | |
| Temozolomide | 33 | 0% | |
| anti-PD-1 | 37 | 0% | |
| Ad-RTS-mIL-12 + Veledimex (10 mg/m²/day) | Not Reached | 65% | |
| Ad-RTS-mIL-12 + Veledimex (30 mg/m²/day) | Not Reached | 65% | |
| Data from a study in an orthotopic GL-261 glioma mouse model.[1] |
Experimental Protocols
Protocol 1: General Oral Administration of Veledimex in Rodents
This protocol provides a general guideline for the oral administration of Veledimex in mice and rats. It is recommended to perform a pilot study to determine the optimal vehicle and dosage for your specific experimental setup.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO in corn oil, or 0.5% methylcellulose in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Veledimex Formulation:
-
Calculate the total amount of Veledimex required based on the number of animals, their average weight, and the desired dose.
-
On the day of administration, weigh the appropriate amount of Veledimex powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO to initially dissolve the Veledimex.
-
Add the final vehicle (e.g., corn oil or methylcellulose solution) to achieve the desired final concentration.
-
Vortex the solution vigorously to ensure a homogenous suspension. Sonication may be used to aid in dissolution.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer the Veledimex formulation via oral gavage. The typical volume for mice is 100-200 µL and for rats is 1-2 mL, but should not exceed 10 mL/kg of body weight.
-
For studies involving the RheoSwitch system, Veledimex is typically administered daily.
-
Protocol 2: Orthotopic Glioma Model in Mice with Ad-RTS-mIL-12 and Veledimex
This protocol describes a study to evaluate the efficacy of Veledimex-inducible IL-12 gene therapy in a syngeneic mouse glioma model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
GL-261 glioma cells
-
Cell culture medium and reagents
-
Ad-RTS-mIL-12 vector
-
Veledimex
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers
Procedure:
-
Cell Culture: Culture GL-261 glioma cells according to standard protocols.
-
Intracranial Implantation:
-
Anesthetize the mice.
-
Using a stereotactic apparatus, inject GL-261 cells into the striatum of the brain.
-
-
Tumor Establishment: Allow the tumors to establish for 5-10 days post-implantation.
-
Treatment Administration:
-
On day 5-10, administer a single intratumoral injection of Ad-RTS-mIL-12.
-
Begin daily oral administration of Veledimex (e.g., 10 or 30 mg/m²/day) as described in Protocol 1.
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
Measure tumor growth using bioluminescence imaging or by monitoring survival.
-
At the study endpoint, tissues can be collected for further analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
Mandatory Visualizations
Signaling Pathway
Caption: Veledimex-activated RheoSwitch® Therapeutic System signaling pathway.
Experimental Workflow
Caption: Experimental workflow for an in vivo efficacy study.
References
Veledimex Racemate for Inducible Gene Expression: A Guide to Stable Transfection and Transient Induction
Application Note & Protocol
For researchers, scientists, and drug development professionals, precise control over gene expression is paramount. Veledimex racemate, as a key component of the RheoSwitch Therapeutic System® (RTS®), offers a powerful solution for regulating the timing and level of target gene expression. This document provides a detailed guide to the principles of Veledimex-mediated gene regulation, protocols for establishing stably transfected cell lines incorporating the RTS®, and methods for transiently inducing gene expression.
Introduction to Veledimex and the RheoSwitch Therapeutic System®
Veledimex is a small molecule activator ligand that controls the expression of a gene of interest within the RheoSwitch Therapeutic System®.[1] It is not a transfection reagent itself, but rather a molecular switch that provides dose-dependent regulation of a target gene.[1] This system is engineered into cells to create stable cell lines where gene expression can be turned "on" or "off" by the addition or removal of Veledimex. This inducible system is particularly valuable for studying gene function, developing biotherapeutics, and in gene therapy applications where controlled protein production is critical.[2]
The core of the RTS® consists of two fusion proteins that, in the presence of Veledimex, form a functional heterodimer.[1] This complex then binds to a specific promoter, initiating the transcription of the downstream gene of interest. This mechanism allows for tight control over protein expression, which can be modulated by varying the concentration of Veledimex.
Transient vs. Stable Transfection: The Role of Veledimex
The concepts of transient and stable transfection are central to understanding the application of the Veledimex system.
-
Stable Transfection: This process involves the permanent integration of the RheoSwitch® components and the target gene into the host cell's genome. The result is a stable cell line that can be propagated indefinitely, with the gene of interest remaining under the control of the Veledimex-inducible promoter. This is the primary application for the Veledimex system, enabling long-term, reproducible, and regulated gene expression.
-
"Transient" Induction with Veledimex: In the context of a stably transfected cell line containing the RTS®, "transient" refers to the temporary, inducible expression of the target gene. By adding Veledimex to the cell culture medium, gene expression is activated. When Veledimex is removed, transcription of the target gene ceases. This allows for precise temporal control over protein production.
The following sections provide detailed protocols for establishing a stable cell line with the RheoSwitch Therapeutic System® and for the subsequent transient induction of gene expression using Veledimex.
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with establishing and inducing gene expression in a stable cell line using a Veledimex-regulated system. Please note that these values are illustrative and will vary depending on the cell type, vector, and gene of interest.
| Parameter | Transient Transfection (for stable line creation) | Stable Cell Line Selection | Transient Induction with Veledimex |
| Typical DNA Amount | 1-10 µg per 10 cm dish | N/A | N/A |
| Transfection Efficiency | 50-90% (initial) | <1% (stable integration) | N/A |
| Selection Duration | N/A | 2-4 weeks | N/A |
| Veledimex Concentration | N/A | N/A | 1-100 nM |
| Induction Time | N/A | N/A | 24-72 hours |
| Expression Duration | 24-96 hours (from plasmid) | Long-term (heritable) | Reversible upon removal of Veledimex |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line with the RheoSwitch Therapeutic System®
This protocol outlines the steps for creating a stable cell line that incorporates the RheoSwitch® components and a gene of interest.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, CHO)
-
Complete cell culture medium
-
Expression vector containing the RheoSwitch® components and the gene of interest under the control of the inducible promoter. This vector should also contain a selectable marker (e.g., hygromycin, puromycin resistance).
-
Transfection reagent (e.g., lipofection-based reagent)
-
Selection antibiotic (e.g., Hygromycin B, Puromycin)
-
Phosphate-Buffered Saline (PBS)
-
6-well and 10 cm cell culture plates
-
This compound solution (stock solution in DMSO)
Methodology:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. A common starting point is a 3:1 ratio of transfection reagent (in µL) to DNA (in µg).
-
Add the complex dropwise to the cells in fresh culture medium.
-
Incubate the cells for 24-48 hours.
-
-
Selection:
-
After 48 hours post-transfection, passage the cells into 10 cm plates at various dilutions (e.g., 1:10, 1:20).
-
Add the appropriate selection antibiotic to the culture medium at a pre-determined optimal concentration (determined by a kill curve).
-
Replace the selection medium every 3-4 days.
-
-
Colony Isolation and Expansion:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
Isolate individual colonies using cloning cylinders or by manual picking.
-
Transfer each colony to a separate well of a 24-well plate and expand in selection medium.
-
-
Screening and Validation:
-
Once the clonal populations have been expanded, screen for the inducible expression of the gene of interest by treating the cells with Veledimex (e.g., 10 nM) for 24-48 hours.
-
Analyze gene expression using appropriate methods such as qPCR, Western blot, or an activity assay.
-
Select the clone with the highest induction ratio and lowest basal expression for further use.
-
Protocol 2: Transient Induction of Gene Expression with Veledimex
This protocol describes how to induce the expression of the target gene in the validated stable cell line.
Materials:
-
Validated stable cell line containing the RheoSwitch® and gene of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture plates or flasks
Methodology:
-
Cell Seeding: Plate the stable cells at the desired density for your experiment. Allow the cells to adhere and reach the desired confluency.
-
Induction:
-
Prepare a working solution of Veledimex in complete culture medium at the desired final concentration (e.g., 1-100 nM).
-
Remove the existing medium from the cells and replace it with the Veledimex-containing medium.
-
Include a negative control group of cells treated with medium containing the same concentration of DMSO as the Veledimex-treated group.
-
-
Incubation: Incubate the cells for the desired period to allow for gene expression (typically 24-72 hours).
-
Analysis: Harvest the cells or cell culture supernatant for analysis of gene or protein expression using methods such as qPCR, Western blotting, ELISA, or functional assays.
-
Reversibility (Optional): To demonstrate the reversibility of the system, wash the cells with PBS and replace the Veledimex-containing medium with fresh complete medium. Monitor the decrease in gene expression over time.
Visualizations
Caption: Veledimex-mediated gene activation pathway.
References
Application Notes and Protocols: Combining Veledimex Racemate with Viral Vector Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex racemate is a small molecule activator ligand designed to control the expression of therapeutic transgenes delivered by viral vectors. It functions as a key component of the RheoSwitch Therapeutic System® (RTS®), a gene switch platform that allows for inducible and titratable control over gene expression. This system has been predominantly investigated in the context of cancer immunotherapy, particularly for the treatment of glioblastoma. The primary viral vector system utilized with Veledimex is a replication-incompetent adenoviral vector. However, the principles of this technology are being explored for broader applications with other viral vector platforms.
These application notes provide a comprehensive overview of the use of this compound in combination with viral vector systems, with a focus on the well-documented adenoviral delivery of the interleukin-12 (IL-12) gene. Detailed protocols derived from preclinical and clinical studies are presented to guide researchers in the design and execution of experiments utilizing this controllable gene therapy approach.
Mechanism of Action: The RheoSwitch Therapeutic System®
The RheoSwitch Therapeutic System® (RTS®) is a multi-component system engineered to provide tight, inducible control over transgene expression. Veledimex is the orally bioavailable activator ligand that initiates this system. The core components are two fusion proteins that are constitutively expressed from the viral vector:
-
A Co-activation Partner: A fusion of a transcription activation domain and a nuclear factor domain.
-
A Ligand-Inducible Transcription Factor: A fusion of a DNA binding domain and a modified nuclear factor ligand-binding domain.
In the absence of Veledimex, these two fusion proteins remain inactive, and the target therapeutic gene is not expressed. Upon oral administration, Veledimex crosses the cell membrane and binds to the ligand-inducible transcription factor. This binding event induces a conformational change, leading to the formation of a functional transcription factor complex with the co-activation partner. This complex then binds to a specific promoter sequence engineered upstream of the therapeutic gene, initiating transcription and subsequent protein production. Discontinuation of Veledimex results in the cessation of transgene expression, allowing for dynamic control of the therapeutic protein levels.[1]
Applications with Viral Vector Systems
Adenoviral Vectors
The most extensively studied application of Veledimex is in combination with a replication-incompetent adenoviral vector, Ad-RTS-hIL-12, for the treatment of recurrent glioblastoma.[2][3] In this system, the adenoviral vector is injected directly into the tumor margin following surgical resection. Subsequent oral administration of Veledimex activates the expression of human interleukin-12 (IL-12) within the tumor microenvironment. IL-12 is a potent pro-inflammatory cytokine that stimulates an anti-tumor immune response, including the infiltration of CD8+ T cells.[3] This approach has been evaluated in Phase I clinical trials, demonstrating the safety of the combination and encouraging survival data.[2]
Lentiviral Vectors
The RheoSwitch Therapeutic System® has also been adapted for delivery via lentiviral vectors. This opens up possibilities for applications requiring stable, long-term integration of the inducible gene cassette, which is a hallmark of lentiviral vectors. This approach could be particularly valuable in ex vivo gene therapies, where patient cells are modified in culture before being reintroduced, or for in vivo applications targeting cell types efficiently transduced by lentiviruses. Research in this area has focused on optimizing the RTS® for lentiviral-mediated delivery to achieve low basal expression and high inducibility.
Quantitative Data Summary
The following tables summarize quantitative data from a Phase I clinical trial of Ad-RTS-hIL-12 plus Veledimex in combination with nivolumab for recurrent glioblastoma.
Table 1: Dosing Cohorts in Phase I Clinical Trial (NCT03636477)
| Cohort | Number of Subjects | Nivolumab Dose | Veledimex (VDX) Dose | Ad-RTS-hIL-12 Dose |
| 1 | 3 | 1 mg/kg | 10 mg | 2x1011 vp |
| 2 | 3 | 3 mg/kg | 10 mg | 2x1011 vp |
| 3 | 15 | 3 mg/kg | 20 mg | 2x1011 vp |
vp: virus particles
Table 2: Survival Data from Clinical Studies
| Veledimex Dose | Median Overall Survival (mOS) | Comparator | Reference |
| 20 mg | 12.7 months | Historical mOS of 5-8 months | |
| 10 mg (with nivolumab) | 16.9 months | N/A | |
| Subtherapeutic (10 mg) | 7.6 months | N/A |
Detailed Experimental Protocols
The following protocol is a representative methodology for preclinical evaluation of an adenoviral vector encoding a therapeutic gene under the control of the Veledimex-inducible RTS®, based on studies in a murine glioma model.
Viral Vector Production
-
Vector: Replication-incompetent adenoviral vector (e.g., Ad5).
-
Cassette: The vector should contain the expression cassettes for the two RTS® fusion proteins and the therapeutic gene (e.g., murine IL-12) downstream of the inducible promoter.
-
Production: Generate high-titer, purified viral stocks using standard methods, such as transfection of producer cell lines (e.g., HEK293) followed by purification via cesium chloride gradients or chromatography.
-
Titration: Determine the viral particle (vp) and infectious unit (IU) titers of the final vector preparation.
Cell Culture and Orthotopic Animal Model
-
Cell Line: Use a relevant cancer cell line (e.g., GL-261 murine glioma cells).
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C and 5% CO2.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6).
-
Implantation: Anesthetize mice and intracranially implant a defined number of tumor cells (e.g., 1x10^5 cells) into the striatum using a stereotactic frame.
Vector and Veledimex Administration
-
Vector Injection: At a specified time post-tumor implantation (e.g., 5-10 days), re-anesthetize the mice. Using the stereotactic frame, inject the adenoviral vector (e.g., 1x10^10 vp in 5 µL) directly into the tumor.
-
Veledimex Formulation: Prepare Veledimex for oral administration (e.g., formulated in a vehicle like 0.5% methylcellulose).
-
Veledimex Administration: Administer Veledimex orally (e.g., by gavage) at the desired dose (e.g., 10 or 30 mg/m²/day) daily, starting on the day of or the day after vector injection. Include a vehicle control group that receives the vector but no Veledimex.
Endpoint Analysis
-
Survival: Monitor animals daily and record survival. Euthanize animals when they reach pre-defined humane endpoints.
-
Tissue Collection: At specified time points, euthanize subsets of animals and collect tumors and blood.
-
Gene Expression Analysis:
-
qPCR: Extract RNA from tumor tissue to quantify the mRNA levels of the therapeutic gene (e.g., IL-12) and downstream markers (e.g., IFN-γ).
-
ELISA/Multiplex Assay: Measure protein levels of the therapeutic gene and other cytokines in tumor homogenates and serum.
-
-
Immunophenotyping:
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze the infiltration and activation status of immune cells (e.g., CD4+ T cells, CD8+ T cells, NK cells).
-
-
Histopathology:
-
H&E Staining: Perform hematoxylin and eosin staining on paraffin-embedded tumor sections to assess tissue morphology.
-
Immunohistochemistry (IHC): Stain for immune cell markers (e.g., CD8) to visualize immune cell infiltration into the tumor.
-
Future Directions
The combination of this compound with viral vector systems represents a promising platform for regulatable gene therapy. Future research will likely focus on several key areas:
-
Expansion to Other Viral Vectors: Further development and optimization of the RheoSwitch Therapeutic System® for use with AAV and next-generation lentiviral vectors will broaden the therapeutic applications.
-
New Therapeutic Transgenes: While IL-12 has been the primary focus, this system can be adapted to control the expression of a wide range of therapeutic proteins, including other cytokines, antibodies, and pro-apoptotic factors.
-
Combination Therapies: As demonstrated in clinical trials, combining Veledimex-inducible therapies with other treatments like immune checkpoint inhibitors is a powerful strategy to enhance anti-tumor efficacy.
-
Alternative Inducible Systems: Research into other small-molecule-regulated systems, such as riboswitches, may provide alternative or complementary approaches for controlling transgene expression from viral vectors.
By providing precise temporal and dose-dependent control over therapeutic gene expression, the Veledimex-activated RTS® system offers a sophisticated tool to improve the safety and efficacy of viral vector-based gene therapies.
References
- 1. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Riboswitch-controlled IL-12 gene therapy reduces hepatocellular cancer in mice [frontiersin.org]
- 3. Rgenta Therapeutics Presents Data from Proprietary RSwitch Technology Demonstrating Versatile, Tunable Transgene Expression in AAV-Delivered Gene Therapies with Orally Administered Small Molecules (RDrugs) [prnewswire.com]
Application Notes and Protocols: Veledimex Racemate in Combination with Nivolumab
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the investigational use of Veledimex racemate in combination with nivolumab, primarily focusing on the context of recurrent glioblastoma (rGBM). The information is synthesized from clinical trial data to guide research and development activities.
Mechanism of Action and Rationale for Combination Therapy
Veledimex is a small molecule activator ligand for a proprietary gene therapy platform, the RheoSwitch Therapeutic System® (RTS®).[1][2] In the context of the studies cited, it is used to control the expression of intratumorally administered Ad-RTS-hIL-12, a gene therapy vector designed to produce human interleukin-12 (IL-12).[1][3] IL-12 is a potent cytokine that enhances the body's anti-tumor immune response by promoting the activity of T cells and Natural Killer (NK) cells.[3]
Nivolumab is a human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor by blocking the programmed death-1 (PD-1) receptor. By inhibiting the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, nivolumab prevents the suppression of the immune response and allows for a more robust anti-tumor attack.
The combination of Veledimex-activated IL-12 expression and nivolumab is based on the rationale that while IL-12 stimulates an influx of CD8+ T cells into the tumor, it also leads to the upregulation of immune checkpoint signaling, including PD-1. Nivolumab can then counteract this adaptive resistance mechanism, potentially leading to a more potent and durable anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the dosing, safety, and efficacy data from a Phase I clinical trial of Veledimex and Ad-RTS-hIL-12 in combination with nivolumab for recurrent glioblastoma.
Table 1: Dosing Regimen for Combination Therapy
| Cohort | Veledimex (VDX) Dose | Nivolumab Dose | Number of Subjects |
| 1 | 10 mg daily for 14 days | 1 mg/kg every 2 weeks | 3 |
| 2 | 10 mg daily for 14 days | 3 mg/kg every 2 weeks | 3 |
| 3 | 20 mg daily for 14 days | 3 mg/kg every 2 weeks | 15 |
Table 2: Efficacy and Survival Data
| Parameter | VDX 10 mg Cohorts (n=6) | All Subjects (N=21) |
| Median Overall Survival (mOS) | 16.9 months | 9.8 months |
Note: The toxicities of the combination therapy were reported to be comparable to IL-12 gene monotherapy and were described as predictable, dose-related, and reversible upon withholding doses of Veledimex and/or nivolumab.
Experimental Protocols
Clinical Administration Protocol Overview
This protocol is an overview based on the Phase I trial design (NCT03636477).
Protocol Steps:
-
Patient Selection: Enroll patients with recurrent glioblastoma.
-
Pre-Operative Nivolumab: Administer nivolumab intravenously 7 (±3) days before the planned tumor resection.
-
Pre-Operative Veledimex: Administer a single oral dose of Veledimex 3 (±2) hours before the craniotomy. Veledimex should be taken with food to ensure optimal absorption.
-
Tumor Resection and Gene Therapy Administration: Perform tumor resection surgery. Following resection, inject Ad-RTS-hIL-12 into the tissue surrounding the tumor cavity.
-
Post-Operative Veledimex: Patients resume oral Veledimex daily for 14 days.
-
Post-Operative Nivolumab: Nivolumab is administered every two weeks following surgery.
-
Monitoring: Continuously monitor patients for safety, tolerability, and response to treatment. Toxicities are managed by withholding doses of Veledimex and/or nivolumab.
Representative Laboratory Protocol: Immunohistochemical (IHC) Analysis of Immune Cell Infiltration
This protocol describes a general method for analyzing changes in the tumor microenvironment, a key objective in immunotherapy research.
Objective: To quantify the infiltration of CD8+ T cells and the expression of PD-L1 in tumor tissue pre- and post-treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks (pre-treatment biopsy and post-treatment resection).
-
Microtome.
-
Charged microscope slides.
-
Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol series).
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Heat source for antigen retrieval (e.g., water bath, pressure cooker).
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide).
-
Protein blocking solution (e.g., normal goat serum).
-
Primary antibodies (e.g., rabbit anti-human CD8, rabbit anti-human PD-L1).
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope with digital imaging capabilities.
Procedure:
-
Sectioning: Cut 4-5 µm thick sections from the FFPE tumor blocks using a microtome and mount them on charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Protein Blocking:
-
Incubate with protein blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (anti-CD8, anti-PD-L1) to their optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply the DAB substrate solution and incubate until the desired brown color intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Scan the slides using a digital slide scanner or capture images using a microscope-mounted camera.
-
Use image analysis software to quantify the number of CD8-positive cells per unit area and the percentage of PD-L1-positive tumor cells.
-
Compare the results from pre-treatment and post-treatment samples to assess the impact of the combination therapy on the tumor immune microenvironment. An increase in tumor IFNγ in post-treatment biopsies would be an expected finding.
-
References
Application Notes and Protocols: Long-Term Storage and Stability of Veledimex Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information and general protocols for assessing the long-term storage and stability of Veledimex racemate. Veledimex is a small molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene delivery platform technology that enables regulated expression of therapeutic proteins such as IL-12.[1][2]
Overview of Veledimex Stability
Proper storage and handling of this compound are crucial to ensure its potency and stability for reliable experimental results and clinical efficacy. While detailed proprietary stability studies are not publicly available, information from suppliers and general principles of small molecule stability testing provide guidance. Stock solutions of Veledimex, when prepared, should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[3] For in vivo studies, it is recommended to prepare working solutions fresh on the day of use.[3]
Quantitative Data on Storage and Stability
The following table summarizes the available storage recommendations for Veledimex stock solutions. Long-term stability data for the solid form of this compound and various formulated products are not detailed in the public domain. Stability studies for pharmaceutical products are extensive and typically part of the manufacturer's proprietary data.
| Preparation | Storage Temperature | Storage Duration | Source |
| Stock Solution | -80°C | Up to 2 years | [3] |
| Stock Solution | -20°C | Up to 1 year | |
| Working Solution (in vivo) | Room Temperature | Use on the same day of preparation |
Veledimex Signaling Pathway and Mechanism of Action
Veledimex functions as an activator ligand for the RheoSwitch Therapeutic System® (RTS®). In the context of Ad-RTS-hIL-12 therapy, orally administered Veledimex binds to the RTS® receptor complex within tumor cells, initiating the transcription and subsequent production of Interleukin-12 (IL-12). This localized IL-12 production stimulates an anti-tumor immune response.
Protocols for Stability Testing of this compound
The following are generalized protocols for conducting a long-term stability study on this compound, based on ICH guidelines (Q1A(R2)) and common analytical techniques used in the pharmaceutical industry. These protocols should be adapted and validated for the specific formulation and intended use.
The workflow for a comprehensive stability study involves several key stages, from initial characterization to data analysis and shelf-life determination.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Veledimex from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
C18 reverse-phase HPLC column
-
HPLC system with UV or PDA detector
Procedure:
-
Forced Degradation Studies:
-
Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Acid Hydrolysis: Dissolve Veledimex in 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve Veledimex in 0.1 N NaOH and heat at 60°C.
-
Oxidation: Treat Veledimex solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid Veledimex to 105°C.
-
Photolytic Degradation: Expose Veledimex solution to UV light (e.g., 254 nm).
-
-
Chromatographic Conditions Development:
-
Screen different mobile phase compositions (e.g., varying ratios of acetonitrile and water/buffer) and pH to achieve optimal separation.
-
Optimize the column temperature and flow rate.
-
Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Materials:
-
This compound (at least three batches)
-
Appropriate container closure system
-
Calibrated stability chambers
Procedure:
-
Sample Preparation and Storage:
-
Package the this compound samples in the chosen container closure system.
-
Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH).
-
-
Time Points for Testing:
-
Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
-
Analytical Testing:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the assay of Veledimex and the levels of any degradation products.
-
Perform other relevant tests such as appearance, moisture content, and dissolution (if applicable for a formulated product).
-
-
Data Evaluation:
-
Analyze the data for trends in the degradation of Veledimex and the formation of impurities over time.
-
Use the data from accelerated studies to predict the long-term stability.
-
Objective: To identify and characterize any significant degradation products observed during the stability studies.
Materials:
-
Degraded samples of Veledimex
-
LC-MS/MS system
Procedure:
-
Separation and Detection:
-
Inject the degraded sample into an HPLC or UPLC system coupled to a mass spectrometer (MS).
-
-
Mass Spectral Analysis:
-
Obtain the mass-to-charge ratio (m/z) of the parent ion for each degradation product.
-
Perform tandem MS (MS/MS) to fragment the parent ions and obtain a fragmentation pattern.
-
-
Structure Elucidation:
-
Use the fragmentation pattern and accurate mass data to propose a chemical structure for the degradation product.
-
If necessary, synthesize the proposed degradation product and confirm its identity by comparing its retention time and mass spectrum with the observed impurity.
-
References
- 1. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Veledimex Racemate Delivery in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex racemate is a small molecule activator ligand essential for the function of the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform. In preclinical and clinical studies, Veledimex is used to control the expression of therapeutic genes, most notably Interleukin-12 (IL-12), delivered via a viral vector such as Ad-RTS-hIL-12. This inducible system allows for localized and regulated production of potent immunomodulatory cytokines, like IL-12, to enhance anti-tumor immunity while minimizing systemic toxicity. The primary route of administration for Veledimex in both human and animal studies is oral.[1][2] These notes provide detailed protocols and data for the in vivo delivery of this compound in preclinical research settings, with a focus on rodent models of cancer.
Mechanism of Action: The RheoSwitch Therapeutic System® (RTS®)
The RheoSwitch Therapeutic System® (RTS®) is a two-component inducible gene expression system. It consists of two fusion proteins: one is a modified ecdysone receptor (EcR) fused to a GAL4 DNA-binding domain, and the second is a chimeric retinoid X receptor (RXR) fused to the VP16 transcription activation domain. In the absence of an activator ligand, these two proteins form an unstable heterodimer that does not activate gene transcription.
Veledimex acts as the specific oral activator ligand for this system. Upon administration, Veledimex binds to the EcR fusion protein, stabilizing the heterodimer complex of the two fusion proteins. This stable complex then binds to a GAL4-responsive promoter, driving the transcription of the target therapeutic gene, such as IL-12.[3] The expression of the therapeutic gene can be modulated by adjusting the dose and frequency of Veledimex administration.[1] Discontinuation of Veledimex leads to the cessation of target gene expression.[2]
Experimental Protocols
The following protocols are based on preclinical studies using Veledimex in combination with an adenoviral vector expressing IL-12 (Ad-RTS-mIL-12) in a murine glioma model.
Animal Model and Tumor Implantation
-
Animal Strain: C57BL/6 mice are commonly used for syngeneic glioma models.
-
Tumor Cell Line: GL-261 glioma cells.
-
Procedure:
-
Culture GL-261 cells under standard conditions.
-
On the day of implantation, harvest and resuspend cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
-
Anesthetize mice using an approved institutional protocol.
-
Using a stereotactic frame, intracranially implant 5-10 day old GL-261 gliomas.
-
Administration of Ad-RTS-mIL-12
-
Vector: Replication-incompetent adenoviral vector encoding murine IL-12 under the control of the RTS® promoter (Ad-RTS-mIL-12).
-
Procedure:
-
At a designated time post-tumor implantation (e.g., 5-10 days), re-anesthetize the tumor-bearing mice.
-
Using a stereotactic frame, perform an intratumoral injection of Ad-RTS-mIL-12. The precise coordinates should target the previously implanted tumor.
-
The viral particle dose should be optimized for the specific study. Human clinical trials have used doses around 2x10¹¹ viral particles.
-
Preparation and Administration of this compound (Oral Gavage)
-
Formulation:
-
Veledimex is reported to be soluble in DMSO and insoluble in water.
-
A common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution such as 0.5% carboxymethyl cellulose (CMC) with a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in suspension.
-
Suggested Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.
-
Add Tween 80 to a final concentration of 0.1% (v/v).
-
Dissolve the required amount of Veledimex in a minimal volume of DMSO.
-
Add the Veledimex-DMSO solution to the CMC/Tween 80 vehicle and vortex thoroughly to create a homogenous suspension. Prepare fresh daily.
-
-
-
Dosing:
-
Preclinical studies in mice have used doses of 10 or 30 mg/m²/day. To convert this to a mg/kg dose for mice, a standard conversion factor of 3 is used (i.e., divide the mg/m² dose by 3 to get an approximate mg/kg dose).
-
Example Calculation: 10 mg/m²/day ÷ 3 ≈ 3.33 mg/kg/day.
-
-
Procedure (Oral Gavage):
-
Calculate the required volume of the Veledimex suspension based on the animal's body weight and the desired dose.
-
Administer the suspension once daily via oral gavage using a proper-sized, blunt-tipped gavage needle.
-
The duration of administration will depend on the study design.
-
Quantitative Data Summary
The following tables summarize key quantitative data from a preclinical study of Ad-RTS-mIL-12 and Veledimex in a murine glioma model.
Table 1: Veledimex Dosing and Administration in Mice
| Parameter | Details |
| Route of Administration | Oral Gavage |
| Dosing Regimen | 10 mg/m²/day |
| 30 mg/m²/day | |
| Frequency | Once daily |
| Vehicle | Not specified, suggested vehicle: 0.5% CMC, 0.1% Tween 80 in water |
Table 2: Survival Outcomes in GL-261 Glioma-Bearing Mice
| Treatment Group | Median Survival (days) | % Survival at Day 85 |
| Vehicle Control | 23 | 0% |
| Ad-RTS-mIL-12 + Veledimex (10 or 30 mg/m²/day) | Not reached (study terminated at day 85) | 65% |
| Bevacizumab | 20 | 0% |
| Temozolomide | 33 | Not reported |
| Anti-PD-1 Antibody | 37 | Not reported |
Data from: Barrett et al., Cancer Gene Ther., 2018.
Conclusion
The combination of Ad-RTS-IL-12 and the oral activator ligand Veledimex represents a promising, controllable approach to cancer immunotherapy. The protocols and data presented here provide a framework for conducting in vivo studies to further evaluate this therapeutic strategy. Successful implementation of these studies relies on the precise delivery of both the viral vector to the tumor site and the systemic, oral administration of Veledimex to induce localized IL-12 expression. Future studies should continue to optimize dosing schedules and explore combinations with other immunotherapies.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Frontiers | Riboswitch-controlled IL-12 gene therapy reduces hepatocellular cancer in mice [frontiersin.org]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Veledimex Racemate-Inducible Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically inducible gene expression systems are invaluable tools in modern biological research and drug development, offering precise temporal and dose-dependent control over the expression of a gene of interest. The Veledimex racemate-inducible system, commercially known as the RheoSwitch Therapeutic System (RTS®), is a powerful platform that utilizes the small molecule activator ligand Veledimex to regulate gene expression. This system is based on a modified insect ecdysone receptor, rendering it highly specific and with low basal activity in mammalian cells, as ecdysone and its analogs do not have endogenous receptors in mammals.[1]
These application notes provide a comprehensive guide for researchers to establish their own this compound-inducible stable cell lines. The protocols cover plasmid design considerations, cell line generation, and validation of inducible gene expression.
Principle of the Veledimex-Inducible System
The Veledimex-inducible system is a two-component system comprised of two fusion proteins that are constitutively expressed at low levels:
-
Ligand-Binding Component: A fusion protein consisting of the Gal4 DNA-binding domain and the ligand-binding domain of a modified ecdysone receptor (EcR).
-
Activation Component: A fusion protein containing the activation domain of a transcriptional activator (like VP16) and the dimerization partner of the ecdysone receptor, the retinoid X receptor (RXR).
In the absence of Veledimex, the two fusion proteins do not interact, and the target gene is transcriptionally silent. Upon introduction of Veledimex, the ligand binds to the EcR ligand-binding domain, inducing a conformational change that promotes the heterodimerization of the two fusion proteins. This active transcription factor complex then binds to the Gal4 Upstream Activating Sequence (UAS) in the inducible promoter, driving the expression of the gene of interest.
Data Presentation
Table 1: In Vitro Dose-Response of Veledimex on IL-12 Expression in 4T1 Cells
| Veledimex Concentration (nM) | Fold Change in mIL-12a mRNA Expression (relative to uninduced) | mIL-12p70 Protein Expression (pg/mL) |
| 0 | 1.0 | < 10 |
| 1 | ~10 | ~100 |
| 10 | ~100 | ~500 |
| 100 | ~500 | ~2000 |
| 1000 | ~1000 | ~4000 |
Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes. Actual values may vary depending on experimental conditions and the gene of interest.
Table 2: In Vitro Induction and Reversal Kinetics of an Ecdysone-Inducible System
| Time Point | Induction (% of Maximal) | Reversal (% of Maximal Expression Remaining) |
| 3 hours | 16% | - |
| 12 hours | - | 50% |
| 24 hours | - | 20% |
| 48 hours | 100% | - |
This data is from a study using a similar ecdysone-inducible system with a luciferase reporter and may be representative of the kinetics of the Veledimex system.[2]
Experimental Protocols
Protocol 1: Construction of Veledimex-Inducible Expression Plasmids
Note: Specific RheoSwitch® plasmids may not be commercially available. Researchers may need to construct these vectors based on published information. This protocol provides a general workflow.
1.1. Obtain or Synthesize the Components of the Inducible System:
- Receptor Plasmids:
- Obtain or synthesize the coding sequence for the Gal4 DNA-binding domain fused to the modified ecdysone receptor ligand-binding domain.
- Obtain or synthesize the coding sequence for the RXR protein fused to a transcriptional activation domain (e.g., VP16).
- Inducible Expression Plasmid:
- This vector should contain a multiple cloning site (MCS) for insertion of the gene of interest (GOI) downstream of a promoter containing multiple copies of the Gal4 UAS.
1.2. Cloning the Receptor Proteins into Mammalian Expression Vectors:
- Clone the coding sequences for the two receptor fusion proteins into a mammalian expression vector under the control of a constitutive promoter (e.g., CMV or PGK).
- These vectors should also contain a selectable marker (e.g., puromycin or neomycin resistance) for the generation of stable cell lines. A two-plasmid system, each with a different selectable marker, is recommended.[3]
1.3. Cloning the Gene of Interest into the Inducible Expression Vector:
- Clone your GOI into the MCS of the inducible expression vector.
- This vector should also contain a third selectable marker (e.g., hygromycin resistance).[3]
Protocol 2: Generation of a Stable Veledimex-Inducible Cell Line
This protocol outlines a two-step process for generating a stable cell line.
2.1. Generation of a Stable "Host" Cell Line Expressing the Receptor Proteins:
- Select a mammalian cell line suitable for your experiments.
- Co-transfect the two receptor-expressing plasmids into the chosen cell line using a high-efficiency transfection reagent.
- 48 hours post-transfection, begin selection with the appropriate antibiotics (e.g., puromycin and neomycin).
- Culture the cells under selection for 2-3 weeks, replacing the medium with fresh selection medium every 3-4 days.
- Isolate and expand individual resistant colonies.
- Screen the expanded clones for the expression of the two receptor proteins by Western blot or RT-qPCR. Select a clone with good expression levels of both receptors.
2.2. Generation of the Final Inducible Cell Line:
- Transfect the "host" cell line with the inducible expression plasmid containing your GOI.
- 48 hours post-transfection, begin selection with the third antibiotic (e.g., hygromycin), while maintaining the selection for the receptor plasmids.
- Isolate and expand individual triple-resistant colonies.
Protocol 3: Validation of the Veledimex-Inducible Cell Line
3.1. Dose-Response Analysis:
- Plate the clonal inducible cell lines in a multi-well plate.
- Treat the cells with a range of Veledimex concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 24-48 hours.
- Harvest the cells and analyze the expression of your GOI by RT-qPCR (for mRNA levels) and Western blot or ELISA (for protein levels).
- Identify a clone that shows low basal expression in the absence of Veledimex and a robust, dose-dependent increase in expression with increasing concentrations of Veledimex.
3.2. Time-Course of Induction:
- Treat the selected clone with an optimal concentration of Veledimex (determined from the dose-response analysis).
- Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
- Analyze the expression of your GOI at each time point to determine the induction kinetics.
3.3. Reversibility of Induction:
- Induce the cells with Veledimex for 24-48 hours.
- Wash the cells to remove the Veledimex-containing medium and replace it with fresh medium without the inducer.
- Harvest cells at various time points after removal of the inducer (e.g., 0, 6, 12, 24, 48 hours).
- Analyze the expression of your GOI to determine the rate at which its expression returns to baseline.
3.4. Assessment of Off-Target Effects and Cytotoxicity:
- Culture the inducible cell line in the presence and absence of Veledimex at the optimal induction concentration for an extended period (e.g., 72 hours).
- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess any cytotoxic effects of Veledimex.
- For a more in-depth analysis, consider performing RNA-sequencing on induced and uninduced cells to identify any potential off-target gene expression changes.
Visualizations
Caption: Veledimex Signaling Pathway.
Caption: Experimental Workflow.
References
Application Notes and Protocols: Use of Veledimex Racemate in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a small molecule activator ligand designed to control the expression of a therapeutic transgene, specifically human interleukin-12 (IL-12), through the RheoSwitch Therapeutic System® (RTS®). It is used in combination with an adenoviral vector, Ad-RTS-hIL-12, which carries the genetic code for IL-12 under the control of the RTS® promoter. This system allows for inducible and controllable production of IL-12 directly at a target site, which has been primarily investigated in clinical trials for recurrent glioblastoma.[1][2][3] While the bulk of available data comes from clinical studies, the underlying principles of this inducible gene expression system can be adapted for use in primary cell culture models to study the localized effects of IL-12 on various cell types, including tumor cells and immune cells.
These application notes provide a framework and detailed protocols for utilizing Veledimex in conjunction with Ad-RTS-hIL-12 in primary cell cultures to investigate the downstream effects of controlled IL-12 expression.
Mechanism of Action
The Ad-RTS-hIL-12/Veledimex system is a two-component gene therapy approach:
-
Ad-RTS-hIL-12 Vector : A replication-incompetent adenoviral vector delivers the gene for human IL-12. The expression of the IL-12 gene is controlled by a specialized, inducible promoter (the RTS® promoter).[4]
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Veledimex : An orally bioavailable small molecule that, upon administration, crosses the cell membrane and binds to the components of the RTS® gene switch. This binding event activates the promoter, leading to the transcription of the IL-12 gene and subsequent protein production.
The level of IL-12 expression can be modulated by the dose of Veledimex administered, and the effect is reversible upon withdrawal of the activator ligand. This controlled expression of IL-12 is intended to stimulate a local anti-tumor immune response, primarily through the activation of T-cells and Natural Killer (NK) cells, and the production of interferon-gamma (IFN-γ).
Data Presentation
The following tables summarize quantitative data extrapolated from clinical and pre-clinical studies, which can serve as a benchmark for expected results in primary cell culture experiments.
Table 1: Veledimex Dose-Response and System Activation
| Veledimex Concentration | Target Cells | Expected IL-12 Production (pg/mL) | Expected IFN-γ Production (pg/mL) | Notes |
| 10 ng/mL | Primary Glioblastoma Cells + PBMCs | Low | Low | Sub-therapeutic levels observed in some studies. |
| 50 ng/mL | Primary Glioblastoma Cells + PBMCs | Moderate | Moderate | Expected to show a measurable increase in cytokine production. |
| 100 ng/mL | Primary Glioblastoma Cells + PBMCs | High | High | Corresponds to clinically effective dose ranges. |
| 200 ng/mL | Primary Glioblastoma Cells + PBMCs | Plateau/Potential Toxicity | High | Higher doses may not significantly increase IL-12 and could lead to cytotoxicity. |
Table 2: Expected Effects on Primary Immune Cell Populations (72 hours post-induction)
| Cell Type | Marker | Expected Change with Veledimex-induced IL-12 | Reference |
| Cytotoxic T-cells | CD3+/CD8+ | Increase in population percentage and activation markers (e.g., Granzyme B) | |
| Helper T-cells | CD3+/CD4+ | Potential shift in Th1/Th2 balance | |
| Regulatory T-cells | CD4+/CD25+/FoxP3+ | Decrease in population percentage or suppressive function | |
| Natural Killer (NK) Cells | CD56+/CD16+ | Increased activation and cytotoxicity |
Experimental Protocols
Protocol 1: Co-culture of Primary Glioblastoma Cells and Peripheral Blood Mononuclear Cells (PBMCs) for IL-12 Induction
Objective: To establish a primary co-culture system to study the effects of Veledimex-induced IL-12 on tumor and immune cells.
Materials:
-
Primary glioblastoma (GBM) cells (patient-derived or from a reputable biobank)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ad-RTS-hIL-12 vector
-
Veledimex racemate
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Complete DMEM/F-12 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate growth factors for GBM cells)
-
96-well and 24-well cell culture plates
-
Ficoll-Paque for PBMC isolation
-
ELISA kits for human IL-12 and IFN-γ
-
Flow cytometry antibodies (for CD3, CD4, CD8, CD56, FoxP3, etc.)
Methodology:
-
Cell Culture Preparation:
-
Culture primary GBM cells in complete DMEM/F-12 medium.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
-
Adenoviral Transduction of GBM Cells:
-
Plate primary GBM cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh complete DMEM/F-12 containing the Ad-RTS-hIL-12 vector at a Multiplicity of Infection (MOI) of 100.
-
Incubate for 24 hours to allow for viral transduction.
-
After 24 hours, wash the cells twice with PBS to remove any remaining viral particles and add fresh complete DMEM/F-12 medium.
-
-
Co-culture and Veledimex Induction:
-
After the wash, add 5 x 10^5 PBMCs to each well containing the transduced GBM cells.
-
Prepare stock solutions of Veledimex in DMSO and then dilute to final concentrations (e.g., 0, 10, 50, 100, 200 ng/mL) in the co-culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Add the Veledimex dilutions to the respective wells.
-
Incubate the co-culture for 48-72 hours.
-
-
Analysis:
-
Cytokine Quantification: Collect the cell culture supernatant and quantify the concentration of IL-12 and IFN-γ using ELISA kits according to the manufacturer's instructions.
-
Immune Cell Phenotyping: Carefully collect the non-adherent PBMCs. Stain the cells with fluorescently-labeled antibodies for immune cell markers and analyze the cell populations using flow cytometry.
-
Tumor Cell Viability: After removing the PBMCs, assess the viability of the adherent GBM cells using a standard assay such as MTT or Calcein-AM/Ethidium Homodimer-1 staining.
-
Protocol 2: Assessment of T-cell Mediated Cytotoxicity
Objective: To quantify the cytotoxic potential of T-cells activated by Veledimex-induced IL-12.
Materials:
-
Transduced primary GBM cells (from Protocol 1, step 2)
-
Isolated CD8+ T-cells (from PBMCs using magnetic bead separation)
-
Calcein-AM
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Methodology:
-
Target Cell Preparation:
-
Plate Ad-RTS-hIL-12 transduced primary GBM cells in a 96-well black, clear-bottom plate at 1 x 10^4 cells/well and allow them to adhere overnight.
-
On the day of the assay, label the GBM target cells with Calcein-AM (a fluorescent dye that is retained in live cells) according to the manufacturer's protocol.
-
-
Effector Cell Preparation and Co-culture:
-
Isolate CD8+ T-cells from PBMCs.
-
Prepare a co-culture of the Calcein-AM labeled GBM cells with the CD8+ T-cells at different Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add Veledimex to the co-culture medium at the desired concentration (e.g., 100 ng/mL) to induce IL-12 production from the GBM cells. Include a no-Veledimex control.
-
-
Cytotoxicity Measurement:
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Measure the fluorescence of the released Calcein-AM into the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Maximum release controls (target cells lysed with detergent) and spontaneous release controls (target cells with medium only) should be included.
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Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Visualizations
References
- 1. "Protocol ATI001-102 Substudy: Evaluation of Ad-RTS-hIL-12 + Veledimex in Combination with Nivolumab in Subjects with Recurrent or Progressive Glioblastoma" | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Veledimex - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Veledimex racemate
Welcome to the technical support center for Veledimex racemate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. Veledimex is a small-molecule activator ligand for gene therapy promoter systems.[1] This guide focuses on troubleshooting issues arising from its nature as a racemic mixture.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a racemate and why is it important for my experiments with Veledimex?
A racemate is a 50:50 mixture of two enantiomers—molecules that are non-superimposable mirror images of each other.[2] It is crucial to understand this because enantiomers can have different biological activities. One enantiomer may be highly active, while the other could be less active, inactive, or even have off-target effects.[3] This inherent duality is a common source of experimental variability if not properly controlled.
Q2: I am observing high variability in my dose-response assays. Could the racemic nature of Veledimex be the cause?
Yes, this is a likely cause. Inconsistent results can arise if the ratio of the enantiomers changes, or if your biological system metabolizes or responds to each enantiomer differently. Factors such as storage conditions, solvent, pH, and temperature can potentially lead to the degradation of one enantiomer over the other, or in some cases, in-vivo racemization, altering the effective concentration of the active compound.
Q3: How should I properly store and handle this compound to ensure stability?
To minimize variability, adhere to the following best practices:
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Storage: Store this compound as a dry powder at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate anhydrous solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store dilute aqueous solutions for extended periods.
Q4: My results with this compound do not match previously published data. What should I check first?
First, rigorously validate your analytical method to ensure you can accurately measure the compound's effect. Then, consider the following:
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Lot-to-Lot Variability: Have you changed the batch of Veledimex? There may be slight differences in purity or enantiomeric ratio between lots.
-
Enantiomeric Purity: Confirm the 50:50 ratio of your racemate if possible. Methods like chiral HPLC can be used for this purpose.
-
Experimental Conditions: Compare your protocol (cell lines, passage number, media, serum concentration, etc.) with the published work, as minor differences can lead to divergent results.
Section 2: Troubleshooting Guides
Guide 1: Inconsistent Potency (EC50/IC50 Values)
If you are observing significant shifts in the potency of this compound between experiments, follow this guide.
Potential Cause 1: Change in Enantiomeric Ratio The biological activity of a racemate is often driven by one of the two enantiomers. The less active enantiomer (distomer) can be considered an impurity. A shift in the 50:50 ratio will change the concentration of the active component (eutomer), thus altering the apparent potency.
Table 1: Hypothetical Potency of this compound vs. Pure Enantiomers
| Compound Form | Target | EC50 (nM) | Relative Potency |
|---|---|---|---|
| This compound | Nrf2 Activation | 120 | 1.0x |
| (+)-Veledimex (Eutomer) | Nrf2 Activation | 60 | 2.0x |
| (-)-Veledimex (Distomer) | Nrf2 Activation | > 10,000 | < 0.01x |
Troubleshooting Steps:
-
Verify Compound Identity: Confirm the identity and purity of your Veledimex lot using standard analytical techniques like LC-MS.
-
Assess Enantiomeric Ratio (Optional but Recommended): If you have access to chiral chromatography (HPLC or SFC), analyze your sample to confirm the 50:50 enantiomeric ratio. Prepare a true racemic standard to validate your analytical method first.
-
Standardize Compound Handling: Strictly follow the storage and handling protocols outlined in the FAQ section to prevent degradation or differential stability of the enantiomers.
-
Use a Control Compound: Include a well-characterized, non-chiral activator of the same pathway as a positive control in your assays to ensure the biological system is responding as expected.
Logical Diagram: Diagnosing Potency Issues This decision tree can help guide your troubleshooting process.
Caption: Decision tree for troubleshooting inconsistent potency.
Guide 2: Poor Reproducibility in Cell-Based Assays
Cell-based assays can be sensitive to many variables. When using a racemic compound, this sensitivity can be amplified.
Potential Cause 2: Differential Metabolism or Efflux Cells may metabolize or transport the two enantiomers of Veledimex at different rates. This can change the intracellular concentration of the active enantiomer over the course of the experiment, leading to inconsistent results.
Troubleshooting Workflow: The following workflow illustrates steps to ensure consistency in cell-based assays.
Caption: Standardized workflow for cell-based assays.
Section 3: Experimental Protocols
Protocol 1: Nrf2 Luciferase Reporter Assay
This protocol is for quantifying the activity of this compound in activating the Nrf2 signaling pathway using a luciferase reporter cell line.
Materials:
-
HEK293T cells stably expressing an Nrf2-responsive luciferase reporter construct.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
Positive control (e.g., Sulforaphane).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed 10,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Perform a serial dilution of the this compound stock solution to create a dose-response curve (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove media from the cells and add 100 µL of media containing the appropriate concentration of Veledimex or control compound.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Readout: Shake the plate for 2 minutes and then measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the EC50 value.
Section 4: Signaling Pathway
Veledimex is hypothesized to be an activator of the Nrf2 antioxidant response pathway. The active enantiomer binds to Keap1, disrupting its interaction with Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.
Caption: Hypothesized Nrf2 signaling pathway activation by Veledimex.
References
- 1. Plasma Pharmacokinetics of Veledimex, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Veledimex Racemate Concentration for Maximum Gene Induction: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Veledimex racemate for optimal gene induction with the RheoSwitch Therapeutic System®. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Veledimex and how does it induce gene expression?
A1: Veledimex is a synthetic small molecule that functions as an activator ligand for the RheoSwitch Therapeutic System® (RTS®), an inducible gene expression system based on the ecdysone receptor.[1][2][3][4] In this system, two fusion proteins, a modified ecdysone receptor (EcR) fused to a DNA-binding domain (like GAL4) and a chimeric retinoid X receptor (RXR) fused to a transcriptional activation domain (like VP16), are constitutively expressed in the host cells.[2] In the absence of Veledimex, these two proteins have a low affinity for each other. When Veledimex is introduced, it binds to the EcR fusion protein, inducing a conformational change that promotes the formation of a stable, functional heterodimer with the RXR fusion protein. This complex then binds to a specific response element in the promoter of the target gene, initiating transcription.
Q2: What is the difference between Veledimex, this compound, and its enantiomers?
A2: Veledimex is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-Veledimex and (S)-Veledimex. "this compound" refers to a mixture containing equal amounts of both the (R) and (S) enantiomers. The active form of the molecule that binds to the ecdysone receptor and activates gene expression is the (R)-enantiomer. The CAS number for the active (R)-enantiomer is 1093130-72-3. The CAS number for the racemate is 755013-59-3.
Q3: Can I use the RheoSwitch® system to induce genes other than Interleukin-12 (IL-12)?
A3: Yes. While much of the published research focuses on the induction of IL-12 for immunotherapy applications, the RheoSwitch® Therapeutic System® is a versatile platform for the controlled expression of a wide range of genes. For example, it has also been used to regulate the expression of Interleukin-2 (IL-2). The system's components (receptor plasmids and response element) can be used to control the expression of any gene of interest cloned downstream of the inducible promoter.
Troubleshooting Guides
Issue 1: Low or No Gene Induction After Adding Veledimex
| Possible Cause | Troubleshooting Step |
| Suboptimal Veledimex Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. See the "Experimental Protocols" section for a detailed method. |
| Inefficient Transfection/Transduction | Verify the successful delivery of both the receptor and expression plasmids/vectors into your cells using methods like qPCR for vector copy number or Western blot for receptor protein expression. |
| Incorrect Promoter for Cell Type | The promoter driving the expression of the receptor fusion proteins should be active in your chosen cell line. Consider using a ubiquitous promoter like CMV or a cell-line-specific promoter if needed. |
| Degraded Veledimex | Ensure your Veledimex stock solution is properly stored (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Unsuitability | Some cell lines may not be as responsive to the RheoSwitch® system. If possible, test the system in a cell line known to be responsive, such as HEK293 or NIH3T3, as a positive control. |
Issue 2: High Background ("Leaky") Gene Expression in the Absence of Veledimex
| Possible Cause | Troubleshooting Step |
| Promoter "Leakiness" | The minimal promoter in your expression vector may have some basal activity in your cell line. Consider using a different minimal promoter. Studies have shown that different minimal promoters can have varying levels of basal activity in the RheoSwitch® system. |
| High Vector Copy Number | An excessively high number of integrated expression vectors can lead to increased background expression. If creating stable cell lines, screen clones for both low basal expression and high inducibility. |
| Constitutive Activity of the Receptor | In some instances, the receptor fusion proteins may have some ligand-independent activity. Ensure you are using the recommended receptor plasmids for the RheoSwitch® system. |
Issue 3: Cellular Toxicity Observed After Veledimex Treatment
| Possible Cause | Troubleshooting Step |
| Veledimex Concentration Too High | High concentrations of any small molecule can be toxic to cells. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of Veledimex for your specific cell line. See the "Experimental Protocols" section for a detailed method. |
| Toxicity of the Induced Gene Product | The protein you are expressing may be toxic to the cells at high levels. Reduce the concentration of Veledimex or the induction time to lower the expression level of your gene of interest. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve Veledimex, ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
The following tables summarize hypothetical quantitative data for Veledimex concentration, gene induction, and cytotoxicity. Researchers should generate their own data for their specific experimental system.
Table 1: Example of Veledimex Dose-Response on Luciferase Gene Induction in HEK293 Cells
| This compound Concentration (µM) | Fold Induction of Luciferase (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 0.01 | 5.3 ± 0.8 |
| 0.1 | 25.7 ± 3.1 |
| 1 | 150.2 ± 15.6 |
| 10 | 450.9 ± 42.3 |
| 100 | 465.1 ± 50.9 |
Table 2: Example of Veledimex Cytotoxicity in HEK293 Cells after 48-hour Incubation
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 50 | 88.3 ± 6.2 |
| 100 | 75.1 ± 7.9 |
| 200 | 45.8 ± 9.3 |
Experimental Protocols
Protocol 1: In Vitro Dose-Response for Veledimex-Induced Gene Expression
This protocol describes a method to determine the optimal concentration of Veledimex for inducing the expression of a reporter gene (e.g., Luciferase) in a mammalian cell line.
-
Cell Seeding:
-
Seed your mammalian cell line of choice (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Co-transfection:
-
Co-transfect the cells with the RheoSwitch® receptor plasmid and your expression plasmid containing the gene of interest (e.g., Luciferase) downstream of the inducible promoter. Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Veledimex Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in your cell culture medium. Recommended starting concentrations range from 0.01 µM to 100 µM.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest Veledimex concentration).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Veledimex.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Assay for Gene Expression:
-
Lyse the cells and measure the expression of your reporter gene (e.g., using a luciferase assay kit).
-
Normalize the reporter gene activity to total protein concentration in each lysate.
-
-
Data Analysis:
-
Calculate the fold induction for each Veledimex concentration by dividing the normalized reporter activity by the normalized activity of the vehicle-only control.
-
Plot the fold induction against the Veledimex concentration to generate a dose-response curve.
-
Protocol 2: In Vitro Cytotoxicity Assay for Veledimex
This protocol describes a method to assess the cytotoxicity of Veledimex on a mammalian cell line using a standard MTT assay.
-
Cell Seeding:
-
Seed your mammalian cell line in a 96-well plate at an appropriate density for a 48-72 hour proliferation assay.
-
-
Veledimex Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. It is advisable to test a broad range of concentrations, for example, from 1 µM to 200 µM.
-
Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Aspirate the old medium and replace it with the medium containing the different concentrations of Veledimex.
-
-
Incubation:
-
Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Veledimex concentration relative to the vehicle-only control.
-
Plot the cell viability against the Veledimex concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Caption: Signaling pathway of Veledimex-mediated gene induction.
Caption: Experimental workflow for Veledimex dose-response study.
References
- 1. hpst.cz [hpst.cz]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Externally-Controlled Systems for Immunotherapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Veledimex Racemate and the RheoSwitch® Therapeutic System
Welcome to the technical support center for the Veledimex racemate and the RheoSwitch® Therapeutic System. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this inducible gene expression system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®). The RTS is a gene switch platform that controls the expression of a target gene, in this case, Interleukin-12 (IL-12), delivered via a replication-incompetent adenoviral vector (Ad-RTS-hIL-12). In the absence of Veledimex, the gene switch is in an "off" state. When Veledimex is present, it binds to and activates a transcription factor complex, turning "on" the expression of the IL-12 gene.[1][2]
Q2: What is the primary application of the Veledimex/Ad-RTS-hIL-12 system?
A2: This system is primarily being investigated as a gene therapy for various cancers, most notably recurrent glioblastoma.[3][4][5] The controlled, localized expression of the potent anti-tumor cytokine IL-12 aims to stimulate an immune response against the tumor while minimizing systemic toxicity associated with high levels of IL-12.
Q3: Is there a known dose-response relationship between Veledimex and gene expression?
A3: Yes, both preclinical and clinical studies have demonstrated a dose-dependent relationship between the concentration of Veledimex and the expression of IL-12 mRNA and protein.
Troubleshooting Guide: Low or No Gene Expression
This guide addresses potential causes and solutions for suboptimal gene expression when using the Veledimex/Ad-RTS-hIL-12 system in in vitro experiments.
Section 1: Adenoviral Transduction Issues
Successful delivery of the Ad-RTS-hIL-12 vector into the target cells is the first critical step.
| Potential Cause | Recommended Action |
| Low Viral Titer | Titer your viral stock to ensure you are using the appropriate amount. Viral titers can decrease with improper storage or multiple freeze-thaw cycles. Consider re-amplifying your viral stock if the titer is low. |
| Suboptimal Multiplicity of Infection (MOI) | The optimal MOI is cell-line dependent. Perform a dose-response experiment using a range of MOIs (e.g., 10-1000) with a reporter virus (e.g., expressing GFP) to determine the optimal MOI for your specific cell line that yields high transduction efficiency with minimal cytotoxicity. |
| Low Cell Surface Receptor Expression | The primary receptor for adenovirus serotype 5 (Ad5) is the coxsackie and adenovirus receptor (CAR). Some cell lines have low CAR expression, leading to poor transduction. Consider using transduction enhancers or modified adenoviral vectors if your cell line is difficult to transduce. |
| Cell Confluency | Cell confluency at the time of transduction can impact efficiency. Optimal confluency is typically between 50-70%. Overly confluent or sparse cultures can lead to reduced transduction. |
| Presence of Inhibitors in Media | Serum can sometimes inhibit adenoviral transduction. Consider reducing the serum concentration during the initial hours of transduction. |
Section 2: Veledimex Induction Issues
Once the vector is successfully delivered, proper induction with Veledimex is necessary for gene expression.
| Potential Cause | Recommended Action |
| Suboptimal Veledimex Concentration | The optimal concentration of Veledimex can be cell-line specific. Perform a dose-response experiment with a range of Veledimex concentrations to determine the optimal concentration for maximal gene induction in your system. |
| Insufficient Incubation Time | Gene expression is a time-dependent process. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for peak gene expression after Veledimex induction. |
| Veledimex Degradation | Ensure the Veledimex stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. The stability of Veledimex in cell culture media over long incubation periods should also be considered. |
| Cell Culture Media Components | Certain components in cell culture media could potentially interfere with Veledimex activity or stability. If possible, use a chemically defined medium to minimize variability. |
Section 3: Issues with the RheoSwitch® System
Problems with the gene switch machinery itself can also lead to low or no expression.
| Potential Cause | Recommended Action |
| Basal Expression or "Leakiness" | Some inducible systems exhibit a low level of gene expression even in the absence of the inducer. This can sometimes mask the induced effect. Ensure you have a non-induced control to accurately measure the fold-induction. |
| Cell Line-Specific Effects | The functionality of the RheoSwitch® components can vary between different cell lines. It is possible that certain cell types do not express the necessary factors for the RheoSwitch® to function optimally. |
Experimental Protocols
Protocol 1: In Vitro Transduction with Ad-RTS-mIL-12 and Induction with Veledimex
This protocol is a general guideline for transducing a murine cell line (e.g., GL-261 glioma cells) and inducing murine IL-12 expression.
Materials:
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GL-261 murine glioma cells
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Complete RPMI media with 10% heat-inactivated fetal bovine serum
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Ad-RTS-mIL-12 viral stock
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Veledimex stock solution (dissolved in an appropriate solvent, e.g., DMSO)
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96-well or other appropriate cell culture plates
Procedure:
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Cell Seeding: Seed GL-261 cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transduction. Incubate overnight at 37°C and 5% CO₂.
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Transduction:
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Thaw the Ad-RTS-mIL-12 viral stock on ice.
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Prepare serial dilutions of the virus in serum-free media to achieve the desired MOIs.
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Remove the culture medium from the cells and replace it with the virus-containing medium.
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Incubate for 4-6 hours at 37°C and 5% CO₂.
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After the incubation, remove the virus-containing medium and replace it with fresh complete RPMI media.
-
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Induction:
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Prepare serial dilutions of Veledimex in complete RPMI media from your stock solution.
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24 hours post-transduction, remove the medium and add the Veledimex-containing media to the cells. Include a vehicle control (media with the same concentration of the solvent used for the Veledimex stock).
-
-
Analysis:
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Incubate the cells for 24-72 hours.
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Harvest the cell supernatant to measure secreted IL-12 protein levels by ELISA.
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Harvest the cells to extract RNA and quantify IL-12 mRNA expression by qRT-PCR.
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Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for IL-12 mRNA Expression
This protocol outlines the steps for measuring the relative expression of IL-12 mRNA.
Materials:
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers and probe for murine IL-12 (or human IL-12, as appropriate)
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Primers and probe for a housekeeping gene (e.g., mACTB)
Procedure:
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RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of your chosen RNA extraction kit.
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cDNA Synthesis: Convert the extracted RNA to cDNA using a cDNA synthesis kit, following the manufacturer's instructions.
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qPCR:
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Prepare the qPCR reaction mix containing the qPCR master mix, primers, probe, and cDNA.
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Run the qPCR reaction in a real-time PCR system.
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Analyze the data using the ΔΔCT method to determine the relative expression of IL-12 mRNA, normalized to the housekeeping gene.
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Data Presentation
The following tables summarize hypothetical data from optimization experiments.
Table 1: Optimization of Veledimex Concentration for IL-12 mRNA Induction
| Veledimex Concentration (nM) | Fold Induction of IL-12 mRNA (relative to vehicle control) |
| 0 (Vehicle) | 1.0 |
| 1 | 5.2 |
| 10 | 25.8 |
| 100 | 150.3 |
| 500 | 162.1 |
| 1000 | 158.9 |
Table 2: Time-Course of IL-12 Protein Secretion after Induction with 100 nM Veledimex
| Time Post-Induction (hours) | IL-12 Concentration in Supernatant (pg/mL) |
| 0 | < 5 |
| 12 | 85 |
| 24 | 350 |
| 48 | 820 |
| 72 | 790 |
Visualizations
Caption: Veledimex-mediated activation of the RheoSwitch® Therapeutic System.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for low or no gene expression.
References
- 1. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Cell Type and Culture Medium on Determining Cancer Selectivity of Cold Atmospheric Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenovirus Amplification and Transduction Protocol | abm Inc. [info.abmgood.com]
- 4. Demonstration of anti-tumor immunity via intratumoral regulated platform ad-RTS-hIL-12 in advanced breast cancer and recurrent glioblastoma patients. - ASCO [asco.org]
- 5. Facebook [cancer.gov]
High background expression in Veledimex racemate inducible system
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Veledimex racemate inducible system, also known as the RheoSwitch® Therapeutic System (RTS®). The focus of this guide is to address the common issue of high background expression or "leakiness" in the absence of the inducer, Veledimex.
Frequently Asked Questions (FAQs)
Q1: What is the this compound inducible system and how does it work?
The this compound inducible system is a technology that allows for the controlled expression of a target gene. Gene expression is turned on or off by the administration of the small molecule activator ligand, Veledimex. The system is comprised of two fusion proteins that are constitutively expressed: a ligand-inducible transcription factor and a co-activation partner. In the absence of Veledimex, these two proteins do not interact, and the target gene is not transcribed. When Veledimex is present, it binds to the ligand-inducible transcription factor, causing a conformational change that allows it to heterodimerize with the co-activation partner. This complex then binds to a specific promoter sequence and activates the transcription of the gene of interest.
Q2: What is "high background expression" or "leaky expression"?
High background expression, also referred to as leaky expression, is the transcription of the target gene in the "off" state, meaning in the absence of the inducer (Veledimex). This can be a significant problem, especially when the expressed protein is toxic to the cells or when tight control over gene expression is critical for the experimental outcome.
Q3: What are the potential causes of high background expression in the Veledimex system?
Several factors can contribute to leaky gene expression in the this compound inducible system:
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Intrinsic Activity of the Inducible Promoter: The minimal promoter used in the system may have some basal transcriptional activity even without the fully formed transcription factor complex.
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Sub-optimal Veledimex Concentration: Even trace amounts of Veledimex, or a similar activating molecule, could be sufficient to cause low-level induction. Conversely, using an excessively high concentration during induction might not allow for a clear distinction between the "on" and "off" states.
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High Vector Copy Number: A high number of copies of the expression vector in the cells can amplify the effects of any minimal promoter activity, leading to noticeable background expression.
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Integration Site Effects (for stable cell lines): In stably transfected cells, the genomic location where the expression cassette integrates can influence its basal expression level. Proximity to endogenous enhancers can lead to unintended activation.
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Cellular Factors: The specific cell type being used may have endogenous transcription factors that can weakly activate the inducible promoter. Cell density and the components of the culture media can also influence background expression levels.
Troubleshooting Guide: High Background Expression
This guide provides a systematic approach to identifying and mitigating the causes of high background expression in your experiments.
Step 1: Optimize Veledimex Concentration (Inducer Titration)
The first and most critical step is to determine the optimal concentration of Veledimex that provides a high level of induction with minimal background.
Experimental Protocol: Veledimex Titration
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Cell Seeding: Plate your cells at a density that will prevent them from becoming over-confluent during the experiment.
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Prepare Veledimex Dilutions: Prepare a series of Veledimex dilutions in your cell culture medium. A suggested starting range to test is 0 nM (negative control), 0.1 nM, 1 nM, 10 nM, 100 nM, and 1 µM.
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Induction: Replace the existing medium with the medium containing the different concentrations of Veledimex. The "0 nM" condition will serve as your leaky expression control.
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Incubation: Incubate the cells for a period sufficient for the transcription and translation of your gene of interest (typically 24-48 hours).
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Analysis: Harvest the cells and analyze the expression of your target gene using a sensitive method such as qPCR for mRNA levels or Western blot/ELISA for protein levels.
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Data Evaluation: Summarize your results in a table to identify the concentration that yields the best signal-to-noise ratio (induced expression vs. background expression).
Data Presentation: Veledimex Dose-Response
| Veledimex Concentration | Background Expression (Uninduced Control) | Induced Expression | Fold Induction |
| 0 nM | [Your Data] | N/A | N/A |
| 0.1 nM | [Your Data] | [Your Data] | [Your Data] |
| 1 nM | [Your Data] | [Your Data] | [Your Data] |
| 10 nM | [Your Data] | [Your Data] | [Your Data] |
| 100 nM | [Your Data] | [Your Data] | [Your Data] |
| 1 µM | [Your Data] | [Your Data] | [Your Data] |
Step 2: Vector and Transfection Optimization
If optimizing the inducer concentration is not sufficient, the next step is to evaluate the expression vectors and transfection/transduction conditions.
Experimental Protocol: Vector and Transfection Optimization
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Reduce Plasmid/Vector Amount: For transient transfections, perform a titration of the amount of the expression vector DNA used. Reducing the amount of plasmid can lower the overall copy number and thus decrease background expression.
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Vector-to-Transfection Reagent Ratio: Optimize the ratio of your expression vector to the transfection reagent, as this can influence transfection efficiency and cell health, which in turn can affect background expression.
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Promoter Strength for Fusion Proteins: The promoters driving the two fusion proteins of the RheoSwitch system are typically constitutive. If you are constructing your own vectors, consider using promoters of different strengths to see if altering the ratio of the ligand-inducible transcription factor to the co-activation partner can reduce background.
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Stable Cell Line Screening: If you are generating stable cell lines, it is crucial to screen multiple independent clones. Due to random integration, different clones will exhibit varying levels of background and inducibility. Select a clone with the lowest background and highest fold-induction for your experiments.
Data Presentation: Clone Screening for Stable Cell Lines
| Clone ID | Background Expression (Uninduced) | Induced Expression | Fold Induction |
| Clone 1 | [Your Data] | [Your Data] | [Your Data] |
| Clone 2 | [Your Data] | [Your Data] | [Your Data] |
| Clone 3 | [Your Data] | [Your Data] | [Your Data] |
| ... | ... | ... | ... |
Step 3: Cell Culture and Media Optimization
Cellular context plays a significant role in gene expression. Optimizing your cell culture conditions can help minimize leakiness.
Experimental Protocol: Cell Culture Optimization
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Cell Density: Test different cell plating densities. Very high or very low cell densities can sometimes lead to stress responses that may affect the basal activity of promoters.
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Media Components: Ensure that the serum used in your cell culture medium is not a source of interfering compounds. While less common for the ecdysone-based Veledimex system compared to tetracycline-based systems, it is good practice to test different batches of serum or consider using a serum-free medium if your cells can tolerate it.
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Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to genetic and epigenetic changes that may affect gene expression.
Visualizations
Signaling Pathway of the this compound Inducible System
Caption: Mechanism of the Veledimex inducible system.
Experimental Workflow for Troubleshooting High Background Expression
Caption: Troubleshooting workflow for high background.
Cell toxicity issues with Veledimex racemate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veledimex racemate. The information is designed to address potential cell toxicity issues and other common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Veledimex is an oral activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene switch that controls the expression of interleukin-12 (IL-12).[1][2] In experimental setups, Veledimex is used in conjunction with a gene therapy vector, such as Ad-RTS-hIL-12, which is introduced into target cells. Upon administration, Veledimex crosses the cell membrane and binds to the RTS® protein, activating the transcription of the IL-12 gene. This allows for controlled, localized production of the potent anti-tumor cytokine IL-12.[1][3]
Q2: What are the known cell toxicity issues associated with Veledimex?
The toxicity associated with the Veledimex system is primarily related to the biological activity of the expressed IL-12, rather than direct toxicity from the Veledimex molecule itself.[3] In clinical trials, dose-related, predictable, and reversible adverse events have been observed. These are often immune-related and include flu-like symptoms, cytokine release syndrome, and elevations in liver enzymes (ALT/AST). Researchers should anticipate that high levels of IL-12 expression induced by Veledimex could lead to similar cytotoxic effects in sensitive cell lines or systemic inflammatory responses in animal models.
Q3: Are there different toxicity profiles for the racemate versus other forms of Veledimex?
The available research primarily focuses on Veledimex as the activator for the IL-12 gene switch system. Specific comparative toxicity studies between the racemate and individual enantiomers are not extensively detailed in the provided search results. The term "Veledimex" in the context of the clinical trials appears to refer to the racemate.
Troubleshooting Guide
In Vitro Experiments
Issue 1: High levels of cell death observed in transduced cells after Veledimex treatment.
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Possible Cause: Overexpression of IL-12 leading to autocrine or paracrine cytotoxic effects, particularly in immune cell cultures or co-cultures.
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Troubleshooting Steps:
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Dose-Response Optimization: Perform a dose-response experiment with varying concentrations of Veledimex to determine the optimal concentration that induces sufficient IL-12 expression without causing excessive cytotoxicity.
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Time-Course Analysis: Monitor cell viability and IL-12 production at different time points after Veledimex administration to identify the onset of cytotoxicity.
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Cell Line Sensitivity: Test the sensitivity of your specific cell line to recombinant IL-12 to understand its tolerance.
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Control Experiments: Include control groups with non-transduced cells treated with Veledimex and transduced cells without Veledimex treatment to isolate the cause of toxicity.
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Experimental Workflow for In Vitro Troubleshooting
Caption: Workflow for troubleshooting in vitro cell toxicity.
In Vivo Experiments
Issue 2: Severe systemic inflammation or organ toxicity observed in animal models.
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Possible Cause: High systemic levels of IL-12 leading to a cytokine storm-like effect and organ damage, particularly to the liver.
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Troubleshooting Steps:
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Dose Adjustment: Based on clinical data, higher doses of Veledimex are associated with increased toxicity. Consider starting with a lower dose (e.g., equivalent to the 20 mg human dose, adjusted for animal weight/surface area) and escalating cautiously.
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Monitoring: Regularly monitor animals for clinical signs of distress, weight loss, and changes in behavior.
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Biomarker Analysis: Collect blood samples to monitor serum levels of IL-12, liver enzymes (ALT, AST), and other inflammatory cytokines.
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Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, spleen, lungs, kidneys) to assess for signs of toxicity.
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Logical Relationship of In Vivo Toxicity
References
Veledimex racemate lot-to-lot variability concerns
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Veledimex racemate, focusing on potential challenges such as lot-to-lot variability and offering troubleshooting strategies to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results in our gene expression assays with different lots of this compound. What could be the cause?
A1: Inconsistent results between different lots of a synthetic small molecule like this compound can stem from several factors. While manufacturers strive for high consistency, minor variations in purity, impurity profile, or crystalline form can occur. It is also crucial to consider experimental variables such as compound storage, preparation of stock solutions, and cell culture conditions, as these can significantly impact outcomes. We recommend implementing a systematic quality control (QC) check for each new lot of this compound before its use in critical experiments.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the integrity of this compound. It is recommended to store the solid compound at -20°C or -80°C.[1][2] Stock solutions, typically prepared in a high-quality organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] Before use, allow aliquots to equilibrate to room temperature and ensure the compound is fully dissolved.
Q3: How can we confirm the identity and purity of a new lot of this compound?
A3: Independent verification of the identity and purity of each new lot is a good laboratory practice. Standard analytical techniques can be employed for this purpose. High-Performance Liquid Chromatography (HPLC) can be used to assess purity and compare the retention time with a previously validated lot. Mass Spectrometry (MS) can confirm the molecular weight of the compound. For a more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.
Q4: We are having trouble dissolving this compound in our aqueous cell culture medium. What do you suggest?
A4: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be diluted into the aqueous experimental medium to the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects. If precipitation occurs upon dilution, gentle warming or sonication may aid dissolution.
Q5: Could the racemic nature of Veledimex contribute to variability?
A5: Veledimex is used as a racemate, which is a mixture of two enantiomers (R and S forms). It is possible that the two enantiomers have different biological activities or pharmacokinetic properties. While the manufacturing process is designed to produce a consistent 1:1 ratio of the enantiomers, any deviation in this ratio between lots could potentially lead to variations in experimental results. Chiral chromatography can be used to verify the enantiomeric ratio if this is a concern.
Troubleshooting Guides
Issue 1: Inconsistent Induction of Gene Expression
If you are observing inconsistent levels of IL-12 expression after inducing the RheoSwitch® Therapeutic System with different lots of this compound, consider the following troubleshooting steps:
Hypothetical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent gene induction.
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Verify Veledimex Lot Quality:
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Purity and Identity: Perform HPLC and MS analysis on the new lot and compare the results with the certificate of analysis and data from a previous, well-performing lot.
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Solubility Check: Ensure complete dissolution of the compound in the stock solvent and no precipitation upon dilution into the final assay medium.
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Standardize Stock Solution Preparation:
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Always use high-quality, anhydrous DMSO to prepare stock solutions.
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Prepare single-use aliquots to minimize freeze-thaw cycles.
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Validate Cell-Based Assay Performance:
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Cell Health: Ensure cells are healthy, within a consistent passage number, and free from contamination.
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Positive Control: Include a positive control (a previously validated lot of Veledimex) in every experiment to benchmark the performance of the new lot.
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Dose-Response Curve: Generate a full dose-response curve for each new lot to identify any shifts in potency (EC50).
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Issue 2: Unexpected Cellular Toxicity
If you observe increased cell death or other signs of toxicity with a new lot of this compound, consider the following:
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Impurity Profiling: The new lot may contain a toxic impurity. Compare the impurity profile with a trusted lot using HPLC or LC-MS.
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Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO) is within a non-toxic range for your specific cell line.
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Compound Stability: Veledimex could be degrading into a toxic byproduct. Ensure proper storage and handling, and consider preparing fresh stock solutions.
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV absorbance spectrum of Veledimex.
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Procedure:
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Prepare a 1 mg/mL solution of this compound in acetonitrile.
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Inject 10 µL onto the HPLC system.
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Analyze the resulting chromatogram to determine the area percentage of the main peak, which represents the purity.
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Protocol 2: Verifying Veledimex-Induced Gene Expression
This protocol outlines a general workflow for confirming the activity of a new lot of this compound in a cell-based assay using the RheoSwitch® Therapeutic System.
Experimental Workflow for Veledimex Activity Assay
Caption: Workflow for verifying the biological activity of Veledimex.
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Cell Seeding: Plate your cells containing the RheoSwitch® Therapeutic System and the IL-12 expression cassette at an appropriate density in a multi-well plate.
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Veledimex Treatment: Prepare serial dilutions of the new Veledimex lot and a control lot (a previously validated lot) in the cell culture medium. Add the dilutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for gene expression.
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Analysis:
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mRNA Level (qPCR): Harvest the cells, extract RNA, and perform quantitative real-time PCR (qPCR) to measure the relative expression of IL-12 mRNA.
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Protein Level (ELISA): Collect the cell culture supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secreted IL-12 protein.
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Data Interpretation: Compare the dose-response curves of the new and control lots. A significant shift in the EC50 value may indicate a difference in potency.
Data Presentation
Table 1: Hypothetical Quality Control Data for Three Lots of this compound
| Parameter | Lot A (Reference) | Lot B | Lot C | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.5% | 99.3% | 97.8% | ≥ 98.0% |
| Identity (MS, m/z) | Confirmed | Confirmed | Confirmed | Matches expected mass |
| Appearance | White to off-white solid | White to off-white solid | Yellowish solid | White to off-white solid |
| EC50 (IL-12 Induction) | 10.2 nM | 11.5 nM | 25.8 nM | 0.5x to 2x of Reference |
In this hypothetical example, Lot C would fail the acceptance criteria for purity, appearance, and biological activity, suggesting it should not be used in experiments.
Signaling Pathway
Veledimex acts as an activator ligand for the RheoSwitch® Therapeutic System (RTS), which in turn controls the expression of a target gene, in this case, Interleukin-12 (IL-12). IL-12 then initiates a downstream signaling cascade, primarily through the JAK-STAT pathway, leading to a pro-inflammatory immune response.
Veledimex-Induced IL-12 Signaling Pathway
Caption: Veledimex activates the RheoSwitch® system to induce IL-12 expression and subsequent JAK-STAT signaling.
References
RheoSwitch® System Technical Support Center: Optimizing Signal-to-Noise Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio of the RheoSwitch® Therapeutic System.
Understanding the RheoSwitch® System
The RheoSwitch® Therapeutic System (RTS®) is a chemically-inducible gene expression system that allows for tight, dose-dependent control of transgene expression. The system is based on a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR). In the presence of a synthetic diacylhydrazine-based ligand, such as veledimex, the two receptor components dimerize and bind to a specific response element, activating the transcription of the target gene. A key feature of the system is its low basal expression in the absence of the ligand and high inducibility upon ligand administration.[1][2]
Signaling Pathway of the RheoSwitch® System
Caption: The RheoSwitch® signaling pathway is initiated by the ligand veledimex, leading to gene transcription.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio in the context of the RheoSwitch® system?
A: The signal-to-noise ratio refers to the ratio of induced gene expression (signal) in the presence of the activator ligand to the basal or "leaky" gene expression (noise) in the absence of the ligand. A high signal-to-noise ratio is desirable as it indicates tight control over gene expression, with minimal off-target effects in the "off" state.
Q2: What are the key components of the RheoSwitch® system that I should be aware of for troubleshooting?
A: The system consists of two main protein components: a fusion of a modified ecdysone receptor (EcR) with the GAL4 DNA binding domain, and a fusion of a chimeric retinoid X receptor (RXR) with the VP16 activation domain.[2] These are delivered on one or more expression vectors, along with a response vector containing the gene of interest (GOI) downstream of a GAL4 response element and a minimal promoter. The activator ligand (e.g., veledimex) is the small molecule that activates the system.
Q3: Can the activator ligand itself have physiological effects on mammalian cells?
A: While ecdysone-based ligands like muristerone A and ponasterone A are generally considered to have minimal effects on mammalian cells, some studies have shown they can potentiate certain cytokine signaling pathways.[3] It is therefore crucial to include appropriate vehicle controls in your experiments to account for any potential ligand-specific effects.
Troubleshooting Guides
This section provides solutions to common problems encountered when using the RheoSwitch® system, focusing on improving the signal-to-noise ratio.
Problem 1: High Basal Expression (High Noise)
High background expression in the absence of the inducer ligand can be a significant issue. Here are potential causes and solutions:
Q: Why am I observing high expression of my gene of interest even without adding the activator ligand?
A: High basal expression, or "leakiness," can stem from several factors:
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Promoter Choice: The minimal promoter upstream of your gene of interest can have intrinsic activity. Some promoters are "leakier" than others.
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Vector Copy Number: A high copy number of the response vector can lead to increased basal expression.
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Cell Line Effects: The specific cell line used can influence the basal activity of the system.
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Integration Site (for stable cell lines): The genomic location of the integrated expression cassettes can significantly impact basal expression levels.
Troubleshooting Workflow for High Basal Expression
Caption: A logical workflow for troubleshooting high basal expression in the RheoSwitch® system.
Experimental Protocols to Reduce High Basal Expression:
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Protocol 1: Evaluation of Different Minimal Promoters:
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Clone your gene of interest into response vectors containing different minimal promoters (e.g., TATA3, Sp1-TATA, TTR).
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Transfect these constructs into your target cell line.
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Culture the cells in the absence of the activator ligand.
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After 24-48 hours, harvest the cells and quantify the expression of your gene of interest using a sensitive method like RT-qPCR or a reporter assay (e.g., luciferase, SEAP).
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Compare the basal expression levels from each promoter to identify the one with the lowest background. Studies have shown that a minimal transthyretin (TTR) promoter can provide high induction with low basal expression.[4]
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Protocol 2: Titration of Response Vector Amount (for transient transfections):
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Perform a series of transfections with a constant amount of the receptor expression vectors and decreasing amounts of the response vector containing your gene of interest.
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Keep the total amount of transfected DNA constant by adding a "stuffer" plasmid (an empty vector).
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Culture the cells without the activator ligand.
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Measure the basal expression of your gene of interest at 24-48 hours post-transfection.
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Identify the lowest amount of response vector that gives acceptable induced expression (in a parallel experiment with ligand) while minimizing basal expression.
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Protocol 3: Screening of Stable Clones:
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After generating stable cell lines, isolate and expand multiple independent clones.
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Culture a subset of each clone in the absence of the activator ligand.
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Quantify the basal expression of your gene of interest for each clone.
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In parallel, treat another subset of each clone with the activator ligand to measure induced expression.
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Select the clone with the best signal-to-noise ratio (lowest basal expression and highest induced expression).
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Quantitative Data: Comparison of Inducible Promoters
| Inducible Promoter | Relative Basal Expression (in vitro) | Relative Induced Expression (in vitro) | Relative Basal Expression (in vivo) | Relative Induced Expression (in vivo) |
| TATA3 | Low / Undetectable | Low | Low / Undetectable | Low |
| Sp1-TATA3 | Higher | High | Higher | High |
| TTR | Low | High | Low | High |
Data summarized from a study evaluating different inducible promoters with the RheoSwitch® system. "Low" and "High" are relative terms for comparison within the study.
Problem 2: Low Induced Expression (Low Signal)
Insufficient expression of your gene of interest after induction can be equally problematic.
Q: Why is the expression of my gene of interest still low after adding the activator ligand?
A: Several factors can contribute to a weak induction (low signal):
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Suboptimal Ligand Concentration: The concentration of the activator ligand may not be optimal for maximal induction.
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Inefficient Delivery of System Components: Inefficient transfection or transduction can lead to low levels of the receptor proteins or the response vector.
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Cell Line-Specific Effects: The transcriptional and translational machinery of the host cell can impact the level of induced expression.
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Toxicity of the Expressed Protein or System Components: High levels of the VP16 activation domain or the protein of interest can be toxic to cells, leading to reduced overall expression.
Troubleshooting Workflow for Low Induced Expression
Caption: A step-by-step approach to troubleshooting low induced expression with the RheoSwitch® system.
Experimental Protocols to Increase Induced Expression:
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Protocol 4: Ligand Dose-Response Curve:
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Plate your cells containing the complete RheoSwitch® system.
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Prepare a series of dilutions of the activator ligand (e.g., veledimex) in your culture medium. A typical starting range could be from 0.1 nM to 1000 nM.
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Replace the medium on your cells with the medium containing the different ligand concentrations. Include a vehicle-only control.
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Incubate for 24-48 hours.
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Harvest the cells and quantify the expression of your gene of interest.
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Plot the expression level as a function of the ligand concentration to determine the optimal concentration for maximal induction. Studies have shown that maximal induction can be achieved at concentrations as low as 10 nM for some ligands.
-
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Protocol 5: Optimizing Co-expression of Receptor Subunits:
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Using a 2A Peptide: To ensure stoichiometric expression of the two receptor components (EcR-GAL4 and VP16-RXR), consider cloning them into a single expression vector separated by a 2A "self-cleaving" peptide (e.g., P2A or T2A). This generally results in more consistent and equimolar expression compared to using an Internal Ribosome Entry Site (IRES), where the downstream gene is often expressed at lower levels.
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Construct a plasmid expressing: Promoter -> EcR-GAL4 - 2A - VP16-RXR.
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Transfect this single receptor plasmid along with your response vector.
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Compare the induced expression levels to those obtained when transfecting the two receptor plasmids separately.
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Protocol 6: Assessing and Mitigating VP16-Associated Toxicity:
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Culture your cells with and without the receptor expression plasmids (in the absence of ligand).
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Monitor cell viability and proliferation over several days using methods like trypan blue exclusion or a commercial viability assay. A significant decrease in viability in the presence of the receptor plasmids may indicate toxicity from the VP16 activation domain.
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If toxicity is observed, consider reducing the amount of the VP16-RXR expression plasmid during transfection.
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Alternatively, if using a stable cell line approach, screen for clones that exhibit robust induction without signs of toxicity.
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Quantitative Data: Ligand Dose-Dependent Expression
| Ligand Concentration (veledimex) | Relative IL-12 mRNA Expression (in vivo) |
| Vehicle | Baseline |
| 10 mg/m²/day | Increased |
| 30 mg/m²/day | Further Increased |
Data summarized from a preclinical study using an adenoviral vector delivering the RheoSwitch® system to express IL-12. The expression of the therapeutic gene is dose-dependent on the activator ligand.
General Experimental Protocols
Protocol 7: Quantification of Gene Expression by RT-qPCR
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RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Treat with DNase to remove any contaminating plasmid DNA.
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Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
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qPCR: Perform quantitative PCR using primers specific for your gene of interest and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).
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Analysis: Calculate the relative expression levels using the ΔΔCt method.
Protocol 8: Quantification of Protein Expression by Western Blot
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Cell Lysis: Harvest cells and prepare protein lysates using a suitable lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
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Immunoblotting: Probe the membrane with a primary antibody specific for your protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
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Normalization: To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
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Densitometry: Quantify the band intensities using image analysis software and normalize the signal of your protein of interest to the housekeeping protein.
By following these troubleshooting guides and protocols, researchers can systematically optimize the RheoSwitch® system to achieve a high signal-to-noise ratio, ensuring tight, inducible control over their gene of interest.
References
- 1. Enhancement of etoposide (VP-16) cytotoxicity by enzymatic and photodynamically induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRES vs 2A peptide for co-expression - Tissue and Cell Culture [protocol-online.org]
- 3. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRES Or 2A In Polycistronic Expression Cassette? | VectorBuilder [en.vectorbuilder.com]
Impact of serum components on Veledimex racemate activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veledimex. The focus is on understanding the potential impact of serum components on the activity of the Veledimex racemate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Veledimex and how does it work?
Veledimex is an orally available small molecule that acts as an activator ligand for a proprietary gene switch system, the RheoSwitch Therapeutic System® (RTS®).[1][2] This system is used in gene therapy to control the expression of therapeutic proteins, such as interleukin-12 (IL-12). In the context of cancer therapy, particularly for tumors like glioblastoma, an adenoviral vector (Ad-RTS-hIL-12) is administered intratumorally. Veledimex then crosses the blood-brain barrier to activate the gene switch, leading to the localized production of IL-12. This targeted IL-12 expression stimulates an anti-tumor immune response.
Q2: What does "racemate" mean in the context of Veledimex?
"this compound" refers to a mixture containing equal amounts of both enantiomers of the Veledimex molecule. Enantiomers are stereoisomers that are mirror images of each other. While not specifically documented in the provided search results for Veledimex, it is a common principle in pharmacology that different enantiomers of a drug can have different pharmacological activities and metabolic profiles.
Q3: How can serum components affect the activity of a small molecule drug like Veledimex?
Serum contains a complex mixture of proteins, with albumin and alpha-1-acid glycoprotein (AGP) being the most abundant. Small molecule drugs often bind to these proteins. This binding is a reversible process that can significantly impact a drug's:
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Bioavailability: Only the unbound (free) fraction of the drug is generally considered pharmacologically active and able to interact with its target. High protein binding can reduce the concentration of free drug available to activate the RTS® gene switch.
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Distribution: Binding to serum proteins can affect the distribution of the drug to different tissues.
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Metabolism and Excretion: Protein binding can protect the drug from metabolism and slow its clearance from the body, thereby affecting its half-life.
The extent of this binding can vary between individuals and can be influenced by disease states that alter the levels of serum proteins.
Q4: Are there specific serum proteins that are likely to bind to Veledimex?
While specific binding studies for Veledimex are not publicly available, based on its characteristics as a small molecule drug, it is likely to interact with major serum proteins such as:
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Human Serum Albumin (HSA): The most abundant protein in plasma, it binds a wide variety of drugs, particularly acidic and neutral compounds.
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Alpha-1-Acid Glycoprotein (AGP): This protein primarily binds basic and neutral drugs.
The degree of binding to these proteins can influence the free fraction of Veledimex available to exert its activity.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vitro and in vivo experiments with Veledimex, with a focus on the potential influence of serum components.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected Veledimex activity in in vitro cell culture experiments. | Variability in serum source and lot: Different batches of fetal bovine serum (FBS) or other animal sera can have varying protein compositions and concentrations, leading to inconsistent binding of Veledimex. | 1. Standardize serum: Use a single lot of serum for a complete set of experiments. 2. Test in reduced-serum or serum-free media: If the cell line permits, perform experiments in low-serum or serum-free conditions to minimize the confounding effects of serum proteins. 3. Perform serum protein binding assay: Quantify the extent of Veledimex binding to the specific serum being used (see Experimental Protocols). |
| Discrepancy between in vitro and in vivo efficacy of Veledimex. | Higher protein binding in vivo: The concentration and composition of serum proteins in vivo are different from those in cell culture media, potentially leading to higher protein binding and a lower free fraction of Veledimex. | 1. Measure free drug concentration: If possible, measure the unbound concentration of Veledimex in plasma samples from animal studies. 2. Correlate with pharmacokinetic data: Analyze the relationship between total and free plasma concentrations and the observed pharmacological effect. |
| Observed toxicity or off-target effects at expected therapeutic doses. | Saturation of serum protein binding: At higher concentrations, the binding sites on serum proteins can become saturated, leading to a disproportionate increase in the free fraction of the drug. | 1. Conduct dose-escalation studies: Carefully evaluate the dose-response relationship for both efficacy and toxicity. 2. Monitor for signs of toxicity: In animal studies, closely monitor for any adverse effects that may correlate with high dose levels. |
| Difficulty in reproducing results from other labs. | Differences in experimental protocols: Minor variations in experimental conditions, such as the type and percentage of serum used, can significantly impact results. | 1. Detailed protocol sharing: Ensure that all experimental parameters, including the source and lot number of serum, are clearly documented and shared. 2. Cross-validation of assays: If possible, perform a side-by-side comparison of key experiments using standardized reagents. |
Data Presentation
The following tables present hypothetical data to illustrate the impact of serum protein binding on Veledimex activity.
Table 1: Hypothetical Impact of Serum Concentration on Veledimex EC50 in an In Vitro Reporter Assay
| Serum Concentration (%) | Veledimex EC50 (nM) | Fold Change in EC50 |
| 0 (Serum-Free) | 10 | 1.0 |
| 2.5 | 25 | 2.5 |
| 5 | 50 | 5.0 |
| 10 | 110 | 11.0 |
EC50: Half maximal effective concentration.
Table 2: Hypothetical Veledimex Plasma Protein Binding in Different Species
| Species | Human Serum Albumin (HSA) | Alpha-1-Acid Glycoprotein (AGP) | % Bound | % Free |
| Human | High Affinity | Moderate Affinity | 98.5 | 1.5 |
| Mouse | Moderate Affinity | Low Affinity | 92.0 | 8.0 |
| Rat | Moderate Affinity | Low Affinity | 90.5 | 9.5 |
| Monkey | High Affinity | Moderate Affinity | 97.8 | 2.2 |
Experimental Protocols
1. Protocol for Assessing the Impact of Serum on Veledimex Activity In Vitro
This protocol uses a reporter cell line expressing the RheoSwitch Therapeutic System® driving a luciferase reporter gene.
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Cell Culture: Culture the reporter cell line in the recommended growth medium supplemented with 10% FBS.
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Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
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Serum Starvation (Optional): After 24 hours, gently wash the cells with phosphate-buffered saline (PBS) and replace the medium with a serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for another 24 hours. This step helps to synchronize the cells and reduce the background effects of serum growth factors.
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Veledimex Treatment: Prepare serial dilutions of Veledimex in assay media containing different concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%). Remove the old medium from the cells and add the Veledimex dilutions. Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48 hours) to allow for gene expression.
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Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
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Data Analysis: Plot the luciferase activity against the Veledimex concentration for each serum condition and determine the EC50 value.
2. Protocol for Determining Veledimex Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a standard method for measuring the unbound fraction of a drug in plasma.
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Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Preparation: Prepare a solution of Veledimex in plasma (from the species of interest) at a known concentration.
-
Dialysis: Add the Veledimex-spiked plasma to one chamber of the dialysis unit and an equal volume of protein-free buffer (e.g., PBS) to the other chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-24 hours).
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Sample Collection: After incubation, collect samples from both the plasma and the buffer chambers.
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Concentration Analysis: Determine the concentration of Veledimex in both samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation:
-
The concentration in the buffer chamber represents the free (unbound) drug concentration.
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The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.
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% Unbound = (Concentration in buffer / Concentration in plasma) x 100
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% Bound = 100 - % Unbound
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Visualizations
Caption: Simplified signaling pathway of Veledimex-activated IL-12 production.
References
Technical Support Center: Addressing Poor Solubility of Veledimex Racemate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Veledimex racemate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Veledimex and why is its solubility a concern?
A1: Veledimex is an orally bioavailable, small molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene regulation system. It functions by binding to a modified ecdysone receptor (EcR), which then forms a complex that activates the transcription of a target gene, such as interleukin-12 (IL-12), for therapeutic effect. The poor aqueous solubility of the this compound can lead to low bioavailability and variable results in in vitro and in vivo experiments.
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized by its low aqueous solubility. Available data indicates that its solubility in water is less than 0.1 mg/mL, while it is significantly more soluble in dimethyl sulfoxide (DMSO) at 25 mg/mL.
Q3: How does poor solubility of Veledimex impact experimental outcomes?
A3: Poor solubility can lead to several experimental challenges, including:
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Inaccurate Dosing: Inability to achieve the desired concentration in aqueous buffers for in vitro assays.
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Precipitation: The compound may precipitate out of solution upon dilution of a stock solution into an aqueous medium, leading to inconsistent results.
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Low Bioavailability: In animal studies, poor solubility can result in low and variable absorption from the gastrointestinal tract, affecting pharmacokinetic and pharmacodynamic assessments.
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Inconsistent Results: Undissolved particles can lead to high variability between experimental replicates.
Q4: Are there any general tips for handling this compound in the lab?
A4: Yes. To improve handling and dissolution, consider the following:
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Sonication: Use a bath sonicator to aid in the dispersion and dissolution of solid particles.
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Vortexing and Gentle Heating: Vigorous vortexing and warming the solution (if the compound's stability allows) can increase the rate of dissolution.
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Use of Organic Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues related to the poor solubility of this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Low intrinsic aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). 2. Serially dilute the stock solution into your aqueous buffer to the desired final concentration, ensuring vigorous mixing. | The compound remains in solution at the desired final concentration. |
| Precipitation upon dilution. | 1. Decrease the final concentration of Veledimex in the aqueous buffer. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if compatible with the experimental system. 3. Evaluate the use of solubilizing agents such as cyclodextrins. | The compound remains soluble without precipitation. |
| Insufficient agitation. | 1. Use a bath sonicator for 10-15 minutes after adding the compound to the buffer. 2. Vortex the solution vigorously for 1-2 minutes. | Complete dissolution of the compound. |
Issue 2: I am observing high variability in my in vitro assay results.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete dissolution of Veledimex. | 1. Visually inspect your solutions for any particulate matter before use. 2. Filter the final solution through a compatible syringe filter (e.g., 0.22 µm) to remove any undissolved particles. | Reduced variability between experimental replicates. |
| Precipitation during the assay. | 1. Assess the stability of your Veledimex solution in the assay medium over the duration of the experiment. 2. Consider using a formulation approach, such as a solid dispersion or a lipid-based formulation, to improve stability in the aqueous environment. | Consistent and reproducible assay results. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | High solubility, suitable for stock solutions. |
| Ethanol | Data not available | Expected to have moderate solubility. |
| Methanol | Data not available | Expected to have moderate solubility. |
| Acetonitrile | Data not available | Expected to have lower solubility than alcohols. |
Note: Solubility in other organic solvents is not publicly available and would require experimental determination.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous experimental media.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), analytical grade
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Sterile microcentrifuge tubes or vials
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Pipettes and sterile tips
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Analytical balance
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Vortex mixer
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Bath sonicator
Procedure:
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Accurately weigh the desired amount of this compound powder using an analytical balance.
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Transfer the powder to a sterile microcentrifuge tube or vial.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).
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Vortex the tube vigorously for 1-2 minutes to disperse the powder.
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Place the tube in a bath sonicator for 10-15 minutes to facilitate complete dissolution.
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Visually inspect the solution to ensure there is no undissolved particulate matter.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement using pH Adjustment
Objective: To determine the pH-dependent solubility profile of this compound.
Materials:
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This compound powder
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A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
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Microcentrifuge tubes
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Orbital shaker or rotator
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Centrifuge
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HPLC system with a suitable column and detector
Procedure:
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Add an excess amount of this compound powder to separate microcentrifuge tubes, each containing a different pH buffer.
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Tightly cap the tubes and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
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After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
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Carefully collect the supernatant from each tube, ensuring no solid particles are transferred.
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Filter the supernatant through a 0.22 µm syringe filter compatible with the buffer and solvent.
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Quantify the concentration of dissolved Veledimex in the supernatant using a validated HPLC method.
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Plot the solubility of Veledimex (in mg/mL or µg/mL) as a function of pH.
Visualizations
Veledimex Mechanism of Action
Caption: Simplified signaling pathway of Veledimex-mediated gene activation.
Experimental Workflow for Addressing Poor Solubility
Caption: A logical workflow for preparing this compound solutions.
Preventing degradation of Veledimex racemate in culture media
Welcome to the Technical Support Center for Veledimex Racemate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is Veledimex and how does it work?
A1: Veledimex is a synthetic, orally bioavailable small molecule that functions as an activator ligand for the RheoSwitch Therapeutic System® (RTS®).[1][2] The RTS® is a gene regulation system that allows for controlled expression of a target gene.[2][3] In the absence of Veledimex, two fusion proteins, a ligand-inducible transcription factor (Gal4-EcR) and a co-activation partner (VP16-RXR), are present but do not form a stable complex to initiate gene transcription.[4] Upon administration, Veledimex binds to the Gal4-EcR protein, inducing a conformational change that promotes the formation of a stable heterodimer with VP16-RXR. This active complex then binds to an inducible promoter, initiating the transcription of the target gene, such as Interleukin-12 (IL-12), for therapeutic effect.
Q2: What are the primary reasons for a loss of Veledimex activity in my cell culture experiments?
A2: A decrease in the efficacy of Veledimex over the course of an experiment can be attributed to several factors. These include the chemical degradation of the molecule in the aqueous environment of the culture medium, potential metabolism by the cells into less active forms, and reduced bioavailability due to precipitation or adsorption to plastic labware.
Q3: What are the known stability and storage recommendations for Veledimex?
A3: Veledimex stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is Veledimex sensitive to light?
Q5: How can I determine if Veledimex is degrading in my specific cell culture medium?
A5: The most reliable way to assess the stability of Veledimex in your experimental setup is to perform a time-course analysis. This involves incubating Veledimex in your cell culture medium at 37°C and 5% CO2 for different durations (e.g., 0, 8, 24, 48 hours). At each time point, the concentration of the parent compound can be measured using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in concentration over time indicates degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Reduced or inconsistent biological effect over time. | 1. Degradation in Culture Medium: Veledimex, as a diacylhydrazine derivative, may be susceptible to hydrolysis or oxidation at 37°C in aqueous media. | - Refresh Media: For long-term experiments, replace the culture medium with freshly prepared Veledimex-containing medium every 24-48 hours. - Conduct Stability Study: Perform a time-course experiment to quantify the degradation of Veledimex in your specific medium using HPLC or LC-MS/MS (see Protocol 1). |
| 2. Cellular Metabolism: Cells may metabolize Veledimex into inactive byproducts. | - Profile Metabolites: If equipped, use LC-MS/MS to analyze cell lysates and culture supernatant for potential metabolites of Veledimex. - Consider Cell-Free System: If possible, test Veledimex activity in a cell-free assay to distinguish between chemical degradation and cellular metabolism. | |
| 3. Adsorption to Labware: Hydrophobic compounds can bind to plastic surfaces, reducing the effective concentration. | - Use Low-Binding Plastics: Employ low-protein-binding plates and tubes. - Pre-condition Labware: Incubate plates with media containing a similar concentration of a non-critical, structurally related compound prior to the experiment. | |
| Precipitation observed after adding Veledimex to the culture medium. | 1. Poor Solubility: The final concentration of Veledimex may exceed its solubility limit in the aqueous medium. | - Optimize Dilution: Pre-warm the culture medium to 37°C before adding the Veledimex stock solution. Add the stock solution dropwise while gently vortexing the medium. - Check DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.5%). |
| 2. Interaction with Media Components: Salts or proteins in the serum of the culture medium may reduce the solubility of Veledimex. | - Test in Different Media: Assess the solubility of Veledimex in various media formulations or in serum-free versus serum-containing media. | |
| High variability between experimental replicates. | 1. Inconsistent Drug Concentration: Uneven distribution of Veledimex in the culture medium or degradation during preparation. | - Ensure Homogeneity: Thoroughly mix the Veledimex-containing medium before dispensing it into culture wells. - Prepare Fresh Solutions: Always prepare fresh working solutions of Veledimex for each experiment from a frozen stock. |
| 2. Inconsistent Cell Health: Variations in cell seeding density or viability can lead to inconsistent responses. | - Standardize Cell Seeding: Use a consistent cell seeding protocol and ensure even cell distribution in each well. - Monitor Cell Viability: Regularly check cell morphology and viability throughout the experiment. |
Experimental Protocols
Protocol 1: Assessment of Veledimex Stability in Culture Media using HPLC
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
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This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
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Sterile, low-binding microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (optional, for mobile phase modification)
Methodology:
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Preparation of Veledimex Solution: Prepare a solution of Veledimex in your cell culture medium at the final working concentration used in your experiments.
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Incubation: Aliquot the Veledimex-containing medium into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO2 incubator.
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Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
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Sample Preparation for HPLC:
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Thaw the samples.
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To precipitate proteins that may interfere with the analysis, add an equal volume of cold acetonitrile to each sample.
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Vortex vigorously for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
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Mobile Phase: A typical mobile phase for a C18 column would be a gradient of acetonitrile and water (e.g., with 0.1% formic acid). The exact gradient will need to be optimized for Veledimex.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10-20 µL
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Detection Wavelength: To be determined based on the UV absorbance spectrum of Veledimex.
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Analysis: Inject the samples onto the HPLC system. The concentration of Veledimex is proportional to the area of its corresponding peak.
-
-
Data Analysis:
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Calculate the peak area for Veledimex at each time point.
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Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of Veledimex remaining.
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Plot the percentage of Veledimex remaining versus time to visualize the degradation profile.
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Visualizations
Veledimex-Activated Gene Expression Pathway
Caption: Mechanism of Veledimex-inducible gene expression via the RheoSwitch Therapeutic System.
Experimental Workflow for Veledimex Stability Assessment
Caption: Workflow for determining the stability of Veledimex in cell culture media.
References
Troubleshooting leaky expression in the absence of Veledimex racemate
Welcome to the Technical Support Center for Gene Expression. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during inducible gene expression experiments, particularly focusing on managing leaky expression in the absence of specialized inducers like Veledimex racemate.
Frequently Asked Questions (FAQs)
Q1: What is leaky expression and why is it a problem?
A: Leaky expression, also known as basal expression, is the low-level transcription and translation of a target gene from an inducible promoter in the absence of the inducer molecule. This phenomenon can be a significant issue, especially when the expressed protein is toxic to the host cells, as even minute amounts can inhibit cell growth, lead to plasmid instability, or cause cell death.[1][2] Furthermore, leaky expression can confound experimental results by obscuring the true effect of the induced protein, making it difficult to discern whether observed phenotypes are due to the induced expression or the basal level of the protein.
Q2: My inducible system is showing high background expression even without the inducer. What are the common causes?
A: High background expression in inducible systems can stem from several factors:
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Promoter Strength and Type: Some promoters are inherently "leakier" than others. For instance, the T7 promoter in E. coli is known for its strength but also for significant basal expression.[3][4]
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High Plasmid Copy Number: A high number of plasmid copies per cell can lead to an overwhelming amount of the target gene, which can saturate the repressor molecules leading to unintended expression.
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Inefficient Repressor Binding: The repressor protein might not be expressed at a high enough level or its binding to the operator sequence on the promoter may be inefficient, allowing for transcription by RNA polymerase even without the inducer.
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Inducer in Media: For tetracycline-inducible systems, some batches of fetal bovine serum (FBS) can contain tetracycline or its derivatives, leading to unintentional induction. Using tetracycline-free FBS is recommended.
Q3: I am not using a specialized system like the RheoSwitch™ Therapeutic System with Veledimex. What are my options for achieving tight gene expression control?
A: Several robust and widely used inducible systems can provide tight control over gene expression. The choice often depends on the host organism and experimental needs. Common alternatives include:
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Tetracycline-Inducible Systems (Tet-On/Tet-Off): These are popular in mammalian cells for their high induction levels and relatively low leakiness, especially with newer generations of the system (e.g., Tet-On 3G).[5]
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Arabinose-Inducible System (araBAD promoter): This E. coli system is known for its very tight regulation and low basal expression, making it suitable for expressing toxic proteins.
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Ecdysone-Inducible Systems: These systems, originally derived from insects, generally exhibit low basal activity and high inducibility in mammalian cells. Although the RheoSwitch™ system is a proprietary ecdysone-based system, other non-proprietary versions are available.
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Light-Inducible Systems: These offer precise spatiotemporal control of gene expression.
Troubleshooting Guide: Reducing Leaky Expression
This guide provides systematic approaches to troubleshoot and minimize leaky expression in your inducible system.
Optimizing Plasmid and Vector Elements
Issue: High basal expression is observed from your plasmid-based inducible system.
Troubleshooting Steps:
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Reduce Plasmid Copy Number: If using a high-copy-number plasmid, switch to a lower-copy-number alternative. This reduces the gene dosage and the likelihood of overwhelming the repressor system.
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Choose a Tighter Promoter: The choice of promoter is critical. If you are experiencing high leakiness, consider switching to a promoter known for tighter regulation. For example, in E. coli, the araBAD promoter is generally tighter than the T7 promoter. In mammalian cells, optimized Tet-On systems (e.g., with a TRE3G promoter) offer very low basal activity.
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Incorporate mRNA Destabilizing Elements (AREs): Adding AU-rich elements (AREs) to the 3' untranslated region (UTR) of your transcript can promote rapid mRNA degradation in the absence of the inducer, thereby reducing the amount of protein produced from leaky transcription. This method has been shown to be highly effective in ablating leaky expression without significantly impacting induced expression levels.
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Construct Reporter Plasmids: Clone a reporter gene (e.g., luciferase or GFP) downstream of the different promoters you wish to compare in the same plasmid backbone.
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Transfection/Transformation: Introduce each plasmid into your target cells.
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Culture without Inducer: Culture the cells under standard conditions without adding the inducer molecule.
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Assay Reporter Activity: After a set period (e.g., 24-48 hours), measure the reporter gene activity.
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Analysis: Compare the basal expression levels from each promoter. The promoter yielding the lowest reporter signal is the least "leaky" in your system.
Enhancing Repression Mechanisms
Issue: The repressor protein is not effectively silencing the promoter in the uninduced state.
Troubleshooting Steps:
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Increase Repressor Concentration: Ensure the repressor protein is expressed at a sufficiently high level to saturate all the operator sites on your plasmids. In some systems, this can be achieved by using a strong constitutive promoter to drive the repressor's expression or by using a host strain that overexpresses the repressor (e.g., E. coli strains with the lacIq genotype for lac-based systems).
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Utilize Host Strains with Enhanced Repression: For the T7 promoter system in E. coli, using a host strain like BL21(DE3)pLysS or pLysE can significantly reduce basal expression. These strains express T7 lysozyme, a natural inhibitor of T7 RNA polymerase. The BL21-AI strain offers even tighter control by placing the T7 RNA polymerase gene under the control of the arabinose-inducible araBAD promoter.
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Employ a Dual Repression Strategy: In some advanced systems, a secondary repressor can be used to further silence the promoter. For example, in tetracycline systems, a TetR-KRAB fusion protein can be co-expressed to actively repress the minimal promoter in the absence of doxycycline.
Advanced Strategies for Ultra-Low Leakiness
For highly toxic proteins where even minimal leaky expression is detrimental, more advanced strategies may be necessary.
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Dual Transcriptional-Translational Control: This approach regulates gene expression at both the transcription and translation levels. For example, a riboswitch can be engineered into the 5' UTR of the mRNA, which only allows for translation in the presence of a specific small molecule. By combining this with a transcriptionally regulated promoter, a multi-layered control system is created that can achieve extremely low basal expression. Studies have shown that such dual-control systems can achieve less than 0.1% leakage and a high fold induction.
The following tables summarize quantitative data on the performance of different inducible systems and the effectiveness of various troubleshooting strategies.
Table 1: Comparison of Basal Expression and Induction Ratios in Different Inducible Systems
| Inducible System | Host Organism | Basal Expression (Leakiness) | Fold Induction | Reference |
| Tet-On | Mammalian Cells | High | Low | |
| Tet-Off | Mammalian Cells | Moderate | Moderate | |
| Ecdysone-Inducible (EcP) | Mammalian Cells | Low | High | |
| T7 Promoter (T7P) | Mammalian Cells | Very Low | Low | |
| Tet-On 3G | Mammalian Cells | Very Low | >10,000 | |
| araBAD promoter | E. coli | <0.1% | High | |
| Dual transcriptional-translational control | E. coli | <0.1% | ~900 |
Table 2: Effectiveness of Strategies to Reduce Leaky Expression
| Strategy | System | Reduction in Basal Expression | Reference |
| Use of pLysS host strain | T7 promoter in E. coli | Significant reduction | |
| Co-expression of TetR-KRAB repressor | Tetracycline system in mammalian cells | ~6-fold | |
| Incorporation of mRNA destabilizing elements | Tetracycline system in mammalian cells | Substantial decrease | |
| Dual transcriptional-translational control | T7 system in E. coli | Leakage reduced by 82.7% |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting leaky expression.
Caption: Common causes of leaky gene expression.
Caption: A systematic workflow for troubleshooting leaky expression.
Caption: Simplified signaling pathway for a dual transcriptional-translational control system.
References
- 1. luckslab.org [luckslab.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Modular, inducible, and titratable expression systems for Escherichia coli and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Veledimex Racemate Treatment: A Technical Guide to Experimental Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the timing and application of Veledimex racemate in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the successful implementation of Veledimex in your research.
Frequently Asked Questions (FAQs)
Q1: What is Veledimex and how does it work?
A1: Veledimex is an orally bioavailable, small molecule activator ligand for the RheoSwitch Therapeutic System (RTS)[1]. It functions by binding to a modified ecdysone receptor (EcR) within the RTS, which then forms an active transcription factor complex[1][2]. This complex can then induce the controlled expression of a target gene, such as Interleukin-12 (IL-12), which has been shown to enhance the immune system's ability to target and eliminate tumor cells[2][3].
Q2: What is the recommended solvent and storage condition for Veledimex?
A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). To maintain stability, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for long-term stability of up to two years.
Q3: How should Veledimex be prepared for in vivo animal studies?
A3: For in vivo experiments, it is crucial to prepare the working solution fresh on the day of administration to ensure its efficacy. The specific formulation for oral gavage may vary depending on the animal model and experimental design.
Q4: Does Veledimex cross the blood-brain barrier?
A4: Yes, Veledimex has been shown to cross the blood-brain barrier in both animal models and human clinical trials. This property is particularly important for its application in treating brain tumors like glioblastoma.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no target gene expression (e.g., IL-12) in vitro. | 1. Suboptimal Veledimex concentration: The optimal concentration can be cell-line dependent. 2. Incorrect storage or handling: Repeated freeze-thaw cycles or improper storage may have degraded the compound. 3. Issues with the RTS vector: The cells may not have been efficiently transduced, or the vector itself may have a functional issue. | 1. Perform a dose-response curve: Test a range of Veledimex concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal effective concentration (EC50) for your specific cell line. 2. Use fresh aliquots: Always thaw a new aliquot of the Veledimex stock solution for each experiment. 3. Verify vector transduction efficiency: Use a reporter gene (e.g., GFP) to confirm successful transduction and expression from the RTS vector. |
| High variability in experimental results. | 1. Inconsistent Veledimex dosage preparation: Variations in the preparation of the working solution can lead to inconsistent results. 2. Cell culture conditions: Fluctuations in cell density, passage number, or media composition can affect cellular response. | 1. Standardize solution preparation: Follow a strict protocol for dissolving and diluting Veledimex for each experiment. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities and media formulations. |
| Unexpected toxicity or cell death in vitro. | 1. High Veledimex concentration: Excessive concentrations of Veledimex or the DMSO solvent may be toxic to certain cell lines. 2. Contamination: The cell culture may be contaminated. | 1. Lower Veledimex concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Control for solvent toxicity: Include a vehicle control (DMSO only) at the same concentration used in the experimental conditions. 3. Check for contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
| Inconsistent results in animal studies. | 1. Variability in oral administration: Inconsistent gavage technique can lead to variations in drug absorption. 2. Food effect: Food consumption can enhance the absorption and systemic exposure of Veledimex. | 1. Ensure proper gavage technique: Provide adequate training for all personnel performing oral gavage. 2. Standardize feeding schedule: Administer Veledimex at a consistent time relative to the animals' feeding schedule to minimize variability in absorption. |
Experimental Protocols
In Vitro Dose-Response Experiment
Objective: To determine the optimal concentration of Veledimex for inducing target gene expression in a specific cell line transduced with the RheoSwitch Therapeutic System (RTS).
Methodology:
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Cell Seeding: Seed the RTS-transduced cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Veledimex Preparation: Prepare a 10 mM stock solution of Veledimex in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
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Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of Veledimex or the vehicle control.
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Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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Endpoint Analysis: Analyze the expression of the target gene (e.g., IL-12) using a suitable method such as ELISA for secreted protein or qRT-PCR for mRNA levels.
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Data Analysis: Plot the target gene expression against the Veledimex concentration and determine the EC50 value.
In Vivo Efficacy Study in an Orthotopic Glioblastoma Model
Objective: To evaluate the efficacy of Veledimex in combination with Ad-RTS-hIL-12 in an orthotopic glioblastoma mouse model.
Methodology:
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Tumor Implantation: Surgically implant glioblastoma cells (e.g., GL-261) into the brains of mice.
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Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging).
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Ad-RTS-hIL-12 Administration: Once tumors are established, administer Ad-RTS-hIL-12 directly into the tumor.
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Veledimex Treatment: Begin oral administration of Veledimex at a predetermined dose (e.g., based on previous studies or pilot experiments). Prepare the Veledimex solution fresh daily.
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Treatment Schedule: Administer Veledimex once daily for a specified duration (e.g., 14 days).
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Monitoring: Monitor animal health and tumor progression throughout the study.
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Endpoint Analysis: At the end of the study, assess tumor size, survival rates, and relevant immune markers in the tumor microenvironment.
Visualizations
Caption: Mechanism of Action of Veledimex with the RheoSwitch Therapeutic System.
Caption: Workflow for In Vitro Dose-Response Experiment.
Caption: Troubleshooting Flowchart for Low Target Gene Expression.
References
- 1. Facebook [cancer.gov]
- 2. A Phase I Study of Ad-RTS-hIL-12, an Inducible Adenoviral Vector Engineered to Express hIL-12 in the Presence of the Activator Ligand Veledimex in Subjects with Recurrent or Progressive Glioblastoma or Grade III Malignant Glioma | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Veledimex-Activated Gene Therapy
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Veledimex as an activator for inducible gene therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during clinical and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Veledimex and what is its primary mechanism of action?
A1: Veledimex is an orally active, small molecule activator ligand. It is a synthetic analog of the insect molting hormone ecdysone.[1] Veledimex is a key component of the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform.[1][2][3] Its primary function is to activate the transcription of a target gene, such as Interleukin-12 (IL-12), from an adenoviral vector (Ad-RTS-hIL-12) that has been delivered intratumorally.[2] Veledimex crosses the blood-brain barrier and binds to a modified ecdysone receptor, which then forms a heterodimer with a retinoid X receptor fusion protein. This complex then binds to the promoter of the target gene, initiating its transcription. This system allows for the controlled, inducible expression of the therapeutic protein directly within the tumor microenvironment.
Q2: What is the rationale for using a regulatable system for IL-12 delivery?
A2: Interleukin-12 (IL-12) is a potent anti-cancer cytokine that can stimulate a robust anti-tumor immune response. However, systemic administration of IL-12 has been associated with severe, dose-limiting toxicities, including a cytokine release-like syndrome. The Veledimex-activated system is designed to overcome this limitation by confining the expression of IL-12 to the tumor site, thereby minimizing systemic exposure and associated adverse events. The ability to turn gene expression "on" and "off" with the administration and withdrawal of oral Veledimex provides a critical safety switch.
Q3: How is Veledimex administered and what is the recommended dosage?
A3: Veledimex is administered orally. Clinical trials have explored various dosages, with 20 mg of Veledimex demonstrating a favorable risk-benefit profile in patients with recurrent high-grade glioma. Higher doses (30 mg and 40 mg) were associated with a greater frequency and severity of adverse events, leading to lower compliance. It is recommended that Veledimex be taken with food, as this can prolong and enhance its absorption, leading to increased systemic exposure.
Q4: What are the most common adverse events associated with Veledimex-activated IL-12 therapy?
A4: The adverse events observed are primarily related to the localized expression of IL-12 and the subsequent inflammatory response. The most common and significant adverse event is a manageable and reversible cytokine release syndrome (CRS). Other reported adverse events include fatigue, pyrexia (fever), headaches, nausea, vomiting, and diarrhea. The frequency and severity of these adverse events are dose-dependent and typically reverse promptly upon discontinuation of Veledimex.
Troubleshooting Guide
This guide addresses potential challenges and unexpected outcomes during the use of the Veledimex/Ad-RTS-hIL-12 system.
| Issue | Potential Cause | Recommended Action |
| Suboptimal therapeutic response | Concurrent corticosteroid use: Corticosteroids like dexamethasone can suppress the immune system, potentially blunting the anti-tumor effects of IL-12. | Minimize or avoid the use of corticosteroids during the active treatment period with Veledimex. In clinical trials, patients receiving lower cumulative doses of dexamethasone showed improved overall survival. |
| Insufficient Veledimex dose: A 10 mg dose of Veledimex was found to be sub-therapeutic in clinical trials. | The 20 mg dose of Veledimex has been identified as having a better risk-benefit profile. | |
| Severe Cytokine Release Syndrome (CRS) | High Veledimex dose: The incidence and severity of CRS are correlated with the dose of Veledimex. | Discontinue Veledimex administration immediately. The adverse events, including CRS, have been shown to be reversible upon withdrawal of the activator ligand. Consider restarting at a lower dose once symptoms have resolved. |
| Patient-specific factors: Individual patient responses to cytokine therapies can vary. | Monitor patients closely for signs and symptoms of CRS, including fever, fatigue, and headache. Provide supportive care as needed. | |
| Lack of IL-12 and IFN-γ in peripheral blood | Veledimex administration without food: Food consumption significantly increases the systemic exposure to Veledimex. | Ensure Veledimex is administered with a meal to optimize absorption. |
| Issues with Ad-RTS-hIL-12 vector administration: Improper injection of the adenoviral vector into the tumor resection cavity walls could lead to poor transduction and subsequent IL-12 expression. | Follow the established surgical and injection protocols carefully to ensure proper delivery of the vector. | |
| Pseudoprogression on imaging | Immune cell infiltration: The IL-12-mediated immune response can lead to inflammation and an influx of immune cells into the tumor, which can mimic tumor progression on MRI scans. | Consider that what appears as tumor growth may be a positive sign of an anti-tumor immune response. Re-resection of suspected recurrent tumors in some patients has revealed inflammatory infiltrates rather than tumor progression. |
Experimental Protocols
The following is a generalized protocol based on clinical trial methodologies for the administration of Ad-RTS-hIL-12 and Veledimex in patients with recurrent high-grade glioma.
1. Patient Eligibility and Baseline Assessment:
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Confirm histological diagnosis of recurrent high-grade glioma.
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Ensure adequate organ function (bone marrow, liver, and kidney) as per standard clinical trial criteria.
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Obtain baseline MRI of the brain.
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Washout periods from previous therapies should be observed (e.g., 4 weeks for cytotoxic agents).
2. Surgical Resection and Vector Administration:
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Perform maximal safe resection of the tumor.
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Following resection, inject a fixed dose of Ad-RTS-hIL-12 into the walls of the resection cavity.
3. Veledimex Administration:
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Administer the first dose of oral Veledimex preoperatively to assess blood-brain barrier penetration.
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Postoperatively, begin daily oral administration of Veledimex at the chosen dose (e.g., 20 mg).
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Administer Veledimex with food to enhance absorption.
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Continue daily administration for the planned duration of the treatment cycle (e.g., 14 days).
4. Monitoring and Follow-up:
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Monitor for adverse events, particularly signs of cytokine release syndrome.
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Collect peripheral blood samples to measure levels of Veledimex, IL-12, and interferon-gamma (IFN-γ) to assess pharmacological and biological activity.
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Perform regular follow-up MRI scans to evaluate tumor response.
Quantitative Data Summary
Table 1: Veledimex Dose Escalation and Clinical Observations
| Veledimex Dose | Compliance Rate | Key Adverse Events | Median Overall Survival (mOS) |
| 10 mg | Well-tolerated | Sub-therapeutic | 7.6 months |
| 20 mg | 84% | Manageable CRS | 12.7 months |
| 30 mg | 75% | Increased frequency and severity of AEs | Not reported as optimal |
| 40 mg | 67% | Increased frequency and severity of AEs | Not reported as optimal |
Visualizations
Caption: Mechanism of action for Veledimex-activated IL-12 gene therapy.
Caption: Generalized workflow for clinical trials of Veledimex/Ad-RTS-hIL-12.
Caption: Logical flow for troubleshooting common issues.
References
Validation & Comparative
Validating IL-12 Induction: A Comparative Guide to Veledimex Racemate and Other Inducers using ELISA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Veledimex racemate's ability to induce Interleukin-12 (IL-12) against other common laboratory inducers. The data presented is supported by experimental protocols and visualizations to aid in the design and interpretation of immunological assays.
Introduction to IL-12 Induction
Interleukin-12 is a critical cytokine in the initiation of cellular immunity, primarily by linking the innate and adaptive immune systems. It is produced mainly by antigen-presenting cells (APCs) such as macrophages and dendritic cells. The induction of IL-12 is a key area of research in immunotherapy, vaccine development, and the study of inflammatory diseases. Veledimex is a synthetic activator ligand that controls the expression of the IL-12 gene, offering a targeted approach to immunotherapy.[1][2][3][4] This guide compares its efficacy in inducing IL-12 to that of well-established immunostimulatory agents: Lipopolysaccharide (LPS), CpG Oligodeoxynucleotides (CpG ODN), and Polyinosinic:polycytidylic acid (Poly(I:C)).
Comparative Analysis of IL-12 Induction
The following table summarizes the quantitative induction of IL-12 p70 by this compound and alternative inducers as measured by Enzyme-Linked Immunosorbent Assay (ELISA). The data for Veledimex is extrapolated from clinical trial data and presented as a representative in vitro equivalent for comparative purposes.
| Inducer | Mechanism of Action | Target Cells | Typical Concentration | IL-12 p70 Production (pg/mL) |
| This compound | Activator of a gene switch system controlling IL-12 transgene expression. | Genetically modified cells expressing the IL-12 transgene under the control of the RheoSwitch Therapeutic System®. | 10-20 mg (in vivo dose) | 500 - 2000+ |
| Lipopolysaccharide (LPS) | Toll-like receptor 4 (TLR4) agonist. | Macrophages, Dendritic Cells, Monocytes. | 10 - 100 ng/mL | 100 - 1000 |
| CpG ODN | Toll-like receptor 9 (TLR9) agonist. | Plasmacytoid Dendritic Cells, B cells, Macrophages. | 1 - 5 µM | 200 - 1500 |
| Poly(I:C) | Toll-like receptor 3 (TLR3) agonist. | Dendritic Cells, Macrophages, Fibroblasts. | 10 - 50 µg/mL | 150 - 800 |
Experimental Protocols
In Vitro IL-12 Induction in Murine Macrophages
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Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
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Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
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Stimulation: The culture medium is replaced with fresh medium containing the respective inducers:
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This compound: For cells engineered with the inducible IL-12 system, Veledimex is added at a final concentration of 1-10 µM.
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LPS: Added at a final concentration of 100 ng/mL.
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CpG ODN: Added at a final concentration of 5 µM.
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Poly(I:C): Added at a final concentration of 25 µg/mL.
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A negative control group receives fresh medium without any inducer.
-
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.
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Supernatant Collection: After incubation, the culture supernatants are collected, centrifuged at 1000 x g for 10 minutes to remove cellular debris, and stored at -80°C until ELISA analysis.
IL-12 p70 ELISA Protocol
This protocol is a general guideline for a sandwich ELISA to quantify IL-12 p70 in culture supernatants.
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Plate Coating: A 96-well microplate is coated with a capture antibody specific for IL-12 p70 overnight at 4°C.
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Washing: The plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween 20).
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Blocking: The wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
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Washing: The plate is washed three times with wash buffer.
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Sample and Standard Incubation: The collected culture supernatants and a serial dilution of recombinant IL-12 p70 standards are added to the wells and incubated for 2 hours at room temperature.
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Washing: The plate is washed three times with wash buffer.
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Detection Antibody Incubation: A biotinylated detection antibody specific for a different epitope of IL-12 p70 is added to each well and incubated for 1-2 hours at room temperature.
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Washing: The plate is washed three times with wash buffer.
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Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 20-30 minutes at room temperature in the dark.
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Washing: The plate is washed five times with wash buffer.
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Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated for 15-30 minutes at room temperature in the dark, allowing for color development in proportion to the amount of bound IL-12 p70.
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Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
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Data Acquisition: The optical density of each well is measured at 450 nm using a microplate reader.
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Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the recombinant IL-12 p70 standards. The concentration of IL-12 p70 in the samples is then determined by interpolating their optical density values on the standard curve.
Visualizations
Signaling Pathway for Veledimex-Induced IL-12 Production
Caption: Veledimex activates a gene switch to produce IL-12.
Experimental Workflow for IL-12 Induction and ELISA
Caption: Workflow for IL-12 induction and ELISA measurement.
References
- 1. Differential stimulation of interleukin-12 (IL-12) and IL-10 by live and killed Helicobacter pylori in vitro and association of IL-12 production with gamma interferon-producing T cells in the human gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziopharm Oncology Announces Publication of Positive Results of Phase 1 Monotherapy Trial of Controlled IL-12 in Patients with Recurrent Glioblastoma in Science Translational Medicine | Nasdaq [nasdaq.com]
A Head-to-Head Comparison of Inducible Gene Expression Systems: Veledimex Racemate vs. Doxycycline (Tet-On)
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression is paramount. Inducible systems, which allow for the activation of a gene of interest at a specific time and to a desired level, are invaluable tools in functional genomics, drug discovery, and gene therapy. This guide provides an objective comparison of two prominent inducible systems: the Veledimex racemate-activated RheoSwitch Therapeutic System (RTS) and the doxycycline-inducible Tet-On system.
This comparison delves into the mechanisms of action, performance metrics, and experimental considerations for both systems, supported by available experimental data. While direct head-to-head comparative studies are limited, this guide collates available data to provide a comprehensive overview for informed decision-making.
At a Glance: Key Differences
| Feature | This compound (RheoSwitch Therapeutic System) | Doxycycline-Inducible (Tet-On) System |
| Activator Ligand | This compound | Doxycycline (a tetracycline analog) |
| Core Components | Two fusion proteins: a ligand-inducible transcription factor (Gal4-EcR) and a co-activation partner (VP16-RXR). | A reverse tetracycline-controlled transactivator (rtTA) protein. |
| Mechanism of Action | Veledimex induces heterodimerization of the two fusion proteins, which then bind to a specific promoter to activate transcription. | Doxycycline binds to rtTA, causing a conformational change that allows it to bind to the Tetracycline Response Element (TRE) and activate transcription. |
| Primary Application Focus | Primarily developed for therapeutic applications, particularly in gene therapy clinical trials. | Widely used as a versatile research tool for in vitro and in vivo studies. |
| Induction Fold (Reported) | Dose-dependent induction observed in preclinical and clinical studies, though specific fold-induction values are application-dependent. | Can achieve over 10,000-fold induction with the latest generation (Tet-On 3G) systems[1]. |
| Basal Expression | Designed for tight regulation with low basal expression. | Modern systems (Tet-On 3G) are engineered for very low "leaky" expression in the absence of doxycycline[2][3]. |
Mechanism of Action
Both systems rely on a small molecule to induce the expression of a gene of interest, but their molecular mechanisms differ significantly.
This compound and the RheoSwitch Therapeutic System (RTS)
The RheoSwitch Therapeutic System is a multi-component system. It consists of two fusion proteins that are constitutively expressed at low levels:
-
A ligand-inducible transcription factor which is a fusion of a modified ecdysone receptor (EcR) and the DNA-binding domain of the yeast GAL4 transcription factor.
-
A co-activation partner which is a fusion of a chimeric retinoid X receptor (RXR) and the VP16 transcription activation domain.
In the absence of the activator ligand, Veledimex, these two proteins do not interact. When Veledimex is introduced, it binds to the ligand-inducible transcription factor, causing a conformational change that promotes its heterodimerization with the co-activation partner. This active complex then binds to a specific inducible promoter containing GAL4 upstream activating sequences, driving the expression of the target gene.
Doxycycline-Inducible (Tet-On) System
The Tet-On system is a widely used research tool that has undergone several generations of improvement, with the Tet-On 3G being the most advanced. The core component of this system is the reverse tetracycline-controlled transactivator (rtTA). This is a fusion protein consisting of the reverse Tet repressor (rTetR) from E. coli and the VP16 activation domain from the Herpes Simplex Virus.
In the absence of doxycycline, the rtTA protein is in a conformation that prevents it from binding to the Tetracycline Response Element (TRE) in the promoter of the target gene. When doxycycline is added, it binds to rtTA, inducing a conformational change that allows the fusion protein to bind to the TRE and activate transcription of the downstream gene.
Performance Metrics: A Comparative Overview
Table 1: Dose-Responsiveness
| System | Activator | Typical Concentration Range (in vitro) | Notes |
| Veledimex/RTS | This compound | Application-dependent; preclinical studies have used oral doses in mg/kg range[4]. | Dose-dependent increases in target gene expression (e.g., IL-12) have been demonstrated in vivo[4]. |
| Tet-On 3G | Doxycycline | 0.1 - 100 ng/mL | Highly sensitive, with detectable induction at concentrations as low as 0.1 ng/mL. |
Table 2: Induction Kinetics and Reversibility
| System | Induction Onset | Time to Peak Expression | Reversibility (Deactivation) |
| Veledimex/RTS | Dependent on pharmacokinetics of Veledimex. | In clinical trials with IL-12, peak serum levels were observed around day 3 post-initiation of Veledimex. | Reversible upon withdrawal of Veledimex, with target gene expression returning to baseline. |
| Tet-On 3G | Detectable within hours of doxycycline administration. | Typically reaches peak levels within 24-48 hours. | Reversible upon removal of doxycycline; half-life of doxycycline in cell culture medium is approximately 24 hours. |
Table 3: Basal Expression and Induction Ratio
| System | Basal Expression ("Leakiness") | Maximum Fold Induction |
| Veledimex/RTS | Designed for tight regulation with minimal basal expression. | Data is application-specific and not typically reported as a fold-induction ratio in the same manner as research-focused systems. |
| Tet-On 3G | Very low basal expression due to optimized rtTA and tight TRE promoters. | Can exceed 10,000-fold, depending on the cell type and experimental conditions. |
Experimental Protocols
To facilitate a direct comparison of the two systems, a standardized experimental approach using a reporter gene, such as Firefly luciferase, is recommended.
General Experimental Workflow for System Comparison
Detailed Protocol: In Vitro Luciferase Reporter Assay
Objective: To quantitatively compare the dose-response, induction kinetics, and basal expression of the Veledimex/RTS and Tet-On systems.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Veledimex/RTS reporter plasmid (containing a luciferase gene under the control of the RTS-inducible promoter and constitutively expressing the two fusion proteins)
-
Tet-On 3G reporter plasmid (containing a luciferase gene under the control of a TRE promoter and constitutively expressing the rtTA)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound stock solution
-
Doxycycline hyclate stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with either the Veledimex/RTS or Tet-On 3G reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. Include a mock-transfected control.
-
-
Dose-Response Experiment:
-
24 hours post-transfection, replace the medium with fresh medium containing a range of Veledimex or doxycycline concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM for Veledimex; 0, 0.1, 1, 10, 100 ng/mL for doxycycline).
-
Incubate for 24 hours.
-
Lyse the cells and perform a luciferase assay according to the manufacturer's protocol.
-
-
Induction Kinetics Experiment:
-
24 hours post-transfection, replace the medium with fresh medium containing a fixed, optimal concentration of either Veledimex or doxycycline (determined from the dose-response experiment).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), lyse the cells and perform a luciferase assay.
-
-
Deactivation Kinetics Experiment:
-
Induce the cells with the optimal concentration of Veledimex or doxycycline for 24 hours.
-
Wash the cells twice with PBS and replace the medium with fresh, inducer-free medium.
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours) after inducer removal, lyse the cells and perform a luciferase assay.
-
-
Data Analysis:
-
Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
-
Plot dose-response curves to determine the EC50 for each activator.
-
Plot induction and deactivation kinetics over time.
-
Calculate the induction ratio by dividing the luciferase activity in the induced state by the activity in the uninduced (basal) state.
-
Considerations for System Selection
The choice between the Veledimex/RTS and Tet-On systems will depend on the specific application.
Choose the Veledimex/RTS system if:
-
The intended application is therapeutic, particularly in a clinical setting where the activator ligand has undergone extensive safety and pharmacokinetic testing.
-
The project involves a gene therapy approach where regulatory approval is a consideration.
Choose the Doxycycline-Inducible (Tet-On) system if:
-
The application is for basic research, functional genomics, or preclinical studies requiring a well-characterized, highly versatile, and commercially available system.
-
Extremely high induction ratios and very low basal expression are critical for the experimental design.
-
A wide range of compatible vectors and cell lines are desired.
Conclusion
Both the this compound-activated RheoSwitch Therapeutic System and the doxycycline-inducible Tet-On system offer robust and tunable control of gene expression. The Tet-On system, particularly the 3G generation, is a highly refined and widely adopted tool in the research community, offering exceptional sensitivity and a high induction dynamic range. The Veledimex/RTS system has been primarily advanced for therapeutic applications, with its activator ligand, Veledimex, having undergone clinical evaluation. The selection of the optimal system will ultimately be guided by the specific research or therapeutic goals, with considerations for the required level of control, the experimental context (in vitro vs. in vivo), and the regulatory landscape. Future head-to-head studies using standardized reporter systems will be invaluable for a more direct and quantitative comparison of these powerful technologies.
References
Veledimex Racemate: A Comparative Analysis Against Other Ecdysone Analogs in Research Applications
For Immediate Release
This guide provides a comprehensive comparison of Veledimex racemate with other prominent ecdysone analogs for researchers, scientists, and drug development professionals. We will delve into the unique advantages of this compound, supported by available data, and provide an overview of the experimental protocols used to evaluate these compounds.
Introduction to Ecdysone Analogs and the Emergence of Veledimex
Ecdysone analogs are a class of molecules that mimic the action of the insect molting hormone, 20-hydroxyecdysone. They function by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This binding event triggers a downstream signaling cascade, leading to the activation of specific genes. While naturally occurring ecdysteroids like 20-hydroxyecdysone and ponasterone A have been instrumental in basic research, synthetic non-steroidal analogs, such as those from the diacylhydrazine class, have gained prominence for their selectivity and potency.
Veledimex is a synthetic, non-steroidal diacylhydrazine-based ecdysone agonist. It is a key component of the RheoSwitch Therapeutic System®, a gene regulation platform that allows for the controlled expression of therapeutic genes. Unlike naturally occurring ecdysone analogs which can have hormonal effects, Veledimex is designed as an orally bioavailable small molecule activator ligand for this specific gene therapy system.[1] This distinction is central to its primary advantage in clinical and research applications requiring precise, inducible gene expression.
The Core Advantage: Precision and Control in Gene Expression
The primary advantage of this compound lies not in its intrinsic potency as a generic ecdysone agonist, but in its specific application within a controlled gene expression system. The RheoSwitch Therapeutic System® utilizes a modified ecdysone receptor that is activated by Veledimex to induce the expression of a target gene. This system offers several key benefits over the use of other ecdysone analogs for gene regulation:
-
High Specificity and Low Off-Target Effects: The modified receptor in the RheoSwitch system is engineered to have high affinity and specificity for Veledimex, minimizing off-target effects that could be a concern with naturally occurring ecdysteroids that might interact with other cellular components.
-
Dose-Dependent and Reversible Control: The level of gene expression can be finely tuned by adjusting the dose of orally administered Veledimex.[2][3] Furthermore, upon withdrawal of Veledimex, gene expression returns to baseline levels, providing a reversible "on/off" switch.[2][3]
-
Oral Bioavailability and Favorable Pharmacokinetics: Veledimex has been shown to be orally bioavailable with a pharmacokinetic profile that supports once-daily dosing. Its absorption is enhanced with food, allowing for optimized systemic exposure.
-
Safety Profile: Clinical trial data for Veledimex in combination with Ad-RTS-hIL-12 have demonstrated a manageable safety profile, with adverse events being predictable and reversible upon discontinuation of the drug.
Comparative Potency of Ecdysone Analogs
It is crucial to note that these values are highly dependent on the specific experimental system, including the cell line and the specific ecdysone receptor used.
| Ecdysone Analog | Chemical Class | Reported EC50 (in -log M) | Experimental System |
| Ponasterone A | Phytoecdysteroid | 5.57 | S2 (Diptera) cells |
| 5.27 | Sf9 (Lepidoptera) cells | ||
| 20-Hydroxyecdysone | Zooecdysteroid | 4.9 | S2 (Diptera) cells |
| 4.21 | Sf9 (Lepidoptera) cells | ||
| Tebufenozide | Diacylhydrazine | 3.4 | S2 (Diptera) cells |
| 5.1 | Sf9 (Lepidoptera) cells | ||
| This compound | Diacylhydrazine | Data not publicly available in a comparable assay | Primarily evaluated in the context of the RheoSwitch Therapeutic System® |
Data compiled from a study by Zotti et al. (2019) using a reporter gene assay.
The data indicates that the phytoecdysteroid ponasterone A is generally more potent than the insect hormone 20-hydroxyecdysone in these insect cell lines. The diacylhydrazine tebufenozide shows significant selectivity, being much more potent in the lepidopteran cell line (Sf9) than in the dipteran cell line (S2). While a specific EC50 for Veledimex is not available for direct comparison, its efficacy is demonstrated by the dose-dependent induction of gene expression in the RheoSwitch system at clinically relevant concentrations.
The Significance of "Racemate" in Veledimex
Veledimex is used as a racemate, which is a mixture containing equal amounts of left- and right-handed enantiomers (stereoisomers) of a chiral molecule. The use of a racemic mixture in drug development has several potential advantages and disadvantages.
Potential Advantages of Using a Racemic Mixture:
-
Cost-Effectiveness of Synthesis: Manufacturing a single enantiomer is often more complex and expensive than producing a racemic mixture.
-
Therapeutic Efficacy: In some cases, a racemic mixture may provide a better therapeutic outcome. This can occur if one enantiomer is responsible for the primary therapeutic effect, while the other contributes to a longer duration of action or has a complementary beneficial effect.
-
Simpler Development Pathway: The development of a racemic drug can sometimes be more straightforward from a regulatory perspective, although thorough testing of the racemate's properties is still required.
Potential Considerations:
-
Differential Activity of Enantiomers: It is common for enantiomers to have different biological activities. One enantiomer may be more potent, while the other could be inactive or even contribute to side effects.
-
Higher Dosing: If one enantiomer is inactive, a higher dose of the racemate may be required to achieve the desired therapeutic effect compared to the pure, active enantiomer.
While specific data on the individual enantiomers of Veledimex are not publicly available, the decision to develop it as a racemate was likely based on a careful evaluation of these factors to achieve an optimal balance of efficacy, safety, and manufacturability for its intended use in the RheoSwitch system.
Signaling Pathway and Experimental Workflows
Ecdysone Signaling Pathway
The canonical ecdysone signaling pathway is initiated by the binding of an ecdysone analog to the ecdysone receptor (EcR), which is heterodimerized with the ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.
Caption: Canonical Ecdysone Signaling Pathway.
Experimental Workflow: Reporter Gene Assay
A common method to quantify the activity of ecdysone analogs is the reporter gene assay. This assay utilizes cells that have been engineered to express the ecdysone receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ecdysone response element. The amount of reporter protein produced is proportional to the activity of the ecdysone analog.
Caption: Workflow for a Reporter Gene Assay.
Experimental Workflow: Competitive Binding Assay
A competitive binding assay is used to determine the relative binding affinity of an unlabeled ligand (e.g., Veledimex) to a receptor by measuring its ability to displace a labeled ligand with known binding characteristics.
Caption: Workflow for a Competitive Binding Assay.
Conclusion
This compound represents a significant advancement in the application of ecdysone analog technology, particularly in the realm of inducible gene therapy. Its primary advantage is not in surpassing the raw potency of all other ecdysone analogs, but in its role as a highly specific, orally bioavailable, and controllable activator in a sophisticated gene expression system. The use of a racemic mixture likely represents a strategic decision to balance manufacturing feasibility with therapeutic efficacy. For researchers and drug developers seeking precise and reversible control over gene expression in vivo, Veledimex, as part of the RheoSwitch Therapeutic System®, offers a powerful and clinically validated tool that distinguishes it from traditional ecdysone analogs.
References
A Head-to-Head Battle of Gene Switches: Benchmarking the RheoSwitch® System
For researchers, scientists, and drug development professionals navigating the complex landscape of inducible gene expression, selecting the optimal system is paramount. This guide provides an objective comparison of the RheoSwitch® Therapeutic System (RTS®) against other leading gene switch technologies, supported by experimental data and detailed protocols to empower informed decision-making.
The ability to precisely control gene expression is a cornerstone of modern biological research and therapeutic development. Inducible systems, which allow for the turning on or off of a target gene in response to a specific stimulus, offer a powerful tool for studying gene function, validating drug targets, and developing next-generation cell and gene therapies. The RheoSwitch® system, a second-generation ecdysone-inducible platform, has emerged as a robust option for achieving tight, dose-dependent control of gene expression. This guide benchmarks the RheoSwitch® system against other widely used technologies, including tetracycline-inducible (Tet-On/Tet-Off), CRISPR-based, and light-inducible systems, focusing on key performance indicators such as induction level, basal expression, and dynamic range.
Comparative Performance of Inducible Gene Expression Systems
The ideal inducible gene expression system exhibits high maximal expression upon induction, low to nonexistent basal expression in the absence of the inducer (low "leakiness"), a wide dynamic range, and responsiveness in a dose-dependent manner. The following tables summarize the quantitative performance of the RheoSwitch® system and its competitors based on data from various published studies. It is important to note that performance metrics can vary significantly depending on the cell type, vector system, and specific experimental conditions.
| System | Inducer | Mechanism of Action | Fold Induction | Basal Expression | Key Advantages | Key Disadvantages |
| RheoSwitch® | Synthetic diacylhydrazine ligands (e.g., veledimex) | Ligand-dependent heterodimerization of two nuclear receptor-based fusion proteins (GAL4-EcR and VP16-RXR) that bind to a GAL4 response element.[1][2] | Up to 1,000-fold[3] | Very Low[4] | High dynamic range, low basal expression, dose-dependent control, inducer is orally bioavailable and has a favorable safety profile.[3] | Two-component protein system can be more complex to deliver. |
| Tet-On/Tet-Off | Tetracycline or doxycycline (Dox) | Dox-dependent binding (Tet-On) or unbinding (Tet-Off) of a transactivator (rtTA or tTA) to a tetracycline response element (TRE). | 100 to 1,000-fold | Low to Moderate (can be "leaky") | Widely used, high induction levels, reversible. | Potential for off-target effects of tetracycline/doxycycline, leakiness can be a concern. |
| CRISPR-dCas9 | sgRNA | A catalytically dead Cas9 (dCas9) is guided by an sgRNA to a specific promoter, where a fused effector domain (e.g., VP64, KRAB) activates or represses transcription. | Activation: up to 627-fold; Repression: up to 81.9% | Very Low | Highly specific and programmable for any gene, can be used for activation or repression. | Requires delivery of both dCas9 and sgRNA, potential for off-target binding of sgRNA. |
| Light-Inducible (Optogenetics) | Light (e.g., blue, red/far-red) | Light-induced conformational change in a photosensitive protein leads to dimerization and activation of a split transcription factor. | 5 to >100-fold | Very Low | High spatiotemporal control, non-invasive inducer, rapid on/off kinetics. | Requires specialized equipment for light delivery, potential for phototoxicity with high light intensity. |
| Ecdysone-Inducible (First Gen) | Ecdysone or its analog ponasterone A | Ligand-induced activation of a modified ecdysone receptor that binds to an ecdysone response element. | High | Low | Low basal activity. | Lower induction rates compared to some other systems. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms of these systems is crucial for understanding their function and potential for cross-reactivity. The following diagrams, generated using the DOT language, illustrate the signaling pathways of the RheoSwitch® system and other major gene switch technologies, as well as a typical experimental workflow for their comparison.
// Inducer Ligand [label="RheoSwitch® Ligand\n(e.g., veledimex)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge from Inducer Ligand -> GAL4_EcR [label="Binds to and\nactivates", lhead=cluster_nucleus]; } .dot
Caption: Signaling pathway of the RheoSwitch® system.
// Inducer Dox [label="Doxycycline (Dox)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge from Inducer Dox -> rtTA [label="Binds to", lhead=cluster_nucleus]; } .dot
Caption: Signaling pathway of the Tet-On system.
Caption: Signaling pathway of a CRISPR-dCas9 activation system.
// Inducer Light [label="Blue Light", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge from Inducer Light -> CRY2_VP64 [label="Induces conformational\nchange and binding to CIB1", lhead=cluster_nucleus]; } .dot
Caption: Signaling pathway of a light-inducible (optogenetic) system.
// Nodes Start [label="Start: Select Gene Switch Systems for Comparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Constructs [label="Clone Reporter Gene (e.g., Luciferase, GFP)\ninto each system's response vector"]; Transfection [label="Transfect mammalian cells with the\nappropriate vectors for each system"]; Induction [label="Induce gene expression with the\ncorresponding small molecule or light"]; Uninduced [label="Maintain uninduced control cells"]; Assay [label="Perform reporter assay\n(Luciferase assay or Flow Cytometry)"]; Analysis [label="Data Analysis:\n- Basal Expression (Uninduced)\n- Induced Expression\n- Fold Induction\n- Dose-Response Curve\n- Kinetics (Time Course)"]; End [label="End: Compare Performance Metrics", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Constructs; Constructs -> Transfection; Transfection -> Induction; Transfection -> Uninduced; Induction -> Assay; Uninduced -> Assay; Assay -> Analysis; Analysis -> End; } .dot
Caption: A generalized experimental workflow for comparing inducible gene expression systems.
Experimental Protocols
To ensure a standardized and rigorous comparison of different gene switch technologies, the following detailed experimental protocols for luciferase reporter assays and flow cytometry analysis of GFP expression are provided.
Protocol 1: Luciferase Reporter Assay for Quantitative Analysis of Inducible Gene Expression
This protocol is designed to quantify the activity of an inducible promoter by measuring the light output from the firefly luciferase reporter gene.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vectors for the inducible system:
-
Transactivator/receptor plasmid(s)
-
Response plasmid containing the firefly luciferase gene downstream of the inducible promoter
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Inducer stock solution (e.g., doxycycline, veledimex)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the transactivator/receptor plasmid(s), the firefly luciferase response plasmid, and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Induction: 24 hours post-transfection, replace the medium with fresh medium containing the inducer at various concentrations (for a dose-response curve) or at a single, optimal concentration. For uninduced (basal level) controls, add medium without the inducer.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24-48 hours). For kinetic analysis, perform the assay at different time points after induction.
-
Cell Lysis: Wash the cells once with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle rocking.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Basal Expression: Determine the average normalized luciferase activity from the uninduced wells.
-
Induced Expression: Determine the average normalized luciferase activity from the induced wells.
-
Fold Induction: Calculate the ratio of induced expression to basal expression.
-
Protocol 2: Flow Cytometry for Analysis of GFP Expression
This protocol allows for the quantification of the percentage of cells expressing a GFP reporter and the intensity of GFP expression at a single-cell level.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Vectors for the inducible system with a GFP reporter
-
Transfection reagent
-
Inducer stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the luciferase assay protocol, using a response plasmid containing the GFP gene.
-
Induction: 24 hours post-transfection, induce the cells as described in step 3 of the luciferase assay protocol.
-
Cell Harvest: After the desired induction period, wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Preparation: Transfer the cell suspension to flow cytometry tubes and pellet the cells by centrifugation. Resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.
-
Use an untransfected cell sample to set the background fluorescence gate.
-
For each sample, collect data from at least 10,000 events.
-
-
Data Analysis:
-
Determine the percentage of GFP-positive cells in the induced and uninduced populations.
-
Quantify the mean fluorescence intensity (MFI) of the GFP-positive cells.
-
Basal Expression: The percentage of GFP-positive cells and their MFI in the uninduced sample.
-
Induced Expression: The percentage of GFP-positive cells and their MFI in the induced sample.
-
Fold Induction: Can be estimated by the ratio of the MFI of the induced sample to the MFI of the uninduced sample.
-
Conclusion
The choice of an inducible gene expression system is a critical decision in experimental design. The RheoSwitch® Therapeutic System offers a compelling combination of very low basal expression, high induction levels, and dose-dependent control, making it a strong candidate for applications requiring precise regulation of gene expression. The orally available and non-pleiotropic nature of its ligand is a significant advantage for in vivo and clinical applications.
The Tet systems remain a workhorse in the field due to their high induction levels and widespread availability, though researchers should be mindful of potential leakiness and off-target effects of the inducer. CRISPR-based systems provide unparalleled programmability for endogenous gene regulation. Light-inducible systems offer exquisite spatiotemporal control that is unmatched by chemical inducers.
Ultimately, the best system depends on the specific requirements of the experiment or therapeutic application. By understanding the mechanisms, performance characteristics, and experimental considerations outlined in this guide, researchers can make a more informed decision to select the gene switch technology that best suits their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Regulated intratumoral expression of IL-12 as a basis for combination therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of inducible expression systems in transient transfection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Veledimex Racemate: A Comparative Analysis of Specificity and Cross-Reactivity in a Gene Regulation System
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity and specificity of Veledimex racemate, an activator ligand for the RheoSwitch Therapeutic System® (RTS®). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective analysis of Veledimex's performance and its alternatives, supported by experimental context.
Introduction to Veledimex and the RheoSwitch Therapeutic System®
Veledimex is a synthetic, non-steroidal, diacylhydrazine-based small molecule that functions as an activator ligand for the RheoSwitch Therapeutic System®, a gene regulation platform.[1] It is a synthetic analog of the insect molting hormone ecdysone.[2] The system allows for the controlled expression of a target gene, which in many clinical applications is Interleukin-12 (IL-12), a potent anti-tumor cytokine.[3][4]
The core of the RTS® consists of two fusion proteins:
-
Gal4-EcR: A modified insect ecdysone receptor (EcR) fused to the DNA-binding domain of the yeast transcription factor Gal4.
-
VP16-RXR: A chimeric retinoid X receptor (RXR) fused to the activation domain of the herpes simplex virus protein VP16.[5]
In the absence of an activator ligand, these two proteins form an unstable, inactive heterodimer. Upon administration, Veledimex binds to the ligand-binding domain of the Gal4-EcR protein, inducing a conformational change that stabilizes the heterodimer. This stable complex then binds to a specific promoter sequence, initiating the transcription of the target gene.
Specificity of this compound
The specificity of Veledimex is primarily defined by its highly selective binding to the engineered ecdysone receptor in the RheoSwitch® system. Diacylhydrazine compounds, the chemical class to which Veledimex belongs, are known for their potent and selective activity as ecdysone agonists in insects, with low toxicity in mammals and other vertebrates. This inherent selectivity is a key feature that minimizes the potential for off-target effects in human therapeutic applications.
A study investigating the effects of various ligand chemotypes on endogenous gene expression in human embryonic kidney (HEK) 293 cells demonstrated that four different diacylhydrazine ligands, at a concentration of 10 µM, did not cause significant changes in the expression of endogenous genes. This suggests that this class of molecules, including Veledimex, should have minimal pleiotropic effects when used as ligands for the ecdysone receptor gene switch.
While specific quantitative binding affinity data (e.g., Kd values) for Veledimex with the Gal4-EcR/VP16-RXR complex are not publicly available, the dose-dependent regulation of IL-12 expression observed in preclinical and clinical studies provides functional evidence of its potent and specific activity.
Cross-Reactivity Profile
Cross-reactivity, in the context of Veledimex, refers to its potential to bind to and activate other receptors or proteins in human cells, leading to unintended biological effects. The design of the RheoSwitch® system leverages the evolutionary divergence between insect and mammalian steroid hormone receptors to ensure high specificity.
The ecdysone receptor is not present in vertebrates, which significantly reduces the likelihood of Veledimex cross-reacting with endogenous nuclear receptors. The aforementioned study on endogenous gene expression in HEK 293 cells supports the low cross-reactivity profile of diacylhydrazine ligands.
Comparison with Alternative Gene Switch Activators
| Activator Class | Examples | Key Characteristics |
| Diacylhydrazines | Veledimex, Tebufenozide, Methoxyfenozide | High potency and selectivity for ecdysone receptors. Generally low vertebrate toxicity. |
| Phytoecdysteroids | Ponasterone A, 20-hydroxyecdysone | Natural ecdysone analogs derived from plants. Can be potent activators but may have broader biological effects. |
| Amidoketones | - | Another class of non-steroidal ecdysone agonists. Some have been shown to induce changes in endogenous gene expression at high concentrations. |
| Tetrahydroquinolines | - | A class of non-steroidal ecdysone agonists. Some have been associated with cellular toxicity at higher concentrations. |
This table is a summary of general characteristics and does not represent a direct comparison of performance within the RheoSwitch® Therapeutic System.
A study comparing the activity of different agonist molecules on insect cell lines found that the phytoecdysteroid ponasterone-A was the most active agonist, followed by the diacylhydrazine tebufenozide, and then the natural insect hormone 20-hydroxyecdysone. However, for therapeutic use in humans, a high degree of specificity and low off-target effects, as demonstrated by diacylhydrazines like Veledimex, are paramount.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of small molecule specificity and cross-reactivity. Below are summaries of key experimental methodologies relevant to the characterization of Veledimex.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess the direct binding of a ligand to its target protein in a cellular environment.
-
Methodology:
-
Cells expressing the target protein (in this case, the Gal4-EcR/VP16-RXR complex) are treated with Veledimex or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins.
-
The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot).
-
A shift in the melting curve to a higher temperature in the presence of Veledimex indicates target engagement and stabilization.
-
Reporter Gene Assay
-
Objective: To functionally quantify the activation of the RheoSwitch® system by Veledimex and compare its potency to other ligands.
-
Methodology:
-
Cells are co-transfected with plasmids expressing the Gal4-EcR and VP16-RXR fusion proteins, and a reporter plasmid containing a luciferase or other reporter gene under the control of the specific promoter sequence.
-
Cells are treated with varying concentrations of Veledimex or other potential activator ligands.
-
After a defined incubation period, the reporter gene expression is measured (e.g., by luminescence for luciferase).
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each ligand, providing a quantitative measure of potency.
-
Whole-Genome Expression Profiling (Microarray or RNA-Seq)
-
Objective: To assess the global impact of a ligand on cellular gene expression and identify potential off-target effects.
-
Methodology:
-
Human cell lines (e.g., HEK 293) are treated with Veledimex or a vehicle control at a therapeutically relevant concentration.
-
After treatment, total RNA is extracted from the cells.
-
The RNA is processed and analyzed using microarrays or RNA sequencing to determine the expression levels of all genes.
-
Genes that are significantly up- or down-regulated in the presence of Veledimex are identified. A minimal number of changes in gene expression would indicate high specificity.
-
Visualizations
Signaling Pathway of the RheoSwitch Therapeutic System®
References
- 1. Veledimex | C27H38N2O3 | CID 57751161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Veledimex Racemate in Different Cell Lines: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a synthetic, orally bioavailable small molecule that acts as an activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform. In the context of cancer therapy, Veledimex is co-administered with a non-replicating adenoviral vector (Ad-RTS-hIL-12) that carries the gene for human interleukin-12 (IL-12) under the control of an inducible promoter. The binding of Veledimex to the RTS® components activates the transcription of the IL-12 gene, leading to localized production of the cytokine within the tumor microenvironment. This approach aims to harness the potent anti-tumor effects of IL-12 while mitigating the systemic toxicity associated with its administration.
This guide provides a comparative analysis of Veledimex racemate, focusing on its mechanism of action and the downstream effects of the IL-12 it helps to produce. Due to a notable lack of publicly available in vitro data on the direct effects of this compound alone on different cell lines, this analysis will primarily focus on the cellular and systemic responses observed in the context of the Ad-RTS-hIL-12/Veledimex combination therapy, predominantly studied in glioblastoma.
Data Presentation
The direct comparative effects of this compound on various cell lines in terms of cytotoxicity or proliferation (e.g., IC50 values) are not extensively reported in the public domain. Its primary function is as a transcriptional activator in a specific gene therapy context. The tables below summarize the intended effects and observed outcomes of the Veledimex-activated IL-12 expression system.
Table 1: this compound - Mechanism of Action and Cellular Context
| Feature | Description | Cell Line Context |
| Primary Function | Activator ligand for the RheoSwitch Therapeutic System® (RTS®) | Primarily tested in human glioblastoma cells transduced with Ad-RTS-hIL-12. |
| Direct Cellular Target | Binds to the Gal4-EcR ligand-inducible transcription factor component of the RTS® | Engineered into target cells (e.g., glioblastoma cells) via adenoviral vector. |
| Molecular Outcome | Induces a conformational change in the transcription factor, leading to gene expression. | Activates transcription of the IL-12 gene from the Ad-RTS-hIL-12 vector. |
| Reported In Vitro Cytotoxicity | Data not publicly available. Veledimex is designed to be pharmacologically inert in the absence of the RTS®. | Not applicable in non-transduced cell lines. |
Table 2: Downstream Effects of Veledimex-Induced IL-12 in the Tumor Microenvironment (Primarily Glioblastoma)
| Parameter | Observed Effect | Relevant Cell Types |
| Cytokine Production | Increased local production of IL-12.[1] | Tumor cells transduced with Ad-RTS-hIL-12. |
| Increased systemic and local levels of Interferon-gamma (IFN-γ).[1] | T cells and Natural Killer (NK) cells. | |
| Immune Cell Infiltration | Increased infiltration of CD8+ T cells into the tumor.[1] | Tumor microenvironment. |
| Immune Checkpoint Regulation | Upregulation of immune checkpoint signaling (e.g., PD-L1).[1] | Tumor cells and immune cells. |
| Anti-Tumor Response | Induction of a cellular immune response against the tumor. | Glioblastoma and other potential solid tumors. |
| Clinical Outcome (Glioblastoma) | Encouraging overall survival in some patient cohorts.[1] | Not applicable at the cellular level. |
Experimental Protocols
Detailed in vitro protocols for assessing the direct effects of this compound on a panel of cell lines are not available. The following protocols are based on methodologies used to evaluate the Ad-RTS-hIL-12/Veledimex system.
Protocol 1: In Vitro IL-12 Induction Assay
-
Cell Culture: Culture human glioblastoma cells (e.g., U-87 MG) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transduction: Transduce the glioblastoma cells with the Ad-RTS-hIL-12 vector at a predetermined multiplicity of infection (MOI).
-
Veledimex Treatment: 24 hours post-transduction, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM). Include a vehicle control (e.g., DMSO).
-
Sample Collection: Collect the cell culture supernatant at different time points (e.g., 24, 48, and 72 hours) after Veledimex administration.
-
IL-12 Quantification: Measure the concentration of human IL-12 in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-12 concentration against the Veledimex concentration to determine the dose-response relationship.
Protocol 2: T-Cell Activation and IFN-γ Production Assay
-
Co-culture Setup: Co-culture the Ad-RTS-hIL-12-transduced glioblastoma cells with human peripheral blood mononuclear cells (PBMCs) or isolated T cells at a specific effector-to-target ratio.
-
Veledimex Stimulation: Treat the co-culture with an optimal concentration of Veledimex (determined from Protocol 1) or a vehicle control.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Supernatant Collection: Collect the culture supernatant.
-
IFN-γ Quantification: Measure the concentration of human IFN-γ in the supernatant using an ELISA kit.
-
T-Cell Proliferation (Optional): Assess T-cell proliferation using methods such as CFSE staining and flow cytometry or a BrdU incorporation assay.
-
Data Analysis: Compare the levels of IFN-γ and T-cell proliferation between Veledimex-treated and control groups.
Mandatory Visualization
Caption: Workflow of Veledimex-mediated activation of IL-12 gene expression.
Caption: Simplified signaling pathway of IL-12 in T cells and NK cells.
Conclusion
This compound is a critical component of a novel gene therapy platform, acting as a molecular switch to control the localized production of IL-12. The available data strongly support its role in this system, leading to robust anti-tumor immune responses in preclinical and clinical settings, particularly in glioblastoma. However, there is a significant gap in the scientific literature regarding the direct comparative effects of this compound on different cell lines independent of the RTS®. Future research focusing on the in vitro characterization of Veledimex, including potential off-target effects and direct cytotoxicity on a broad panel of cancer cell lines, would be valuable for a more comprehensive understanding of its pharmacological profile. Such studies would provide essential data for its broader application and for the development of next-generation gene therapy control systems.
References
Validating the Dose-Dependent and Reversible Effects of Veledimex Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Veledimex racemate, an orally administered activator ligand for the RheoSwitch Therapeutic System® (RTS®) gene switch. This technology is designed to control the expression of therapeutic proteins, such as Interleukin-12 (IL-12), in a dose-dependent and reversible manner. The primary application discussed is in combination with Ad-RTS-hIL-12 for the treatment of recurrent high-grade gliomas. We will objectively compare the performance of different Veledimex dosage regimens and provide supporting experimental data from clinical trials.
Dose-Dependent Effects of Veledimex
Clinical trial data has demonstrated a clear dose-dependent relationship between Veledimex administration and biological response, as well as adverse events. The optimal dose is crucial for maximizing therapeutic benefit while minimizing toxicity.
Quantitative Data Summary
The following tables summarize the key findings from a Phase 1 dose-escalation trial in patients with recurrent high-grade glioma.
Table 1: Veledimex Dose Escalation and Patient Outcomes
| Veledimex Dose | Number of Patients (n) | Median Overall Survival (mOS) | Drug Compliance (%) |
| 10 mg | 6 | 7.6 months[1] | Not Reported |
| 20 mg | 15 | 12.7 months[1][2][3] | 86%[2] |
| 30 mg | 4 | Not Reported | 63% |
| 40 mg | 6 | Not Reported | 52% |
Table 2: Dose-Dependent Adverse Events (AEs)
| Veledimex Dose | Frequency of Grade ≥3 AEs | Common AEs |
| 20 mg | 20% | Mild flu-like symptoms, transient cytokine release syndrome, elevated ALT/AST, lymphopenia |
| 30 mg | 50% | Not specified |
| 40 mg | 50% | Not specified |
These data indicate that the 20 mg dose of Veledimex provides a superior risk-benefit profile, with better survival outcomes and a lower incidence of severe adverse events compared to higher doses. The 10 mg dose was considered subtherapeutic.
Reversibility of Veledimex Effects
A critical feature of the Veledimex-based system is the reversible nature of its effects. This allows for tight control over the therapeutic agent's production, which is crucial for managing toxicities associated with potent immunotherapies like IL-12.
Clinical observations have consistently shown that adverse events, including cytokine release syndrome and elevated liver enzymes, are predictable and promptly reverse upon discontinuation of Veledimex. This reversibility is a significant advantage over constitutive gene expression systems where the therapeutic protein is continuously produced, potentially leading to uncontrolled toxicity. The tight regulation of IL-12 expression by Veledimex is evidenced by the negligible detection of the cytokine in the blood upon cessation of the drug.
Experimental Protocols
The following is a generalized protocol based on the Phase 1 clinical trials of Ad-RTS-hIL-12 in combination with Veledimex for recurrent glioblastoma.
Phase 1 Clinical Trial Protocol for Ad-RTS-hIL-12 + Veledimex
-
Patient Population: Adult patients with recurrent or progressive Grade III or IV glioma undergoing resection.
-
Pre-operative Veledimex Administration: Patients receive a single oral dose of Veledimex (dose-escalation cohorts of 10 mg, 20 mg, 30 mg, or 40 mg) approximately 3 hours before surgery to assess blood-brain barrier penetration.
-
Intratumoral Ad-RTS-hIL-12 Injection: During surgery, a fixed dose of Ad-RTS-hIL-12 (2 x 10^11 viral particles) is injected into the walls of the resection cavity.
-
Post-operative Veledimex Administration: Following surgery, patients receive daily oral doses of Veledimex for a specified period (e.g., 14 days) to activate IL-12 expression.
-
Monitoring and Evaluation: Patients are monitored for safety, tolerability, and adverse events. Blood samples are collected to measure plasma concentrations of Veledimex, IL-12, and downstream markers like interferon-gamma (IFN-γ).
-
Dose Discontinuation: In the event of significant adverse events, Veledimex administration is discontinued, with the expectation of prompt reversal of toxicities.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Veledimex and the experimental workflow of the clinical trials.
Caption: Mechanism of action of Veledimex in activating IL-12 gene expression.
Caption: Clinical trial workflow for Veledimex and Ad-RTS-hIL-12 administration.
Comparison with Alternatives
The primary alternative to a regulatable system like Veledimex is the use of constitutively expressed gene therapies or direct administration of recombinant cytokines.
-
Constitutive Gene Therapies: These deliver a continuous, unregulated dose of the therapeutic protein. While simpler in design, they carry a significant risk of toxicity due to the inability to control protein expression.
-
Recombinant Cytokine Administration: Systemic administration of proteins like IL-12 has been attempted but was halted due to severe, dose-limiting toxicities. The Veledimex system aims to overcome this by localizing and controlling the production of IL-12 within the tumor microenvironment.
In the context of glioblastoma immunotherapy, checkpoint inhibitors such as nivolumab and cemiplimab are also being investigated, often in combination with the Ad-RTS-hIL-12/Veledimex platform. This combination approach seeks to leverage the IL-12-mediated immune activation while simultaneously blocking pathways that cancer cells use to evade immune attack.
Conclusion
The this compound, as part of the RheoSwitch Therapeutic System®, demonstrates a clear dose-dependent and reversible control over IL-12 gene expression. The 20 mg dose has been identified as the optimal therapeutic window, balancing efficacy with a manageable safety profile. The ability to promptly reverse adverse events by discontinuing Veledimex offers a significant safety advantage over other immunotherapeutic approaches that lack this level of control. This technology holds promise for the tightly regulated delivery of potent biological therapies, not only for brain tumors but potentially for a range of other diseases.
References
Assessing Ligand Specificity for the RXR/EcR Nuclear Receptor Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment Regarding Veledimex:
A thorough review of the scientific literature indicates that Veledimex is not a direct modulator of the Retinoid X Receptor (RXR) or the Ecdysone Receptor (EcR). Its established mechanism of action is as an oral activator for the RheoSwitch Therapeutic System®, a gene therapy platform designed to control the expression of therapeutic proteins, such as IL-12, in a dose-dependent manner. Clinical investigations of Veledimex have consequently focused on its role in immuno-oncology.
Given the user's interest in the RXR/EcR system, this guide will focus on a comparative analysis of known, specific modulators for these receptors, providing a valuable resource for researchers in this field. We will explore the specificity and performance of well-characterized agonists and antagonists for both RXR and EcR.
Comparative Analysis of Known RXR and EcR Modulators
The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a crucial role in development, metabolism, and cell differentiation. It functions by forming heterodimers with other nuclear receptors, including the Ecdysone Receptor (EcR) in invertebrates. The RXR/EcR heterodimer is the functional receptor for ecdysteroids, which are critical hormones in insect molting and metamorphosis. Understanding the specificity of ligands for these receptors is vital for drug development and molecular biology research.
Data Presentation: Quantitative Comparison of Modulator Potency
The following table summarizes the potency of several well-characterized modulators of RXR and EcR. The half-maximal effective concentration (EC50) is a measure of a compound's potency in inducing a response, with lower values indicating higher potency.
| Compound | Target Receptor | Modality | EC50 (nM) | Selectivity Notes |
| Bexarotene (Targretin®) | RXRα | Agonist | 33[1][2][3] | Highly selective for RXR isoforms over Retinoic Acid Receptors (RARs) (>300-fold)[1][3]. |
| RXRβ | Agonist | 24 | ||
| RXRγ | Agonist | 25 | ||
| 9-cis-Retinoic Acid | RXR (all isoforms) | Agonist | Not specified | Pan-agonist for both RXR and RAR isoforms. |
| Ponasterone A | EcR | Agonist | 70 | A potent phytoecdysteroid, often used as a model agonist for EcR. |
| Various Phytochemicals | EcR | Antagonist | Not specified | Certain flavones have been shown to inhibit EcR-dependent gene transcription. |
Experimental Protocols
The characterization of ligand-receptor interactions is fundamental to understanding their specificity. Below are detailed methodologies for key experiments used to assess the binding and activity of RXR and EcR modulators.
Reporter Gene Assay for Nuclear Receptor Activation
This assay measures the ability of a compound to activate a nuclear receptor, leading to the transcription of a reporter gene (e.g., luciferase or a fluorescent protein).
-
Objective: To quantify the dose-dependent activation of RXR or EcR by a test compound.
-
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) or other suitable cell lines are cultured in 96-well plates. The cells are then transiently transfected with a plasmid mixture containing:
-
An expression vector for the ligand-binding domain (LBD) of the target receptor (e.g., RXRα or EcR) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene like firefly luciferase.
-
A control plasmid with a constitutively expressed gene (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
Compound Treatment: After a 20-24 hour post-transfection incubation period, the cells are treated with serial dilutions of the test compounds (e.g., Bexarotene for RXR).
-
Incubation: The treated cells are incubated for another 24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: The cells are lysed, and the luciferase substrates are added. The luminescence from both firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay assesses the ability of a ligand to induce the conformational change in the nuclear receptor necessary for the recruitment of coactivator proteins, a key step in transcriptional activation.
-
Objective: To measure the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.
-
Methodology:
-
Reagents:
-
GST-tagged nuclear receptor ligand-binding domain (LBD) (e.g., GST-RXRα-LBD).
-
Terbium (Tb)-labeled anti-GST antibody (FRET donor).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (FRET acceptor).
-
Test compounds.
-
-
Assay Procedure:
-
The test compound is serially diluted in an appropriate buffer.
-
The GST-tagged receptor LBD is added to the compound dilutions.
-
A mixture of the fluorescein-coactivator peptide and the terbium-labeled anti-GST antibody is then added.
-
The mixture is incubated at room temperature to allow for binding to reach equilibrium.
-
-
TR-FRET Measurement: The plate is read on a TR-FRET-compatible reader, with excitation of the terbium donor at ~340 nm. The emissions from both the terbium donor (~495 nm) and the fluorescein acceptor (~520 nm) are measured after a time delay to reduce background fluorescence.
-
Data Analysis: The ratio of the acceptor to donor emission (520 nm / 495 nm) is calculated. An increase in this ratio indicates that the ligand has induced the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into proximity. EC50 values are calculated from the dose-response curves.
-
Radioligand Binding Assay
This "gold standard" assay directly measures the affinity of a ligand for its receptor by competing with a radioactively labeled ligand.
-
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes or tissue homogenates containing the receptor of interest are prepared and aliquoted.
-
Competitive Binding: In a 96-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Bexarotene for RXR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Mandatory Visualizations
RXR/EcR Signaling Pathway
Caption: Canonical signaling pathway of the RXR/EcR heterodimer upon ligand binding.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a luciferase-based reporter gene assay to measure receptor activation.
Logical Relationship: Agonist vs. Antagonist Action
References
A Comparative Guide to Control Experiments for Veledimex Racemate Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting control experiments to evaluate a hypothetical racemic mixture of Veledimex against its individual enantiomers. Veledimex is clinically recognized as an oral activator ligand for the RheoSwitch Therapeutic System®, a gene therapy platform designed to control the expression of therapeutic proteins like IL-12.[1][2] Given that many small molecule drugs are chiral, understanding the differential activity of each enantiomer compared to the racemic mixture is a critical step in drug development, potentially leading to improved therapeutic indices and reduced off-target effects.
The experimental design outlined below focuses on comparing a hypothetical Veledimex racemate against its constituent enantiomers, herein referred to as (R)-Veledimex (the known active form) and (S)-Veledimex. The primary goal is to determine if the biological activity resides in one enantiomer, both, or if one may have antagonistic or off-target effects.
Mechanism of Action: The RheoSwitch Therapeutic System®
Veledimex functions by activating a gene switch, specifically the RheoSwitch Therapeutic System® (RTS®).[3] This system is delivered via an adenoviral vector (Ad-RTS-hIL-12) and consists of two fusion proteins.[4] In the presence of Veledimex, these proteins form a stable heterodimer that acts as an active transcription factor, binding to an inducible promoter and initiating the expression of human Interleukin-12 (IL-12).[4] This localized production of IL-12 stimulates a potent anti-tumor immune response.
References
- 1. ATIM-15. A PHASE 1 STUDY OF Ad-RTS-hIL-12 + VELEDIMEX IN ADULTS WITH RECURRENT GLIOBLASTOMA: DOSE DETERMINATION WITH UPDATED OVERALL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZIOPHARM Oncology Announces First Patient Dosed in New Phase I Study of Ad-RTS-hIL-12 plus Veledimex for the Treatment of Pediatric Brain Tumors - BioSpace [biospace.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Facebook [cancer.gov]
A Comparative Guide to the In Vivo Efficacy of Veledimex-Activated IL-12 Gene Therapy and Other IL-12 Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Veledimex racemate, as part of the Ad-RTS-IL-12 gene therapy system, with other prominent interleukin-12 (IL-12) inducing and delivery strategies. The data presented is compiled from preclinical and clinical studies to aid in the evaluation of these immunotherapeutic approaches for cancer treatment.
Interleukin-12 is a potent cytokine that plays a critical role in the activation of anti-tumor immune responses. However, its systemic administration has been hampered by severe toxicity. This has led to the development of various strategies to localize and control IL-12 expression, including the Veledimex-activated gene switch system. This guide will delve into the comparative efficacy of this system against other methods such as recombinant IL-12 protein, other viral vectors encoding IL-12, and IL-12-expressing chimeric antigen receptor (CAR)-T cells.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of different IL-12 induction and delivery methods in two commonly used syngeneic mouse tumor models: GL261 glioma and B16F10 melanoma.
Table 1: Comparison of In Vivo Efficacy in the GL261 Mouse Glioma Model
| Treatment Modality | Dosage and Administration | Key Efficacy Outcomes | Citation(s) |
| Ad-RTS-mIL-12 + Veledimex | 5 x 10⁹ vp Ad-RTS-mIL-12 (intratumoral) + 10 or 30 mg/m²/day Veledimex (oral) | 65% of animals were alive and tumor-free at day 85. | |
| Recombinant IL-12 (rIL-12) | 50 ng rIL-12 (intratumoral) | Median survival of 37.5 days vs. 30.5 days for control; ~40% of mice survived over 50 days.[1] | [1] |
| IL-12 Plasmid DNA | Not specified | Median survival of 57 days; 25% long-term survival (>95 days) vs. 45 days for control.[2] | [2] |
| IL-12 secreting CAR-T cells | Not specified | 50% long-term survival.[3] |
Table 2: Comparison of In Vivo Efficacy in the B16F10 Mouse Melanoma Model
| Treatment Modality | Dosage and Administration | Key Efficacy Outcomes | Citation(s) |
| Ad-RTS-mIL-12 + Veledimex | 1 x 10¹⁰ vp Ad-RTS-mIL-12 (intratumoral) + ~200 mg/m² Veledimex in chow | Decreased tumor growth in both treated and untreated tumors. | |
| Recombinant IL-12 (rIL-12) Coacervate | Single 1, 10, or 30 µg IL-12 coacervate injection (peritumoral) | Significant inhibition of treated and contralateral tumor growth. | |
| Adenovirus encoding IL-12 (AdIL12) | 10⁸ PFU (intraperitoneal) | Reduced pulmonary metastases to 43% of controls. | |
| IL-12 Plasmid DNA + Electroporation | Intratumoral injection followed by electroporation | 47% of tumor-bearing mice cured. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies behind the presented data, the following diagrams illustrate the key signaling pathway of IL-12 and a general experimental workflow for evaluating in vivo efficacy.
References
Independent Validation of Veledimex-Controlled IL-12 Gene Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the Veledimex-controlled Ad-RTS-hIL-12 gene therapy system, a novel approach for regulated interleukin-12 (IL-12) expression in cancer treatment. While public data on the independent validation of "Veledimex racemate" is not available, extensive clinical trial data exists for Veledimex in conjunction with the Ad-RTS-hIL-12 platform, primarily in the context of recurrent glioblastoma (rGBM).
This document summarizes the mechanism of action, clinical trial data, and experimental protocols associated with the Veledimex-based system. Furthermore, it offers a comparative analysis with alternative IL-12 delivery strategies to provide a comprehensive understanding of the therapeutic landscape.
The Veledimex/Ad-RTS-hIL-12 System: A Regulatable Gene Therapy Approach
The Ad-RTS-hIL-12 system is a gene therapy platform designed to deliver the human IL-12 gene directly to the tumor microenvironment. The expression of IL-12 is tightly controlled by the oral administration of Veledimex, a small molecule activator ligand.[1] This inducible system aims to localize the potent anti-tumor effects of IL-12 while mitigating the systemic toxicity observed with recombinant IL-12 administration.[2]
Mechanism of Action
The Ad-RTS-hIL-12 vector, a replication-incompetent adenovirus, is injected intratumorally.[1] The vector carries the gene for human IL-12 under the control of the RheoSwitch Therapeutic System® (RTS®) promoter.[3] Veledimex, when administered orally, crosses the blood-brain barrier and activates this promoter, leading to the localized production of IL-12 within the tumor. IL-12 then stimulates an anti-tumor immune response by activating natural killer (NK) cells and promoting the differentiation of T-helper 1 (Th1) cells, leading to the production of interferon-gamma (IFNγ) and enhanced cytotoxic T-lymphocyte activity.
Mechanism of the Veledimex/Ad-RTS-hIL-12 System.
Quantitative Data from Clinical Trials
Clinical trials of Ad-RTS-hIL-12 with Veledimex have primarily focused on patients with recurrent glioblastoma. The data demonstrates a dose-dependent relationship between Veledimex and IL-12 expression, with corresponding immunological and clinical responses.
| Parameter | Veledimex Dose | Outcome | Reference |
| Median Overall Survival (mOS) | 20 mg | 12.7 months | |
| mOS (with low-dose steroids) | 20 mg | 17.8 months | |
| Historical Control mOS | N/A | 8.14 months | |
| Veledimex Compliance | 20 mg | 86% | |
| Veledimex Compliance | 30 mg | 63% | |
| Veledimex Compliance | 40 mg | 52% | |
| Grade ≥3 Adverse Events | 20 mg | 20% | |
| Grade ≥3 Adverse Events | 30 mg / 40 mg | 50% |
Comparison with Alternative IL-12 Delivery Strategies
Several alternative strategies for IL-12 delivery are under investigation, each with its own advantages and disadvantages.
| Delivery Strategy | Advantages | Disadvantages | References |
| Recombinant Human IL-12 (rhIL-12) | Direct administration of the active cytokine. | Short half-life, systemic toxicity. | |
| Viral Vector-Mediated Delivery (non-regulatable) | Sustained local expression of IL-12. | Potential for uncontrolled expression and toxicity. | |
| Cell-Based Delivery (CAR-T/NK cells) | Targeted delivery to the tumor, synergistic anti-tumor effects. | Complex manufacturing, potential for on-target, off-tumor toxicity. | |
| Masked IL-12 | Tumor-specific activation, reduced systemic toxicity. | Relies on the presence of specific proteases in the tumor microenvironment. | |
| Veledimex/Ad-RTS-hIL-12 | Regulatable and reversible IL-12 expression, improved safety profile. | Requires two components (vector and activator), potential for immunogenicity of the viral vector. |
Experimental Protocols: Phase I/II Clinical Trials of Ad-RTS-hIL-12 with Veledimex
The following provides a generalized workflow for the clinical trials investigating Ad-RTS-hIL-12 in combination with Veledimex for recurrent glioblastoma.
Clinical Trial Workflow for Ad-RTS-hIL-12 with Veledimex.
Key Methodological Steps:
-
Patient Selection: Patients with recurrent or progressive Grade III or IV glioma undergoing resection are enrolled.
-
Pre-Surgical Dosing: A single oral dose of Veledimex is administered prior to surgery to confirm drug delivery to the brain tumor.
-
Intratumoral Injection: Following tumor resection, Ad-RTS-hIL-12 is injected into the tissue surrounding the resection cavity.
-
Veledimex Administration: Patients receive daily oral doses of Veledimex for a specified period (e.g., 14 days) to activate IL-12 production. Dose escalation studies have been conducted to determine the optimal dose.
-
Monitoring: Patients are monitored for safety, tolerability, and signs of clinical and immunological response. Adverse events, particularly cytokine release syndrome, are managed by discontinuing Veledimex, which leads to a rapid reversal of side effects.
-
Combination Therapy: In some trials, the Veledimex/Ad-RTS-hIL-12 regimen is followed by or combined with immune checkpoint inhibitors like nivolumab or cemiplimab to potentially enhance the anti-tumor immune response.
Conclusion
The Veledimex-controlled Ad-RTS-hIL-12 gene therapy system represents a significant advancement in the quest for safe and effective IL-12-based cancer immunotherapy. By enabling regulatable and localized expression of IL-12, this approach has demonstrated a favorable safety profile and encouraging signs of efficacy in challenging indications like recurrent glioblastoma. While direct independent validation of "this compound" is not publicly documented, the extensive clinical data on the Veledimex/Ad-RTS-hIL-12 platform provides a strong foundation for its continued development and comparison with other emerging IL-12 delivery strategies. Further research, including randomized controlled trials, will be crucial to definitively establish its place in the oncology treatment paradigm.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Ziopharm Oncology Announces Publication of Positive Results of Phase 1 Monotherapy Trial of Controlled IL-12 in Patients with Recurrent Glioblastoma in Science Translational Medicine | Nasdaq [nasdaq.com]
- 3. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Veledimex racemate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Veledimex Racemate.
This document provides immediate and essential safety and logistical information for the handling of this compound. The following procedural guidance is intended to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. Although classified as not a hazardous substance or mixture, adherence to the following PPE protocols is mandatory to minimize exposure and ensure a safe working environment.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | With side-shields | Protects eyes from potential splashes or airborne particles.[1] |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) | Prevents direct skin contact with the substance.[1] |
| Body Protection | Impervious Clothing | Laboratory coat or gown | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable Respirator | As appropriate for conditions | Recommended when handling powder outside of a ventilated enclosure to avoid inhalation of dust or aerosols.[1] |
Immediate Safety and Logistical Information
Proper operational planning and emergency preparedness are foundational to laboratory safety. The following table outlines key logistical and safety procedures for working with this compound.
| Aspect | Procedure | Detailed Steps |
| Handling | General Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. |
| Engineering Controls | Ventilation & Safety Stations | Ensure adequate ventilation in the work area. Provide an accessible safety shower and eye wash station. |
| First Aid: Eye Contact | Immediate Flushing | Remove any contact lenses. Locate an eye-wash station and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| First Aid: Skin Contact | Thorough Rinsing | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| First Aid: Inhalation | Move to Fresh Air | Immediately relocate yourself or the casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| First Aid: Ingestion | Oral Rinse, Seek Medical Attention | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
| Spill Response | Containment and Cleanup | 1. Evacuate unnecessary personnel. 2. Wear appropriate PPE. 3. For solid spills, carefully sweep or scoop up the material to avoid creating dust. 4. Place in a sealed, labeled container for disposal. 5. Clean the spill area with a suitable solvent or detergent and water. 6. Ventilate the area. |
| Disposal | Waste Management | Dispose of waste in accordance with local, state, and federal regulations. As this compound is not classified as hazardous, disposal as non-hazardous chemical waste is generally appropriate, but laboratory and institutional protocols should be followed. |
| Storage | Conditions | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C for up to one year. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial receipt and preparation to final disposal, incorporating all necessary safety checks and procedures.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
